molecular formula C24H34Br4O4 B030680 TBPH CAS No. 26040-51-7

TBPH

Cat. No.: B030680
CAS No.: 26040-51-7
M. Wt: 706.1 g/mol
InChI Key: UUEDINPOVKWVAZ-UHFFFAOYSA-N
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Description

bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate is a specialized brominated ester compound primarily valued in materials science for its dual functionality as a plasticizer and a flame retardant. Its mechanism of action is twofold: the phthalate core imparts flexibility and processability to polymeric matrices such as PVC, polyurethane, and epoxy resins, while the high bromine content (approximately 67% by weight) provides exceptional flame retardancy by acting through a gas-phase radical mechanism. During combustion, the compound decomposes to release bromine radicals which effectively scavenge high-energy H• and OH• radicals in the flame, thereby suppressing the combustion process. This makes it a critical subject of study for developing flexible cables, vinyl flooring, and synthetic polymers that require enhanced fire safety without compromising material integrity. Researchers also utilize this compound to investigate the migration stability, thermal decomposition kinetics, and potential synergies with other flame-retardant additives like antimony trioxide. Furthermore, its role in studying the environmental impact and persistence of brominated organic compounds is of significant interest in environmental chemistry and toxicology.

Properties

IUPAC Name

bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate
Source PubChem
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InChI

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEDINPOVKWVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027887
Record name Bis(2-ethylhexyl) tetrabromophthalate
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Molecular Weight

706.1 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester
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Color/Form

Liquid

CAS No.

26040-51-7
Record name Bis(2-ethylhexyl) tetrabromophthalate
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Record name Bis(2-ethyhexyl) tetrabromophthalate
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Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, 1,2-bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl) tetrabromophthalate
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Record name Bis(2-ethylhexyl) tetrabromophthalate
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Record name BIS(2-ETHYLHEXYL) TETRABROMOPHTHALATE
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Record name Bis(2-ethyhexyl) tetrabromophthalate
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Foundational & Exploratory

what is the chemical structure of TBPH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Bis(2-ethylhexyl) tetrabromophthalate (TBPH)

Introduction

Bis(2-ethylhexyl) tetrabromophthalate (this compound) is a brominated flame retardant (BFR) belonging to the phthalate ester class of compounds.[1][2] It is widely utilized as an additive flame retardant and plasticizer in a variety of polymers, including those used in wire and cable insulation, construction materials, and polyurethane foam.[2][3] Its structure is analogous to di(2-ethylhexyl) phthalate (DEHP), a common plasticizer, though the addition of four bromine atoms significantly alters its physical and chemical properties.[2][4] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, stereochemistry, and the experimental methodologies used for its characterization.

Chemical and Structural Identity

This compound is systematically named bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate.[2][5] It is synthesized through the reaction of tetrabromophthalic anhydride with 2-ethylhexanol.[2][6] The structure consists of a central tetrabrominated benzene ring with two adjacent carboxylate groups, each forming an ester linkage with a 2-ethylhexyl side chain.

Due to the presence of a chiral carbon in each of the two 2-ethylhexyl groups, this compound exists as a mixture of three stereoisomers: the (R,R) and (S,S) enantiomers, and a meso (R,S) form.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate[2][5]
Common Synonyms This compound, BEH-TEBP, Di(2-ethylhexyl) tetrabromophthalate, Pyronil 45[2][5][6]
CAS Number 26040-51-7[2][5]
Molecular Formula C₂₄H₃₄Br₄O₄[2]
SMILES CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC[2][5]
InChI InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3[2][5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and toxicokinetics. A summary of key quantitative data is presented below. It is important to note that for some properties, only estimated or range-limited values are available in the literature.[7]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 706.148 g/mol [2]
Appearance Colorless or yellow oil[2]
Melting Point -27 °C (-17 °F; 246 K)[2]
Boiling Point 584.79 °C (at 760 mmHg)[2][6]
Density 1.541 g/mL (at 20°C)[2]
Vapor Pressure 3.56 x 10⁻⁷ Pa[2]
Water Solubility 6.2 x 10⁻² ng/L[2]
Log Kow (Octanol-Water Partition Coefficient) 10.2[2]
Flash Point 207 °C (405 °F; 480 K)[2]
Autoignition Temperature 270 °C (518 °F; 543 K)[2]

Experimental Protocols for Structural Characterization

The determination and confirmation of this compound's chemical structure rely on a combination of spectroscopic techniques. While a specific single-crystal X-ray diffraction study for this compound is not readily found in the cited literature, the following protocols describe the standard methodologies used for the structural elucidation of such compounds.

Spectroscopic Analysis

Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-VIS) spectroscopy, are used in concert to confirm the molecular structure of this compound.[1]

Protocol for NMR Spectroscopy:

  • Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), suitable for NMR analysis.[1][8]

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[8]

  • ¹H NMR Analysis: The proton NMR spectrum is analyzed for chemical shifts, integration values, and splitting patterns to identify the different types of protons in the molecule, such as those on the alkyl chains and any residual protons on the aromatic ring.

  • ¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms, confirming the presence of the carbonyl carbons, the brominated aromatic carbons, and the carbons of the 2-ethylhexyl side chains.[8]

  • Interpretation: The combined NMR data are interpreted to ensure consistency with the proposed structure of bis(2-ethylhexyl) tetrabromophthalate.[1]

Protocol for FTIR Spectroscopy:

  • Sample Preparation: A small amount of the liquid this compound sample is placed between two potassium bromide (KBr) plates to form a thin film, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.

  • Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound. Key absorptions include C=O stretching for the ester groups, C-O stretching, C-H stretching for the alkyl chains, and vibrations associated with the substituted aromatic ring.

Protocol for UV-VIS Spectroscopy:

  • Sample Preparation: A solution of this compound is prepared in a UV-transparent solvent, such as acetonitrile.[8]

  • Data Acquisition: The UV-VIS spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a blank.[8]

  • Analysis: The spectrum is examined for wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule, particularly those involving the aromatic ring.[1]

X-ray Crystallography (General Protocol)

While a specific crystal structure of this compound is not available, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.[9][10]

General Methodology:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam.[10] As the crystal is rotated, a diffraction pattern of spots is produced and recorded by a detector.[9]

  • Data Processing: The intensities and positions of the diffraction spots are measured and processed to determine the unit cell dimensions and space group of the crystal.[10]

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined using least-squares methods to achieve the best fit with the experimental diffraction data.[10] The final result is a detailed 3D model of the molecule, including bond lengths, bond angles, and stereochemistry.

Chemical Workflows and Relationships

The synthesis and metabolism of this compound represent key chemical workflows. These processes can be visualized to better understand the formation and biological transformation of the molecule.

Synthesis of this compound

This compound is commercially synthesized via a direct diesterification reaction. The process involves the reaction of tetrabromophthalic anhydride with two equivalents of 2-ethylhexanol, typically in the presence of a catalyst such as titanium isopropoxide or titanium tetrachloride.[2]

TBPH_Synthesis cluster_reactants Reactants cluster_product Product Tetrabromophthalic Anhydride Tetrabromophthalic Anhydride Diesterification Diesterification (Catalyst) Tetrabromophthalic Anhydride->Diesterification 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Diesterification This compound This compound Diesterification->this compound TBPH_Metabolism This compound This compound (Bis(2-ethylhexyl) tetrabromophthalate) Hydrolysis Hydrolysis (Carboxylesterases) This compound->Hydrolysis TBMEHP TBMEHP (Mono(2-ethylhexyl) tetrabromophthalate) Hydrolysis->TBMEHP

References

An In-depth Technical Guide on the Environmental Fate and Transport of Bis(2-ethylhexyl) tetrabromophthalate (TBPH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) tetrabromophthalate (TBPH), a high-production-volume additive flame retardant, is utilized as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). Its use in a wide range of consumer products, including plastics, electronics, and construction materials, has led to its ubiquitous presence in the environment. This technical guide provides a comprehensive overview of the environmental fate, transport, and toxicological pathways of this compound. It synthesizes current scientific knowledge on its physicochemical properties, degradation mechanisms, environmental partitioning, and bioaccumulation potential. Detailed experimental protocols for its analysis and study are provided, alongside visualizations of its environmental pathways and molecular mechanisms of toxicity.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its intrinsic physicochemical properties. This compound is characterized by its high molecular weight, low water solubility, and high lipophilicity, which are key determinants of its environmental partitioning and persistence.

Table 1: Physicochemical and Environmental Properties of this compound

PropertyValueSource(s)
Chemical Formula C₂₄H₃₄Br₄O₄[1]
Molecular Weight 706.14 g/mol [1]
Appearance Thick, pale yellow, oily liquid[2],[1]
Density 1.529 g/cm³[1]
Water Solubility 1.98 x 10⁻⁹ mg/L at 25°C (estimated)[2],[1]
Vapor Pressure 1.7 x 10⁻¹¹ mm Hg (2.3 x 10⁻⁹ Pa) at 25°C (estimated)[2],[1]
Henry's Law Constant 3.1 x 10⁻⁷ atm·m³/mol at 25°C (estimated)[1]
Octanol-Water Partition Coefficient (log Kₒw) 10.6 - 12.0 (estimated)[2],[1]
Organic Carbon-Water Partition Coefficient (log Kₒc) High (inferred from high Kₒw)[3]
Bioconcentration Factor (BCF) in fish 13 (estimated)[4],[1]
Dissipation Half-Life (Suspended Solids) 25 days[4]
Dissipation Half-Life (Sediment) >200 days[4]
Bioaccumulation Half-Life (T₁/₂) in killifish 13 days[5],[6]
Depuration Half-Life (T₁/₂) in killifish 22 days[5],[6]

Environmental Fate and Transport

This compound is an additive flame retardant, meaning it is physically mixed with the polymer matrix rather than chemically bound. This facilitates its release into the environment through volatilization, leaching, and abrasion from products during their lifecycle and disposal.

Release and Distribution

Once released, this compound's very low vapor pressure and high lipophilicity dictate its partitioning behavior. It is expected to strongly sorb to solid phases such as indoor and outdoor dust, soil, and sediment.[4] While its gas-phase atmospheric half-life is predicted to be short, its tendency to adsorb to fine particulate matter allows for long-range atmospheric transport to remote environments.[4] In aquatic systems, its extremely low water solubility means it will predominantly partition from the water column to suspended solids and ultimately accumulate in sediments, which act as a primary environmental sink.[4]

Degradation Pathways

Abiotic Degradation:

  • Photodegradation: this compound can undergo photolysis, primarily through debromination, when exposed to sunlight. Studies on similar brominated flame retardants have shown that this process can be slow, with half-lives potentially extending from hours to days depending on the environmental matrix and conditions.[7]

  • Hydrolysis: Due to its low water solubility, the rate of abiotic hydrolysis of this compound at environmentally relevant pH and temperatures is expected to be negligible.

Biotic Degradation:

  • Aerobic and Anaerobic Degradation: The biodegradation potential of this compound appears to be limited. Studies have reported minimal degradation (e.g., 2-3%) in inoculated media over 28 days.[4] Its complex, highly brominated structure makes it recalcitrant to microbial breakdown under both aerobic and anaerobic conditions.[8],[9]

  • Metabolism: In biota, this compound can be metabolized by carboxylesterases to its monoester metabolite, mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP), which may exhibit different toxicity profiles.[2] Studies in rats have shown that a significant portion of ingested this compound is excreted as TBMEHP.[4]

Bioaccumulation and Biomagnification

The high log Kₒw of this compound suggests a strong potential for bioaccumulation in organisms. However, experimental data presents a mixed picture.

  • Bioconcentration: Some models predict a low bioconcentration factor (BCF) of 13 in fish.[4],[1] One study with fathead minnows showed no significant bioconcentration over a 72-day experiment.[4]

  • Bioaccumulation: Dietary exposure studies in Atlantic killifish demonstrated that while this compound does bioaccumulate, only a small fraction (<0.5%) of the ingested dose was retained.[5],[6] The estimated time to reach 50% of the steady-state concentration was 13 days, with a depuration half-life of 22 days.[5],[6]

  • Biomagnification: There is currently no strong evidence to suggest that this compound biomagnifies through the food web.

The discrepancy between the high log Kₒw and the observed limited bioaccumulation may be due to factors such as low bioavailability in sediment, significant metabolism, or rapid excretion.

Environmental_Fate_of_this compound cluster_sources Sources cluster_environment Environmental Compartments cluster_biota Biota cluster_processes Processes Products Consumer Products (PVC, cables, foam) Leaching Leaching & Abrasion Products->Leaching Release Waste Landfills & Waste Streams Waste->Leaching Air Air (Particulate-bound) Transport Long-Range Transport Air->Transport Water Water Column (Low concentration) Sorption Sorption/ Partitioning Water->Sorption Bioaccumulation Bioaccumulation Water->Bioaccumulation Soil Soil & Dust Soil->Air Resuspension Degradation Limited Degradation Soil->Degradation Soil->Bioaccumulation Sediment Sediment (Primary Sink) Sediment->Degradation Sediment->Bioaccumulation Organisms Aquatic & Terrestrial Organisms Metabolism Metabolism Organisms->Metabolism Metabolite Metabolite (TBMEHP) Leaching->Water Leaching->Soil Deposition Deposition Sorption->Sediment Bioaccumulation->Organisms Metabolism->Metabolite Transport->Water Deposition Transport->Soil Deposition

Fig 1. Environmental fate and transport pathways of this compound.

Experimental Protocols

Protocol for Analysis of this compound in Sediment Samples

This protocol provides a general workflow for the extraction, cleanup, and quantification of this compound in sediment samples using gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation:

    • Collect sediment samples and store them at -20°C until analysis.

    • Freeze-dry the samples to remove water and homogenize using a mortar and pestle.

    • Accurately weigh approximately 1-5 g of the dried, homogenized sediment into an extraction cell or flask.

  • Extraction (Accelerated Solvent Extraction - ASE):

    • Spike the sample with a surrogate standard (e.g., deuterated this compound) to monitor extraction efficiency and recovery.

    • Mix the sample with a drying agent like diatomaceous earth and load it into the ASE cell.

    • Perform extraction using a suitable solvent, such as a 1:1 (v/v) mixture of acetone and hexane or dichloromethane.[5]

    • Set ASE conditions (e.g., temperature: 100°C, pressure: 1500 psi, static time: 10 min, 2 cycles).

  • Extract Cleanup (Solid Phase Extraction - SPE):

    • Concentrate the raw extract to approximately 1 mL under a gentle stream of nitrogen.

    • Prepare a multi-layer silica gel/alumina SPE cartridge, pre-conditioned with hexane.

    • Load the concentrated extract onto the cartridge.

    • Elute interfering compounds with a non-polar solvent (e.g., hexane).

    • Elute the this compound fraction with a more polar solvent mixture (e.g., 60:40 hexane/dichloromethane).[10]

    • Concentrate the final eluate and add an internal standard (e.g., PCB-209) for quantification.

  • Instrumental Analysis (GC-MS):

    • Instrument: Gas chromatograph coupled with a mass spectrometer (operating in electron impact [EI] or electron capture negative ionization [ECNI] mode).

    • Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]

    • Injection: 1 µL in splitless mode at an injector temperature of 300°C.[12]

    • Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 5°C/min to 300°C (hold 20 min).[11]

    • MS Conditions: Transfer line at 280°C, ion source at 230°C. Monitor characteristic ions for this compound and standards in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quality Control:

    • Analyze procedural blanks, matrix spikes, and certified reference materials in each batch to ensure data quality.

    • Surrogate recovery should fall within an acceptable range (e.g., 70-130%).

Analytical_Workflow_this compound start Sediment Sample Collection prep Freeze-Drying & Homogenization start->prep weigh Weighing (1-5 g) prep->weigh spike1 Spike with Surrogate Standard weigh->spike1 extract Accelerated Solvent Extraction (ASE) (Acetone/Hexane) spike1->extract concentrate1 Concentration (N₂ stream) extract->concentrate1 cleanup Solid Phase Extraction (SPE) Cleanup (Silica/Alumina) concentrate1->cleanup concentrate2 Final Concentration & Solvent Exchange cleanup->concentrate2 spike2 Add Internal Standard concentrate2->spike2 gcms GC-MS Analysis (SIM Mode) spike2->gcms quant Data Processing & Quantification gcms->quant end Final Report quant->end

Fig 2. Experimental workflow for this compound analysis in sediment.
Protocol for Dietary Bioaccumulation Study in Fish

This protocol is based on OECD guidelines and is designed to assess the uptake and elimination of this compound in fish from a contaminated diet.

  • Test Organism:

    • Select a suitable fish species, such as Atlantic killifish (Fundulus heteroclitus) or Fathead minnow (Pimephales promelas).[5]

    • Acclimate fish to laboratory conditions (temperature, salinity, photoperiod) for at least two weeks prior to the experiment.

  • Diet Preparation:

    • Obtain a standard commercial fish food pellet.

    • Prepare a stock solution of this compound in a suitable carrier solvent (e.g., acetone or fish oil).

    • Spike the food by evenly coating the pellets with the this compound stock solution. A control diet should be prepared with the carrier solvent only.

    • Allow the solvent to evaporate completely. Analyze the prepared diets to confirm the target concentrations (e.g., a low and a high dose).[5]

  • Experimental Design:

    • The experiment consists of two phases: an uptake phase and a depuration phase.

    • Uptake Phase (e.g., 28 days): Feed replicate tanks of fish the this compound-spiked diet daily at a set feeding rate.[5]

    • Depuration Phase (e.g., 14-28 days): Following the uptake phase, switch all fish to the control (uncontaminated) diet.[5]

    • Maintain control groups fed only the control diet throughout the entire experimental duration.

  • Sampling:

    • Sample fish from each treatment group at multiple time points during both the uptake phase (e.g., days 0, 3, 7, 14, 21, 28) and the depuration phase (e.g., days 29, 31, 35, 42).[5]

    • At each sampling point, euthanize fish, record weight and length, and store whole-body samples at -20°C or lower until chemical analysis.

  • Chemical Analysis:

    • Analyze whole-fish homogenates for this compound concentration using the analytical protocol described in Section 3.1 (adapted for tissue matrix). Determine lipid content for normalization.

  • Data Analysis:

    • Calculate the uptake rate constant (k₁) and depuration rate constant (k₂).

    • Determine the bioaccumulation factor (BAF) or biota-sediment accumulation factor (BSAF) if sediment exposure is included.

    • Calculate the bioaccumulation and depuration half-lives (T₁/₂).

Toxicological Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying this compound toxicity. Exposure has been linked to inflammation and cellular stress, particularly through the activation of innate immune signaling pathways.

MAVS-IRF3 Inflammatory Pathway

Studies have shown that this compound exposure can induce a significant inflammatory response in renal cells. This process is mediated through the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3) pathway.[13]

The proposed mechanism involves:

  • Cellular Stress: this compound induces cellular stress, potentially recognized by cytosolic pattern recognition receptors like RIG-I (Retinoic acid-inducible gene I).

  • MAVS Activation: This stress signal is transduced to the MAVS protein located on the mitochondrial outer membrane, causing its activation.[14]

  • IRF3 Phosphorylation: Activated MAVS serves as a platform to recruit and facilitate the phosphorylation of the transcription factor IRF3 by kinases like TBK1.[15]

  • Inflammatory Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]

  • Inflammation: The release of these cytokines leads to an inflammatory state, which, if chronic, can result in tissue damage and fibrosis.[13]

MAVS_IRF3_Pathway This compound This compound Exposure Stress Cellular Stress / Mitochondrial Damage This compound->Stress RIGI RIG-I Sensing Stress->RIGI MAVS MAVS Activation (Mitochondria) RIGI->MAVS activates TBK1 TBK1 Kinase MAVS->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Phosphorylation) IRF3->pIRF3 Dimer p-IRF3 Dimerization pIRF3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription Inflammation Inflammation & Tissue Injury Cytokines->Inflammation

Fig 3. This compound-induced MAVS-IRF3 signaling pathway.

Conclusion

Bis(2-ethylhexyl) tetrabromophthalate (this compound) is a persistent environmental contaminant that preferentially partitions to soil and sediment. Its degradation in the environment is slow, and while its potential for biomagnification appears low, it does bioaccumulate in organisms. The primary risks associated with this compound may stem from its chronic exposure and potential to induce inflammatory responses through specific signaling pathways like MAVS-IRF3. Further research is required to fully characterize its long-term environmental behavior, the environmental relevance of its metabolites, and its full toxicological profile in a wider range of organisms, including humans. The protocols and data presented in this guide serve as a foundational resource for professionals engaged in the environmental assessment and management of this emerging contaminant.

References

Unmasking a Ubiquitous Contaminant: A Technical Guide to Human Exposure to TBPH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) tetrabromophthalate (TBPH) is a high-production-volume additive flame retardant utilized in a diverse range of consumer and industrial products to meet flammability standards. Its widespread use, particularly as a replacement for phased-out polybrominated diphenyl ethers (PBDEs), has led to its ubiquitous presence in indoor environments and detectable levels in human tissues.[1][2][3][4] This technical guide provides a comprehensive overview of the primary sources of human exposure to this compound, summarizes quantitative data on its prevalence, details experimental protocols for its detection, and elucidates key signaling pathways implicated in its potential toxicological effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the environmental fate and human health impacts of this emerging contaminant.

I. Sources of Human Exposure to this compound

Human exposure to this compound is predominantly through the indoor environment, where it leaches from treated products into dust, which can then be ingested, inhaled, or dermally absorbed.[1][5][6]

1. Consumer Products: this compound is a component of flame retardant mixtures such as Firemaster® 550 and Firemaster® BZ 54.[1][7] It is commonly used in:

  • Polyurethane Foam: Found in furniture, mattresses, pillows, and baby products like car seats and changing table pads.[1][3]

  • Plastics and Rubber: Used in appliances, construction materials, and electrical components.[1]

  • Neoprene: A synthetic rubber with various applications.[1]

2. Indoor Dust: The primary route of human exposure is through the ingestion and inhalation of contaminated indoor dust.[5][6][8][9] this compound, being an additive flame retardant, is not chemically bound to the polymer matrix and can migrate out of products over time, accumulating in dust.[6][9] Hand-to-mouth contact, especially in children, is a significant exposure pathway.[9]

3. Diet: While considered a less significant pathway compared to dust, dietary exposure to this compound can occur.[10] Bioaccumulation in the food chain has been observed, with this compound detected in marine mammals.[1][11]

4. Electronic Waste (E-waste): Electronic products contain flame retardants in their plastic housings and printed circuit boards.[7] Informal recycling and disposal of e-waste can lead to the release of this compound and other brominated flame retardants into the environment, potentially contaminating local air, soil, and water sources.[7]

II. Quantitative Data on this compound Exposure

The following tables summarize the concentrations of this compound reported in various environmental and human samples. These data provide a snapshot of the extent of human exposure.

Table 1: this compound Concentrations in Indoor Dust

Location/StudySample Size (n)Geometric Mean (ng/g)Mean (ng/g)Range (ng/g)Citation(s)
U.S. Homes64364.7--[9][12]
U.S. (Meta-analysis)--144 - 734up to 47,110[5]
Belgian Homes & Offices45--<2 - 6175[8]
Canadian Homes23-733-[7][13]
California Childcare Centers---Detected in 100% of samples[5]

Table 2: this compound Concentrations in Human Samples

MatrixLocation/StudySample Size (n)Median ConcentrationRangeCitation(s)
Serum (ng/g lipid weight)Indiana, USA (Adults)50 (16% detection)40 ng/g19 - 69 ng/g[5]
Hair (ng/g)Indiana, USA (Adults)50 (94% detection)--[5]
Fingernails (ng/g)Indiana, USA (Adults)50 (80-86% detection)--[5]
Toenails (ng/g)Indiana, USA (Adults)50 (80-86% detection)--[5]
Handwipes (ng)North Carolina, USA6423.4 (Geometric Mean)-[9][12]

III. Experimental Protocols

Accurate quantification of this compound in various matrices is crucial for exposure assessment. The following sections detail common methodologies.

Extraction of this compound from Indoor Dust

Objective: To isolate this compound from complex dust matrices for subsequent analysis.

Methodology: Ultrasonic Assisted Solvent Extraction [11]

  • Sample Preparation: A known mass of sieved dust (e.g., 100 mg) is weighed into a glass centrifuge tube.

  • Internal Standard Spiking: The sample is spiked with a known amount of a labeled internal standard (e.g., ¹³C-TBPH) to correct for matrix effects and variations in extraction efficiency.

  • Solvent Addition: An appropriate solvent mixture, such as hexane/acetone (1:1 v/v) or a methanol:acetonitrile:isopropanol (1:1:2 v/v/v) mixture, is added to the dust sample.[11]

  • Ultrasonication: The sample is subjected to ultrasonic extraction for a defined period (e.g., 30 minutes) and temperature (e.g., 60°C) to facilitate the transfer of this compound from the dust particles into the solvent.[11]

  • Centrifugation: The mixture is centrifuged to separate the solid dust particles from the solvent extract.

  • Extract Collection: The supernatant (solvent extract) is carefully transferred to a clean tube.

  • Repeated Extraction: The extraction process is typically repeated two to three times with fresh solvent to ensure complete recovery of the analyte.

  • Concentration: The pooled extracts are concentrated under a gentle stream of nitrogen to a small volume.

  • Reconstitution: The concentrated extract is reconstituted in a suitable solvent for instrumental analysis.

  • Cleanup (Optional): A cleanup step using solid-phase extraction (SPE) with materials like Florisil or C18 cartridges may be employed to remove interfering compounds from the extract.[7]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation: A gas chromatograph coupled to a mass spectrometer, often operated in electron capture negative ionization (ECNI) mode for enhanced sensitivity to halogenated compounds.

Methodology:

  • Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates different compounds based on their boiling points and chemical properties.

  • Ionization: As the separated compounds elute from the column, they enter the mass spectrometer's ion source, where they are ionized.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: A detector measures the abundance of ions at specific m/z values. For this compound, characteristic fragment ions (e.g., m/z 463 and 515) are monitored for quantification.[14]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve generated from standards of known concentrations.

Extraction of this compound from Polyurethane Foam

Objective: To determine the presence and quantity of this compound in foam products.

Methodology: Sonication and Accelerated Solvent Extraction [14]

  • Screening: A small piece of foam (approx. 0.05 g) is sonicated in dichloromethane (DCM) for about 15 minutes. The extract is then filtered and analyzed by GC/MS in full scan mode to identify the presence of flame retardants.[14]

  • Quantification (Accelerated Solvent Extraction - ASE):

    • A separate piece of foam is used for quantitative analysis.

    • The foam is placed in an extraction cell.

    • The cell is filled with a suitable solvent (e.g., DCM).

    • The solvent is heated and pressurized to enhance extraction efficiency.

    • The extract is collected and prepared for GC/MS analysis as described above.

IV. Signaling Pathways and Toxicological Implications

Emerging research indicates that this compound and its metabolite, mono(2-ethylhexyl) tetrabromophthalate (TBMEHP), can interfere with several key signaling pathways, suggesting potential for adverse health effects.

Endocrine Disruption and PPARγ Signaling

This compound is structurally similar to phthalates known to be endocrine disruptors.[1] Studies suggest that this compound and TBMEHP may act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism and adipogenesis.[15] Activation of the PPARγ pathway can lead to disruptions in lipid homeostasis.[1][13]

PPARg_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound/TBMEHP PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (Lipid Metabolism, Adipogenesis) PPRE->TargetGenes Alters Transcription Disrupted Lipid\nHomeostasis Disrupted Lipid Homeostasis TargetGenes->Disrupted Lipid\nHomeostasis

Caption: this compound/TBMEHP activation of the PPARγ signaling pathway.

Renal Inflammation via MAVS-IRF3 Signaling

Recent in vitro and in vivo studies have shown that this compound exposure can induce renal inflammation.[3][16] The proposed mechanism involves the activation of the mitochondrial antiviral-signaling protein (MAVS) and interferon regulatory factor 3 (IRF3) signaling pathway, which is typically associated with the innate immune response to viral infections.[3][16]

MAVS_IRF3_Signaling cluster_mitochondrion Mitochondrion This compound This compound Exposure MAVS MAVS This compound->MAVS Activates TBK1 TBK1 MAVS->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) nucleus->Inflammatory_Genes

Caption: this compound-induced activation of the MAVS-IRF3 inflammatory pathway.

V. Logical Workflow of this compound Exposure and Health Implications

The following diagram illustrates the logical progression from sources of this compound to human exposure and potential health outcomes.

TBPH_Exposure_Workflow Sources Sources of this compound (Consumer Products, E-waste) Release Release into Indoor Environment Sources->Release Accumulation Accumulation in Indoor Dust Release->Accumulation Exposure Human Exposure Routes (Ingestion, Inhalation, Dermal) Accumulation->Exposure Absorption Absorption & Metabolism (this compound -> TBMEHP) Exposure->Absorption Pathways Disruption of Signaling Pathways (PPARγ, MAVS-IRF3, etc.) Absorption->Pathways Outcomes Potential Health Outcomes (Endocrine Disruption, Inflammation, Metabolic Effects) Pathways->Outcomes

Caption: Logical workflow from this compound sources to potential health effects.

VI. Conclusion

This compound is a prevalent environmental contaminant to which human populations are widely exposed, primarily through indoor dust originating from consumer products. The quantitative data presented in this guide highlight the extent of this exposure. The detailed experimental protocols provide a foundation for consistent and accurate monitoring of this compound levels in various media. Furthermore, the elucidation of its impact on critical signaling pathways, such as PPARγ and MAVS-IRF3, underscores the need for continued research into its potential health risks. This technical guide serves as a foundational resource to support ongoing investigations into the toxicology of this compound and to inform the development of strategies to mitigate human exposure.

References

The Toxicokinetic Profile of Bis(2-ethylhexyl) Tetrabromophthalate (BEH-TEBP): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP), a brominated flame retardant, has been increasingly used as a replacement for polybrominated diphenyl ethers (PBDEs) in a variety of consumer products. Its widespread presence in the environment and detection in human tissues have raised concerns about its potential impact on human health.[1] Understanding the toxicokinetics of BEH-TEBP—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to assessing its risk profile. This technical guide provides a comprehensive overview of the current state of knowledge on the toxicokinetics of BEH-TEBP, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Absorption

BEH-TEBP exhibits poor absorption following oral exposure. In vivo studies in female Sprague Dawley rats demonstrated that the vast majority of an orally administered dose is excreted unchanged in the feces.[2][3][4][5]

Table 1: Excretion of [¹⁴C]-BEH-TEBP in Female Sprague Dawley Rats within 72 Hours After a Single Oral Dose

Dose Level% of Dose in Feces (mean ± SD)% of Dose in Urine (mean ± SD)
0.1 µmol/kg98 ± 21.0 ± 0.2
10 µmol/kg92 ± 30.8 ± 0.1

Data compiled from studies in female Sprague Dawley rats.[2][3][4][5]

The disposition of orally administered BEH-TEBP in male B6C3F1/Tac mice was found to be similar to that in female rats.[2][3][4] Dermal absorption of BEH-TEBP has also been investigated. In vitro studies using human and rat skin showed minimal penetration.[6][7][8] In vivo dermal application in rats resulted in a total absorption of 27±9%, with only 1.2% reaching systemic circulation.[6][7][8]

Distribution

Following absorption, BEH-TEBP distributes to various tissues, with a tendency to accumulate in lipophilic compartments. After a single oral dose in rats, the highest concentrations of ¹⁴C-radioactivity were found in the liver and adrenal tissues at 72 hours.[2] Intravenously administered BEH-TEBP showed a wider distribution, with the highest amounts retained in the liver, muscle, skin, and fat after 72 hours.[2]

Repeated oral administration of BEH-TEBP led to bioaccumulation, most notably in the liver and adrenal glands.[2][3][4] After 10 daily oral doses, the concentration of ¹⁴C-radioactivity in the liver and adrenals was 5- and 10-fold higher, respectively, compared to a single dose.[2][3][4]

Table 2: Tissue Distribution of [¹⁴C]-Radioactivity 72 Hours After a Single Intravenous Dose (0.1 µmol/kg) of BEH-TEBP in Female Sprague Dawley Rats

Tissue% of Dose Retained (mean)
Liver7
Muscle3
Skin3
Fat2
Total in Tissues >15

Data represents the percentage of the initial intravenous dose found in the respective tissues.[2][3][4][5]

Metabolism

BEH-TEBP undergoes limited metabolism in vivo. The primary metabolic pathway is the hydrolysis of one of the 2-ethylhexyl ester linkages to form mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP).[2][3][4][5] This metabolite has been identified in the bile and feces of rats administered BEH-TEBP intravenously.[2][3][4][5] In vitro studies using human and rat liver and intestinal subcellular fractions did not detect any metabolites of BEH-TEBP.[6][9] However, incubation with purified porcine carboxylesterase resulted in the formation of TBMEHP, suggesting that carboxylesterases are responsible for its metabolism.[6][9]

BEH_TEBP_Metabolism BEH_TEBP Bis(2-ethylhexyl) tetrabromophthalate (BEH-TEBP) TBMEHP Mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP) BEH_TEBP->TBMEHP Hydrolysis Enzyme Carboxylesterases Enzyme->BEH_TEBP

Metabolic pathway of BEH-TEBP.

Signaling Pathway Involvement: PPARγ

Recent studies have indicated that BEH-TEBP and its primary metabolite, TBMEHP, can interact with the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway.[10] Molecular docking studies suggest that both compounds can bind to PPARγ.[10] This interaction can subsequently influence the expression of genes involved in lipid metabolism.[10]

PPARg_Signaling_Pathway cluster_ligands Ligands cluster_receptor Nuclear Receptor Activation cluster_dna Gene Transcription BEH_TEBP BEH-TEBP / TBMEHP PPARg PPARγ BEH_TEBP->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds to TargetGenes Target Genes (Lipid Metabolism) PPRE->TargetGenes Regulates Transcription

BEH-TEBP and the PPARγ signaling pathway.

Excretion

The primary route of excretion for orally administered BEH-TEBP is through the feces, with 92-98% of the dose eliminated unchanged within 72 hours in rats.[2][3][4][5] Urinary excretion is minimal, accounting for less than 1% of the oral dose.[2][3][4][5] Following intravenous administration, elimination is slower, with a significant portion of the dose being excreted in the feces, indicating biliary excretion of the parent compound and its metabolite, TBMEHP.[2][3][4][5]

Experimental Protocols

In Vivo Toxicokinetic Study in Rodents

A representative experimental design to evaluate the toxicokinetics of BEH-TEBP in vivo is outlined below.

InVivo_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis cluster_data Data Interpretation AnimalModel Animal Model (e.g., Sprague Dawley Rats) DoseAdmin Dose Administration ([¹⁴C]-BEH-TEBP) Oral gavage or Intravenous injection AnimalModel->DoseAdmin MetabolismCages Housing in Metabolism Cages DoseAdmin->MetabolismCages SampleCollection Collection of: - Urine - Feces - Blood (time-course) - Tissues (at termination) MetabolismCages->SampleCollection Quantification Quantification of ¹⁴C-Radioactivity (Liquid Scintillation Counting) SampleCollection->Quantification MetaboliteID Metabolite Profiling and Identification (HPLC-Radiometric Analysis, LC-MS) SampleCollection->MetaboliteID ADME Determination of ADME Parameters: - Absorption Rate - Tissue Distribution - Metabolic Pathways - Excretion Routes and Rate Quantification->ADME MetaboliteID->ADME

Experimental workflow for in vivo toxicokinetic studies.

1. Animal Model:

  • Species: Female Sprague Dawley rats or male B6C3F1/Tac mice.[2]

  • Acclimation: Animals are acclimated for at least one week prior to the study.

2. Dosing:

  • Test Article: [¹⁴C]-radiolabeled BEH-TEBP is typically used to facilitate tracing.

  • Formulation: The compound is dissolved in a suitable vehicle, such as corn oil.

  • Administration:

    • Oral (gavage): Single or repeated doses (e.g., 0.1 to 10 µmol/kg).[2]

    • Intravenous: A single bolus dose (e.g., 0.1 µmol/kg) is administered, typically via the tail vein.[2]

3. Sample Collection:

  • Housing: Animals are housed individually in metabolism cages to allow for the separate collection of urine and feces.

  • Excreta: Urine and feces are collected at predetermined intervals (e.g., 24, 48, 72 hours) post-dosing.

  • Blood: Blood samples are collected at various time points to determine the concentration-time profile of the compound and its metabolites.

  • Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, etc.) are collected.

4. Analytical Methods:

  • Quantification of Radioactivity: Total radioactivity in liquid samples (urine, plasma) and tissue homogenates is determined by liquid scintillation counting. For solid samples like feces and tissues, combustion analysis followed by liquid scintillation counting is used.

  • Metabolite Analysis: Samples (e.g., bile, fecal extracts) are analyzed by high-performance liquid chromatography (HPLC) with radiometric detection to separate and quantify the parent compound and its metabolites.[2] Mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) for structural identification of metabolites.

In Vitro Metabolism Assay (Carboxylesterase Activity)

This protocol describes a general method for assessing the in vitro metabolism of BEH-TEBP by carboxylesterases using liver subcellular fractions.

1. Enzyme Source:

  • Human or rat liver microsomes or S9 fractions.

  • Purified carboxylesterases (e.g., porcine liver carboxylesterase) can be used for specific enzyme phenotyping.[6][9]

2. Incubation:

  • Reaction Mixture: A typical incubation mixture contains:

    • Liver subcellular fraction (e.g., 0.5 mg/mL protein).

    • Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • BEH-TEBP (substrate) dissolved in a suitable solvent (e.g., DMSO, final concentration typically ≤ 0.5%).

  • Pre-incubation: The reaction mixture (without the substrate) is pre-incubated at 37°C for a few minutes to equilibrate the temperature.

  • Reaction Initiation: The reaction is initiated by adding the substrate (BEH-TEBP).

  • Incubation Conditions: The mixture is incubated at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes). The reaction should be maintained in the linear range with respect to time and protein concentration.

3. Reaction Termination and Sample Preparation:

  • Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the substrate and any metabolites, is collected for analysis.

4. Analytical Method:

  • LC-MS/MS: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the remaining BEH-TEBP and the formed TBMEHP.

  • Data Analysis: The rate of metabolite formation is calculated and can be used to determine kinetic parameters such as Km and Vmax if multiple substrate concentrations are tested.

Conclusion

The toxicokinetics of bis(2-ethylhexyl) tetrabromophthalate are characterized by poor oral absorption, with the majority of the compound being eliminated unchanged in the feces.[2][3][4][5] Systemically available BEH-TEBP can distribute to and accumulate in tissues, particularly the liver and adrenal glands, upon repeated exposure.[2][3][4] Metabolism is limited and primarily involves hydrolysis by carboxylesterases to form mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP).[2][6][9] Both the parent compound and its primary metabolite have been shown to interact with the PPARγ signaling pathway, suggesting a potential mechanism for effects on lipid metabolism.[10] The detailed experimental protocols provided herein serve as a guide for researchers investigating the toxicological profile of this and other emerging flame retardants. Further research is warranted to fully elucidate the toxicological significance of BEH-TEBP and its metabolites, particularly in the context of chronic human exposure.

References

TBPH: An In-Depth Technical Guide on its Potential for Endocrine Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-ethylhexyl) tetrabromophthalate (TBPH) is a widely used brominated flame retardant and plasticizer.[1] Its structural similarity to known endocrine disruptors, such as di(2-ethylhexyl) phthalate (DEHP), has raised concerns about its potential to interfere with the endocrine system.[2] This technical guide provides a comprehensive overview of the current scientific evidence regarding this compound's endocrine-disrupting properties. It summarizes key findings from in vitro and in vivo studies, details experimental methodologies, and visualizes the implicated signaling pathways. The data presented herein are intended to inform researchers, scientists, and drug development professionals about the potential risks associated with this compound exposure and to guide future research in this area.

Chemical and Physical Properties

This compound is a complex mixture of stereoisomers with the chemical formula C₂₄H₃₄Br₄O₄.[2] It is a viscous liquid that is poorly soluble in water but soluble in organic solvents.[3][4] Its high lipophilicity suggests a potential for bioaccumulation in fatty tissues.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₄H₃₄Br₄O₄[2]
Molecular Weight706.1 g/mol [4]
CAS Number26040-51-7[2]
AppearanceViscous liquid
Water SolubilityPoor[3]
LogP (octanol-water partition coefficient)High (indicative of lipophilicity)[2]

In Vitro Evidence of Endocrine Disruption

A variety of in vitro assays have been employed to investigate the endocrine-disrupting potential of this compound. These studies have provided evidence for its ability to interfere with androgen, estrogen, and thyroid hormone signaling pathways.

Anti-Androgenic Activity

Yeast-based reporter assays (YAS - Yeast Androgen Screen) have demonstrated that this compound can act as an androgen receptor (AR) antagonist.

Table 2: In Vitro Anti-Androgenic and Anti-Estrogenic Activity of this compound

AssayEndpointResultConcentrationReference
Yeast Androgen Screen (YAS)Anti-androgenic activity74% maximal inhibition300 mg/L[5]
Yeast Estrogen Screen (YES)Anti-estrogenic activity62% maximal inhibition (by TBB, a related compound)0.5 mg/L[5]
Luciferase Reporter Gene AssayAnti-androgenic activity (IC₅₀)0.1 µM[6]
Luciferase Reporter Gene AssayAnti-glucocorticoid activity (IC₅₀)0.3 µM[6]
Effects on Steroidogenesis

The H295R steroidogenesis assay, which uses a human adrenal cortical carcinoma cell line, has been instrumental in evaluating the effects of this compound on hormone production.

Table 3: Effects of this compound on Steroid Hormone Production in H295R Cells

HormoneEffectFold ChangeConcentrationReference
17β-Estradiol (E2)Increased production5.4-fold increase15 mg/L (21.2 µM)[5]

This significant increase in estradiol production suggests that this compound can modulate the activity of enzymes involved in the steroidogenesis pathway, such as aromatase (CYP19).

In Vivo Evidence of Endocrine Disruption

In vivo studies in animal models have provided further evidence for the endocrine-disrupting effects of this compound, particularly on the thyroid system.

Thyroid Disruption in Fish

Studies in juvenile rare minnows (Gobiocypris rarus) have shown that this compound can interfere with the hypothalamic-pituitary-thyroid (HPT) axis.

Table 4: In Vivo Effects of this compound on the Endocrine System

SpeciesExposureEndpointResultReference
Juvenile rare minnow (Gobiocypris rarus)28-day exposure to 0.1-1000 µg/LThyroid hormone (TH) homeostasisInterference with TH conversion process, altered thyroid morphology[7]
American kestrel (Falco sparverius)In ovo exposure to 10, 50, or 100 ng/g egg weightThyroid glandReduced colloid and increased oxidative stress[8]
American kestrel (Falco sparverius)In ovo exposure to EHTBB (a related compound)Thyroid gland and hormonesIncreased thyroid gland mass, reduced colloid, and reduced total thyroxine (T4)[8]

Molecular docking studies have also indicated the potential for this compound to bind to the thyroid receptor in rare minnows.[7]

Thyroid Disruption in Birds

In ovo exposure to this compound in American kestrels has been shown to cause histological changes in the thyroid gland, including reduced colloid, which is indicative of altered thyroid hormone synthesis and/or secretion.[8]

Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its endocrine-disrupting effects are still under investigation. However, the available data suggest multiple modes of action.

Androgen Receptor Antagonism

This compound's anti-androgenic activity likely stems from its ability to bind to the androgen receptor, thereby preventing the binding of endogenous androgens and subsequent gene transcription.

cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds & Blocks Androgen Androgen (e.g., Testosterone) Androgen->AR Binds ARE Androgen Response Element (DNA) AR->ARE Translocates & Binds Gene_Transcription Gene Transcription (Androgenic Effects) ARE->Gene_Transcription Initiates

Figure 1: Proposed mechanism of this compound's anti-androgenic action.
Disruption of Steroidogenesis

The increased production of estradiol in H295R cells suggests that this compound may interact with one or more enzymes in the steroid biosynthesis pathway. A potential target is aromatase (CYP19), which converts androgens to estrogens.

cluster_Pathway Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androgens Androgens (Testosterone, etc.) Progesterone->Androgens Multiple Steps Estrogens Estrogens (Estradiol) Androgens->Estrogens Aromatase (CYP19) This compound This compound This compound->Estrogens Stimulates Conversion?

Figure 2: Potential interaction of this compound with the steroidogenesis pathway.
Thyroid Hormone System Disruption

This compound's effects on the thyroid system are likely multifactorial, potentially involving:

  • Binding to Thyroid Receptors: Competitive binding to thyroid hormone receptors (TRs), acting as an antagonist.

  • Inhibition of Thyroid Hormone Synthesis: Interference with enzymes involved in the production of thyroid hormones.

  • Disruption of Thyroid Hormone Transport: Competition with thyroid hormones for binding to transport proteins like transthyretin (TTR).

cluster_HPT_Axis Hypothalamic-Pituitary-Thyroid (HPT) Axis cluster_Target_Cell Target Cell Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Thyroid_Gland Thyroid Gland Pituitary->Thyroid_Gland TSH Thyroid_Hormones Thyroid Hormones (T4, T3) Thyroid_Gland->Thyroid_Hormones Production TR Thyroid Receptor (TR) Thyroid_Hormones->TR Binds TRE Thyroid Response Element (DNA) TR->TRE Binds Gene_Expression Gene Expression TRE->Gene_Expression Regulates This compound This compound This compound->Thyroid_Gland Inhibits Synthesis? This compound->TR Binds & Blocks

Figure 3: Potential points of interference of this compound in the thyroid hormone pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below.

Yeast Estrogen/Androgen Screen (YES/YAS) Assay

This reporter gene assay utilizes genetically modified yeast (Saccharomyces cerevisiae) strains that contain the human estrogen receptor (hERα) or androgen receptor (hAR) and a reporter gene (e.g., lacZ, encoding β-galactosidase).

Protocol Outline:

  • Yeast Culture: The yeast strains are cultured in a suitable medium to an optimal density.

  • Exposure: A 96-well microplate is prepared with serial dilutions of the test compound (this compound), a positive control (e.g., 17β-estradiol for YES, dihydrotestosterone for YAS), a negative control (solvent), and a blank.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 18-48 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Substrate Addition: The yeast cells are lysed, and a chromogenic substrate for β-galactosidase (e.g., CPRG) is added.

  • Measurement: The absorbance is measured at a specific wavelength to quantify the amount of β-galactosidase produced, which is proportional to the hormone receptor activation.

  • Data Analysis: The results are expressed as a percentage of the maximal response induced by the positive control. For antagonist assays, the reduction in the response to a fixed concentration of the positive control is measured.

Start Start: Prepare Yeast Culture Prepare_Plate Prepare 96-well Plate (this compound, Controls) Start->Prepare_Plate Incubate Incubate Plate Prepare_Plate->Incubate Lyse_Cells Lyse Yeast Cells Incubate->Lyse_Cells Add_Substrate Add Chromogenic Substrate Lyse_Cells->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition/Activation) Measure_Absorbance->Analyze_Data End End Analyze_Data->End Start Start: Culture H295R Cells Seed_Cells Seed Cells into Multi-well Plates Start->Seed_Cells Expose_Cells Expose Cells to this compound and Controls (48h) Seed_Cells->Expose_Cells Collect_Media Collect Culture Media Expose_Cells->Collect_Media Assess_Viability Assess Cell Viability Expose_Cells->Assess_Viability Quantify_Hormones Quantify Hormones (ELISA or LC-MS/MS) Collect_Media->Quantify_Hormones Analyze_Data Analyze Data (Normalize and Calculate Fold Change) Quantify_Hormones->Analyze_Data Assess_Viability->Analyze_Data End End Analyze_Data->End

References

Bioaccumulation of TBPH in Aquatic Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

[Shanghai, China] – The increasing environmental presence of the novel brominated flame retardant (BFR) 2,3,4,5-tetrabromo-N,N-bis(2-ethylhexyl)-benzenepropanamide (TBPH) has raised concerns regarding its potential for bioaccumulation in aquatic ecosystems. This technical guide provides a comprehensive overview of the current scientific understanding of this compound bioaccumulation in various aquatic organisms, intended for researchers, scientists, and drug development professionals. The guide details quantitative bioaccumulation data, experimental methodologies, and the molecular signaling pathways affected by this compound exposure.

Quantitative Bioaccumulation Data

The bioaccumulation potential of this compound in aquatic organisms is a key factor in assessing its environmental risk. Bioaccumulation is the net result of the uptake, distribution, metabolism, and elimination of a chemical by an organism from all exposure routes, including water, sediment, and diet. The primary metrics used to quantify bioaccumulation are the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biota-Sediment Accumulation Factor (BSAF).

Bioconcentration and Bioaccumulation Factors

Information on BCF and BAF values for this compound in aquatic organisms is still emerging. However, studies on related brominated flame retardants and dietary exposure studies with this compound provide insights into its bioaccumulative behavior.

A dietary exposure study with the Atlantic killifish (Fundulus heteroclitus) revealed a very low bioaccumulation of this compound. Less than 0.5% of the total this compound provided in the diet was bioaccumulated by the fish after 28 days of exposure, suggesting a BAF of less than 0.02%.[1][2] In contrast, the positive control, PCB153, showed a high bioaccumulation of approximately 24.5%.[1]

SpeciesExposure RouteMetricValueCommentsReference
Fundulus heteroclitus (Atlantic killifish)DietaryBAF< 0.02%Low bioaccumulation from food.[1][2]
Pimephales promelas (Fathead minnow)DietaryUptake0.59% of daily dosage (wet weight basis)Limited uptake from diet.

Table 1: Bioaccumulation and Bioconcentration Data for this compound in Fish. This table summarizes the available quantitative data on the bioaccumulation and bioconcentration of this compound in fish species.

Biota-Sediment Accumulation Factors (BSAF)

Sediments are a significant sink for hydrophobic compounds like this compound, making benthic organisms particularly vulnerable to accumulation.

A study on the oligochaete Lumbriculus variegatus exposed to this compound-spiked sediment for an extended period provided steady-state BSAF values. The BSAF for this compound was determined to be 0.254 (kg organic carbon/kg lipid).[3] The study also identified a potential biotransformation product, mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP), with a higher BSAF of 1.50.[3] Earlier studies with Corbicula fluminea and Elimia proxima reported lower BSAF values for this compound, ranging from 0.010 to 0.071 and 0.020 to 0.028, respectively.

SpeciesBSAF (kg organic carbon/kg lipid)Half-life (t½)CommentsReference
Lumbriculus variegatus0.254Biphasic: 1.2 hours (94%) and 15 days (6%)Indicates both rapid and slow elimination phases.[3]
Corbicula fluminea0.010 - 0.071Not Reported
Elimia proxima0.020 - 0.028Not Reported

Table 2: Biota-Sediment Accumulation Factors and Depuration of this compound in Aquatic Invertebrates. This table presents the BSAF values and elimination half-lives of this compound in various invertebrate species.

Experimental Protocols

Standardized methodologies are crucial for generating comparable and reliable bioaccumulation data. The Organisation for Economic Co-operation and Development (OECD) Test Guideline 305 provides a framework for conducting bioaccumulation tests in fish through aqueous and dietary exposure.

OECD 305: Bioaccumulation in Fish

The OECD 305 guideline outlines two primary phases:

  • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water (for BCF determination) or in their diet (for BAF determination) for a specific period, typically 28 days.

  • Depuration Phase: Following the uptake phase, the fish are transferred to a clean environment (water or diet) and monitored for the elimination of the test substance.

Throughout both phases, concentrations of the test substance are measured in the fish tissue and the exposure medium (water or food) at regular intervals.

Experimental Workflow for a Dietary Bioaccumulation Study

The following diagram illustrates a typical workflow for a dietary bioaccumulation study based on the principles of OECD 305.

G cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase (14 days) cluster_analysis Analytical Phase Acclimation Acclimation of test fish to laboratory conditions DietPrep Preparation of this compound-spiked diet Acclimation->DietPrep Feeding Daily feeding with spiked diet DietPrep->Feeding Sampling1 Fish and diet sampling at regular intervals Feeding->Sampling1 CleanDiet Switch to clean, unspiked diet Sampling1->CleanDiet Extraction Tissue Extraction (e.g., QuEChERS) Sampling1->Extraction Sampling2 Fish sampling at regular intervals CleanDiet->Sampling2 Sampling2->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis Data Data Analysis (Calculate BAF, uptake/depuration rates) Analysis->Data

Dietary Bioaccumulation Experimental Workflow.
Analytical Methodology for this compound in Biota

Accurate quantification of this compound in biological tissues is essential for bioaccumulation assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation:

  • Homogenization: Fish or invertebrate tissues are homogenized to ensure a representative sample.

  • Extraction: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often employed for the extraction of this compound from the tissue matrix. This typically involves extraction with an organic solvent like acetonitrile, followed by the addition of salts to induce phase separation.[4][5]

  • Cleanup: The extract is then cleaned up to remove interfering compounds, such as lipids. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like silica gel or Florisil.

Instrumental Analysis:

  • GC-MS/MS: This technique is well-suited for the analysis of thermally stable and volatile compounds like this compound. The use of tandem mass spectrometry provides high selectivity and sensitivity.

  • LC-MS/MS: This method is advantageous for analyzing less volatile compounds and potential metabolites of this compound.

The following diagram outlines the general workflow for the analytical determination of this compound in aquatic biota.

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Homogenization Tissue Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction SaltingOut Salting-out with MgSO4/NaCl Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE (d-SPE) with PSA/C18 Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Evaporation Solvent Evaporation & Reconstitution Centrifugation2->Evaporation Injection Injection into GC-MS/MS or LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Internal Standards Detection->Quantification

Analytical Workflow for this compound in Biota.

Signaling Pathways and Endocrine Disruption

This compound and other BFRs are recognized as endocrine-disrupting chemicals (EDCs), primarily interfering with the thyroid hormone and steroidogenesis pathways in aquatic organisms. This disruption can lead to adverse effects on growth, development, and reproduction.

Disruption of the Thyroid Hormone Pathway

The thyroid hormone system is essential for normal development and metabolism in fish. This compound can interfere with this pathway at multiple levels. Molecular docking studies have revealed the binding potential of this compound to the thyroid receptor of the rare minnow (Gobiocypris rarus).[6] Exposure to this compound can interfere with the conversion of thyroid hormones and alter thyroid morphology.[6]

The following diagram illustrates the key points of disruption in the thyroid hormone signaling pathway by this compound.

G cluster_hpt_axis Hypothalamus-Pituitary-Thyroid (HPT) Axis cluster_cellular Target Cell Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Thyroid Thyroid Gland Pituitary->Thyroid TSH T4_T3 T4 -> T3 (Deiodinases) Thyroid->T4_T3 T4 TR Thyroid Hormone Receptor (TR) T4_T3->TR T3 GeneExpression Gene Expression TR->GeneExpression This compound This compound This compound->Thyroid Interferes with hormone synthesis This compound->T4_T3 Alters hormone conversion This compound->TR Binds to receptor

This compound Disruption of Thyroid Hormone Signaling.
Disruption of the Steroidogenesis Pathway

Steroidogenesis is the process of synthesizing steroid hormones, such as androgens and estrogens, which are critical for sexual development and reproduction in fish. EDCs like this compound can disrupt this pathway by interfering with the activity of key enzymes.

One of the primary targets for disruption is the enzyme aromatase (CYP19), which converts androgens to estrogens.[7][8] Inhibition of aromatase can lead to masculinization of female fish and reproductive impairment. Another key enzyme is 17β-hydroxysteroid dehydrogenase (17β-HSD), which is involved in the final steps of testosterone and estradiol synthesis.[9][10]

The diagram below shows a simplified steroidogenesis pathway in fish and highlights the potential points of interference by this compound.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase (CYP19) Estradiol Estradiol-17β Testosterone->Estradiol Aromatase (CYP19) Estrone->Estradiol 17β-HSD This compound This compound Aromatase Aromatase This compound->Aromatase Inhibition 17β-HSD 17β-HSD This compound->17β-HSD Inhibition

This compound Interference with Steroidogenesis.

Conclusion

The available scientific evidence indicates that this compound has a low to moderate potential for bioaccumulation in aquatic organisms. While dietary uptake appears to be limited in fish, accumulation from sediment can occur in benthic invertebrates. The primary concern associated with this compound exposure is its potential for endocrine disruption, specifically targeting the thyroid hormone and steroidogenesis signaling pathways. Further research is needed to establish a broader range of BCF and BAF values for various aquatic species and to fully elucidate the specific molecular mechanisms of this compound-induced endocrine disruption. Standardized testing protocols, such as the OECD 305 guideline, and robust analytical methods are essential for generating the data required for a comprehensive risk assessment of this compound in aquatic environments.

References

degradation pathways of TBPH in the environment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Degradation Pathways of TBPH

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-tetrabromo-N,N-bis(2-ethylhexyl)aniline (this compound), a brominated flame retardant (BFR), has been widely used in various consumer and industrial products to reduce their flammability. Its prevalence has led to its detection in various environmental matrices, raising concerns about its persistence, potential for bioaccumulation, and toxicity.[1][2] Understanding the is crucial for assessing its environmental fate and potential risks. This guide provides a comprehensive overview of the primary degradation pathways of this compound, including photodegradation, biodegradation, and thermal degradation, supported by available data and experimental methodologies.

Photodegradation of this compound

Photodegradation, or photolysis, is a significant abiotic degradation process for many organic contaminants in the environment, driven by the energy of sunlight. For this compound, photodegradation primarily proceeds through a sequential reductive debromination process.[2][3]

Photodegradation Pathway

Under exposure to UV radiation, the carbon-bromine bonds in the this compound molecule are susceptible to cleavage. This leads to the stepwise removal of bromine atoms, resulting in the formation of less brominated analogues. The dominant transformation products are di- and tri-brominated this compound derivatives.[2][3] Additionally, a tribromo anhydride has been reported as an aqueous photodegradation product.[1] It is important to note that the photolytic degradation of this compound is observed to be slower compared to other polybrominated diphenyl ethers (PBDEs) like decaBDE.[2]

Photodegradation_this compound This compound This compound (C24H34Br4O4) TriBPH Tri-brominated this compound Analogues This compound->TriBPH UV light -Br Tribromo_Anhydride Tribromo Anhydride This compound->Tribromo_Anhydride UV light (aqueous) DiBPH Di-brominated this compound Analogues TriBPH->DiBPH UV light -Br Biodegradation_this compound This compound This compound (C24H34Br4O4) TBMEHP Mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) This compound->TBMEHP Porcine Carboxylesterase (in vitro) Thermal_Degradation_this compound This compound This compound (C24H34Br4O4) Products Decomposition Products This compound->Products High Temperature HBr Hydrogen Bromide (HBr) Products->HBr COx Carbon Oxides (CO, CO2) Products->COx PBDD_F Polybrominated Dioxins/Furans (PBDD/Fs) Products->PBDD_F

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-ethylhexyl) tetrabromophthalate (TBPH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) tetrabromophthalate (TBPH), a brominated flame retardant, has garnered significant attention due to its widespread use and potential environmental and health impacts. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental health. This document summarizes key quantitative data, details standardized experimental protocols for property determination, and visualizes known metabolic and signaling pathways to facilitate a deeper understanding of this compound.

Physical and Chemical Properties

This compound is a viscous, colorless to yellowish oil.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its environmental fate, transport, and potential for bioaccumulation.

PropertyValueReference(s)
Molecular Formula C₂₄H₃₄Br₄O₄[1][2]
Molecular Weight 706.148 g/mol [1][2]
Appearance Colorless or yellow oil[1]
Melting Point -27 °C (-17 °F; 246 K)[1]
Boiling Point 584.79 °C (1,084.62 °F; 857.94 K)[1]
Density 1.541 g/mL (at 20 °C)[1]
Water Solubility 6.2 x 10⁻² ng/L[1]
Vapor Pressure 3.56 x 10⁻⁷ Pa[1]
Octanol-Water Partition Coefficient (log P) 10.2[1]
Flash Point 207 °C (405 °F; 480 K)[1]
Autoignition Temperature 270 °C (518 °F; 543 K)[1]

Experimental Protocols for Property Determination

The following sections outline standardized methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for reproducible and comparable data generation.

Melting Point/Melting Range

The melting point of this compound can be determined using the capillary method as described in OECD Guideline 102 .[1][3]

  • Principle: A small, powdered sample of this compound is introduced into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.

  • Apparatus: A melting point apparatus with a heated block or liquid bath, a calibrated thermometer, and capillary tubes.

  • Procedure:

    • A dried, powdered sample of this compound is packed into a capillary tube to a height of 2-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting point.

    • For the final determination, the heating rate is slowed to 1-2 °C per minute approximately 10 °C below the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded.

Boiling Point

The boiling point of this compound can be determined using the dynamic method as outlined in OECD Guideline 103 .[4]

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. In the dynamic method, the pressure in the apparatus is varied, and the corresponding boiling temperatures are measured.

  • Apparatus: A boiling point apparatus (ebulliometer) with a heating mantle, a condenser, a pressure-measuring device, and a calibrated temperature sensor.

  • Procedure:

    • The this compound sample is placed in the boiling flask of the ebulliometer.

    • The pressure in the apparatus is set to a specific value.

    • The sample is heated until it boils, and the temperature is recorded once it stabilizes.

    • The pressure is then systematically varied, and the corresponding boiling temperatures are recorded.

    • The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.

Water Solubility

The water solubility of this compound can be determined using the column elution method as described in OECD Guideline 105 , which is suitable for substances with low water solubility.[2][5][6][7][8]

  • Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.

  • Apparatus: A thermostatted column, a pump for delivering water at a constant flow rate, an inert support material (e.g., glass beads, silica gel), and an analytical instrument for quantifying this compound in water (e.g., HPLC-MS).

  • Procedure:

    • The inert support material is coated with a known amount of this compound.

    • The coated material is packed into the column, and the temperature is maintained at a constant value (e.g., 20 °C).

    • Water is passed through the column at a low flow rate.

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of this compound in each fraction is determined using a suitable analytical method.

    • The process is continued until the concentration of this compound in the eluate is constant, which indicates saturation.

Vapor Pressure

The vapor pressure of this compound can be determined using the gas saturation method as described in OECD Guideline 104 .[9][10][11][12]

  • Principle: A stream of inert gas is passed through or over the test substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

  • Apparatus: A thermostatted sample holder, a system for controlling and measuring the flow of an inert gas (e.g., nitrogen), a trapping system to collect the vaporized substance, and an analytical method to quantify the trapped substance.

  • Procedure:

    • A known quantity of this compound is placed in the sample holder and maintained at a constant temperature.

    • A controlled flow of inert gas is passed over the sample for a specific duration.

    • The vaporized this compound is collected in a suitable trap (e.g., a sorbent tube).

    • The amount of this compound in the trap is quantified.

    • The vapor pressure is calculated from the mass of vaporized substance, the volume of gas passed, and the temperature.

Partition Coefficient (n-octanol/water)

The octanol-water partition coefficient (log P) of this compound can be determined using the shake-flask method as described in OECD Guideline 107 or the HPLC method as described in OECD Guideline 117 , given its high lipophilicity.[13][14][15]

  • Principle (Shake-Flask Method): The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning between the two phases. After separation of the phases, the concentration of the substance in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

  • Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical method for quantifying this compound.

  • Procedure:

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of this compound is dissolved in either n-octanol or water.

    • The two phases are combined in a centrifuge tube and shaken until equilibrium is reached.

    • The mixture is centrifuged to separate the phases.

    • The concentration of this compound in both the n-octanol and water phases is determined.

    • The log P is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Stability and Degradation

This compound is considered a persistent and bioaccumulative substance.[1] It is resistant to metabolic degradation in human and rat tissues.[16] However, it can be metabolized by porcine carboxylesterase to mono(2-ethylhexyl) tetrabromophthalate (TBMEHP).[16] Photolytic degradation of this compound can occur in solvents when exposed to UV radiation, likely through sequential reductive debromination.[1] However, this process is slower compared to other brominated flame retardants, suggesting higher photolytic persistence in the environment.[1] Due to its very low vapor pressure, photolysis in the atmosphere is not considered a significant degradation pathway.[1]

Biological Interactions and Signaling Pathways

Metabolism

The primary metabolic pathway for this compound involves the hydrolysis of one of its ester bonds, a reaction catalyzed by carboxylesterases. This process converts this compound into its monoester metabolite, TBMEHP.

TBPH_Metabolism This compound This compound (Bis(2-ethylhexyl) tetrabromophthalate) TBMEHP TBMEHP (Mono(2-ethylhexyl) tetrabromophthalate) This compound->TBMEHP Hydrolysis Carboxylesterase Carboxylesterase Carboxylesterase->this compound TBPH_Signaling cluster_exposure Exposure cluster_cellular_response Cellular Response This compound This compound p53 p53 (Upregulation) This compound->p53 TBMEHP TBMEHP (Metabolite) TBMEHP->p53 p21 p21 (Upregulation) p53->p21 Mitochondria Mitochondrial Dysfunction p53->Mitochondria CDKs CDK2, CDK4, CDK6 (Downregulation) p21->CDKs inhibits CellCycleArrest G0/G1 Phase Cell Cycle Arrest CDKs->CellCycleArrest leads to Caspase3 Caspase-3 (Activation) Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

The History and Application of TBPH as a Flame Retardant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of 2,3,4,5-tetrabromobenzoic acid (TBPH), a significant flame retardant that emerged as a replacement for regulated polybrominated diphenyl ethers (PBDEs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its history, usage, and biological interactions.

Introduction: The Rise of a PBDE Alternative

Bis(2-ethylhexyl) tetrabromophthalate (this compound) is a brominated flame retardant (BFR) that was introduced to the market as a key component in commercial flame retardant mixtures such as Firemaster® 550, Firemaster® BZ-54, and DP-45.[1] Its development and use surged following the phase-out of PBDEs, which were found to be persistent, bioaccumulative, and toxic.[2] this compound was marketed as a safer alternative, intended to meet flammability standards in a wide array of consumer products.[2]

This compound is primarily used as an additive flame retardant, meaning it is physically mixed with the material rather than chemically bonded.[3] This property, while effective for fire safety, also allows it to leach from products over time, leading to its presence in indoor dust and the wider environment.[4][5]

Quantitative Data on Production and Usage

Data PointReported ValueYear(s)Region/Scope
National Production Volume 1-10 million pounds/year2011-2015United States
Imports into Canada (this compound) 10,000 - 100,000 kg2011Canada
This compound in Firemaster® 550 ~8% by weight-Commercial Mixture
This compound in Firemaster® BZ-54 20-30% by weight-Commercial Mixture
This compound in Polyurethane Foam (from baby products) Concentrations exceeding 1 mg/g2011United States
This compound in Indoor Dust (mean concentration) 733 ± 0.87 ng/g2015Saskatoon, SK, Canada

Applications of this compound

This compound has been incorporated into a variety of materials to meet flammability standards. Its primary applications include:

  • Polyurethane Foam: Used extensively in furniture, mattresses, carpet padding, and baby products.[4][6][7]

  • Plastics: Incorporated into the plastic casings of electronics and electrical equipment.

  • Textiles and Coated Fabrics: Applied to upholstery and other textiles to reduce flammability.

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and toxicological assessment of this compound.

Protocol 1: Extraction and Quantification of this compound in House Dust via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the analysis of this compound in indoor dust samples.

1. Sample Preparation:

  • Sieve dust samples to a uniform particle size (e.g., <500 µm).
  • Accurately weigh approximately 50 mg of the sieved dust into a clean extraction tube.
  • Spike the sample with a known amount of a suitable internal standard (e.g., a 13C-labeled this compound analog) to correct for matrix effects and variations in extraction efficiency.

2. Extraction:

  • Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane (DCM) to the dust sample.
  • Vortex the sample for 1 minute to ensure thorough mixing.
  • Sonicate the sample in an ultrasonic bath for 15 minutes.
  • Centrifuge the sample at 2500 rpm for 10 minutes to pellet the dust particles.
  • Carefully transfer the supernatant to a clean tube.
  • Repeat the extraction process (steps 2.1-2.5) two more times, combining the supernatants.

3. Extract Cleanup:

  • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
  • Prepare a solid-phase extraction (SPE) cartridge packed with activated Florisil.
  • Condition the cartridge with 5 mL of hexane.
  • Load the concentrated extract onto the cartridge.
  • Elute interfering compounds with 10 mL of hexane.
  • Elute the fraction containing this compound with 10 mL of a 1:1 (v/v) mixture of hexane and DCM.
  • Concentrate the final eluate to a final volume of 100 µL under a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron capture negative ionization (ECNI) source.
  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injection: 1 µL of the final extract is injected in splitless mode.
  • Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp 1: 20°C/minute to 200°C.
  • Ramp 2: 5°C/minute to 300°C, hold for 10 minutes.
  • MS Detection: Monitor for characteristic ions of this compound (e.g., m/z 463 and 515) and the internal standard.
  • Quantification: Create a calibration curve using a series of this compound standards of known concentrations. Calculate the concentration of this compound in the dust sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.

Protocol 2: In Vivo Toxicokinetics Study of this compound in Sprague-Dawley Rats

This protocol describes a typical design for a toxicokinetics study to understand the absorption, distribution, metabolism, and excretion of this compound in a rodent model.

1. Animals and Housing:

  • Use adult male and female Sprague-Dawley rats.
  • House the animals individually in metabolism cages that allow for the separate collection of urine and feces.
  • Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
  • Acclimate the animals to the housing conditions for at least one week prior to the study.

2. Dosing:

  • Prepare a dosing solution of this compound in a suitable vehicle, such as corn oil.
  • Administer a single oral dose of this compound to each rat via gavage. Include a vehicle control group.
  • Dose levels should be selected based on previous toxicity studies to include a low, medium, and high dose.

3. Sample Collection:

  • Blood: Collect blood samples from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA). Separate plasma by centrifugation.
  • Urine and Feces: Collect urine and feces at 24-hour intervals for the duration of the study (e.g., 72 hours).
  • Tissues: At the end of the study, euthanize the animals and collect major organs and tissues (e.g., liver, kidney, adipose tissue, brain, muscle).

4. Sample Analysis:

  • Extraction: Develop and validate an extraction method for this compound and its potential metabolites from plasma, urine, feces, and tissue homogenates. This will likely involve liquid-liquid extraction or solid-phase extraction.
  • Quantification: Analyze the extracts using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of this compound and its metabolites.

5. Data Analysis:

  • Calculate pharmacokinetic parameters for this compound from the plasma concentration-time data, including:
  • Maximum plasma concentration (Cmax)
  • Time to maximum plasma concentration (Tmax)
  • Area under the plasma concentration-time curve (AUC)
  • Elimination half-life (t1/2)
  • Determine the total amount of this compound and its metabolites excreted in urine and feces over the collection period.
  • Determine the concentration of this compound and its metabolites in the various tissues at the time of sacrifice to assess tissue distribution.

Signaling Pathways and Biological Effects

This compound has been shown to interact with several key biological pathways, raising concerns about its potential health effects.

This compound and the p53 Signaling Pathway in Endothelial Cells

Studies have indicated that this compound can induce apoptosis (programmed cell death) in human umbilical vein endothelial cells (HUVECs). This process appears to be mediated, at least in part, through the activation of the p53 signaling pathway.

TBPH_p53_Pathway cluster_cell This compound This compound Cell Endothelial Cell p53 p53 Activation This compound->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p21->CellCycleArrest Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced p53-mediated apoptosis in endothelial cells.

As depicted in the diagram, this compound exposure can lead to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and the cell cycle inhibitor p21, while downregulating the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins can lead to the activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately resulting in apoptosis. The upregulation of p21 can also lead to cell cycle arrest, further impacting endothelial cell function.

Obesogenic Effects of this compound and the PPARγ Signaling Pathway

This compound has been identified as a potential "obesogen," a chemical that can promote obesity. This effect is thought to be mediated through its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis (fat cell development).

TBPH_PPARG_Pathway cluster_cell This compound This compound Preadipocyte Preadipocyte PPARG PPARγ Activation This compound->PPARG CEBPA C/EBPα Expression PPARG->CEBPA Adipogenic_Genes Adipogenic Gene Expression (e.g., aP2, Adiponectin) PPARG->Adipogenic_Genes CEBPA->Adipogenic_Genes Adipogenesis Adipogenesis (Fat Cell Differentiation) Adipogenic_Genes->Adipogenesis Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation

This compound's potential role in promoting adipogenesis via PPARγ.

In preadipocytes, this compound can activate PPARγ. This activation initiates a transcriptional cascade, leading to the expression of other key adipogenic transcription factors like C/EBPα. Together, PPARγ and C/EBPα drive the expression of a suite of genes responsible for fat cell differentiation and lipid metabolism, such as aP2 and adiponectin. This ultimately results in increased adipogenesis and lipid accumulation, contributing to an obesogenic phenotype.

Disruption of Thyroid Hormone Signaling by this compound

This compound has been shown to interfere with the thyroid hormone system, which is crucial for normal development, metabolism, and neurological function.

TBPH_Thyroid_Pathway cluster_blood Bloodstream cluster_cell Target Cell This compound This compound TTR Transthyretin (TTR) (Thyroid Hormone Transport Protein) This compound->TTR Competitively Binds THR Thyroid Hormone Receptor (THR) This compound->THR Potential Interference T4 Thyroxine (T4) T4->TTR Target_Cell Target Cell T4->Target_Cell Enters Cell T4->THR Binds to Gene_Expression Thyroid Hormone-Responsive Gene Expression THR->Gene_Expression Regulates Physiological_Effects Normal Physiological Effects Gene_Expression->Physiological_Effects

Mechanisms of this compound interference with thyroid hormone signaling.

This compound can disrupt thyroid hormone homeostasis through multiple mechanisms. One primary mechanism is its ability to bind to thyroid hormone transport proteins in the blood, such as transthyretin (TTR). By competitively binding to TTR, this compound can displace thyroxine (T4), altering its free concentration and availability to target tissues. There is also evidence to suggest that this compound or its metabolites may interfere with the binding of thyroid hormones to their nuclear receptors (THRs) within target cells, thereby disrupting the normal regulation of thyroid hormone-responsive genes. This disruption can have significant consequences for development and metabolism.

Conclusion

The history of this compound as a flame retardant is emblematic of the ongoing challenge of balancing fire safety with environmental and human health. Introduced as a solution to the problems posed by PBDEs, this compound itself has come under scrutiny for its potential to leach from consumer products and interact with key biological pathways. This technical guide provides a foundational understanding of this compound's history, use, and biological effects, offering a valuable resource for researchers and professionals working to understand and mitigate the impacts of environmental contaminants. Further research is needed to fully elucidate the long-term health consequences of this compound exposure and to develop safer, more sustainable flame retardant solutions.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of 2,4,6-Tribromophenol (TBPH) in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromophenol (TBPH) is a brominated flame retardant and biocide that has seen widespread use in various industrial applications. Its persistence in the environment and potential for bioaccumulation have raised concerns, leading to an increased need for sensitive and reliable analytical methods for its detection in environmental matrices, particularly in water. This application note provides detailed protocols for the analysis of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most prevalent and effective techniques for this purpose.[1]

Experimental Workflow Overview

The general workflow for the analysis of this compound in water involves sample collection and preservation, followed by extraction and concentration of the analyte from the water matrix. The concentrated extract is then analyzed by either GC-MS, often requiring a derivatization step to improve volatility, or by LC-MS/MS.

TBPH_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Water Sample Collection & Preservation (Acidification) SPE Solid-Phase Extraction (SPE) (e.g., C18 or Oasis HLB) SampleCollection->SPE Loading Elution Elution with Organic Solvent SPE->Elution Concentration Concentration under Nitrogen Stream Elution->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization LCMSMS LC-MS/MS Analysis Concentration->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS

Caption: A generalized workflow for the analysis of 2,4,6-Tribromophenol in water.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for the determination of this compound in water.

Analytical MethodSample PreparationDerivatization AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS/MSStir Bar Sorptive Extraction (SBSE)Not specified0.04 - 4 ng/L--[2][3]
GC-ECDSolid-Phase Extraction (SPE)Not specified7 - 22 ng/L-59 - 101.4[4]
GC-MS (SIM)Solid-Phase Extraction (SPE)Diazo methane1 ng/L--[5]
LC-MS/MSSolid-Phase Extraction (SPE)Not applicable-0.1 - 15 ng/L (tap water), 2 - 300 ng/L (wastewater)-[6]
LC-MS/MSSolid-Phase Extraction (SPE)Not applicable-0.5 - 13 ng/L79 - 127[7]

Note: Recovery and detection limits are highly dependent on the specific matrix and experimental conditions.[1]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and purification of this compound from water samples.[8]

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL or Oasis HLB)[8][9]

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Elution solvent (e.g., ethyl acetate, dichloromethane, acetonitrile)[8][10]

  • Glass vials for sample collection

  • SPE vacuum manifold

Protocol:

  • Sample Preservation and pH Adjustment: Upon collection, acidify the water sample to a pH of approximately 2 with concentrated HCl or H₂SO₄ to prevent the degradation of phenolic compounds.[8]

  • Cartridge Conditioning:

    • Pass 5-10 mL of the elution solvent (e.g., ethyl acetate) through the SPE cartridge.[8]

    • Follow with 5 mL of methanol.[10]

    • Finally, equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent to go dry.[10]

  • Sample Loading: Pass the acidified water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[1][2]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.[1][2]

  • Drying: Dry the cartridge by applying a vacuum for 15-20 minutes.[1]

  • Elution: Elute the this compound from the cartridge with 5-10 mL of the chosen elution solvent. Collect the eluate.[1][2]

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis.[10]

Derivatization for GC-MS Analysis

Derivatization is often necessary to improve the volatility and thermal stability of this compound for GC-MS analysis.[11] Silylation is a common derivatization technique for phenolic compounds.[8]

Materials:

  • Concentrated sample extract in a non-protic solvent (e.g., hexane or toluene)

  • Silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[1]

  • Reaction vial with a screw cap

Protocol:

  • Transfer a known volume of the concentrated sample extract into a reaction vial.

  • Add the silylating reagent to the extract.

  • Seal the vial and heat at 60-75°C for 30-60 minutes.[1]

  • Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC-MS.[1]

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Typical GC-MS Parameters:

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.

  • Injection Mode: Splitless injection is typically employed for trace analysis.

  • Injector Temperature: 250 - 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes

    • Ramp: 10-20 °C/min to 280-300 °C

    • Final hold: 5-10 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Analyzer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of derivatized this compound.

LC-MS/MS Analysis Protocol

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound without the need for derivatization.[10]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).[10]

Typical LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.[10]

  • Mobile Phase:

    • A: 0.1% formic acid in water[10]

    • B: 0.1% formic acid in acetonitrile[10]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. An example gradient is: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B.[10]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 30 - 40 °C

  • MS/MS Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Analyzer Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Logical Relationships in Method Selection

The choice between GC-MS and LC-MS/MS depends on several factors, including available instrumentation, desired sensitivity, and sample throughput.

Method_Selection cluster_gcms GC-MS Pathway cluster_lcmsms LC-MS/MS Pathway Analyte This compound in Water Derivatization Requires Derivatization Analyte->Derivatization No_Derivatization Direct Analysis Analyte->No_Derivatization GCMS_Advantages Advantages: - Robust - Good for volatile compounds Derivatization->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Derivatization adds time and potential for error Derivatization->GCMS_Disadvantages LCMSMS_Advantages Advantages: - High sensitivity & selectivity - No derivatization needed No_Derivatization->LCMSMS_Advantages LCMSMS_Disadvantages Disadvantages: - Potential for matrix effects No_Derivatization->LCMSMS_Disadvantages

Caption: Decision pathway for selecting an analytical method for this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the determination of this compound in water samples. The choice of method will depend on the specific requirements of the analysis. The protocols provided in this application note offer a solid foundation for researchers and scientists to develop and validate their own methods for the monitoring of this important environmental contaminant. Careful optimization of sample preparation and instrumental parameters is crucial for achieving accurate and reliable results.

References

Application Notes & Protocols for the Quantification of TBPH by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4,4'-Tetrabromodiphenyl ether (TBPH), a brominated flame retardant (BFR), has been widely used as a replacement for polybrominated diphenyl ethers (PBDEs). Its detection in various environmental matrices and human tissues has raised concerns about its potential health effects. Accurate quantification of this compound and its metabolites is crucial for exposure assessment and toxicological studies. Mass spectrometry (MS) coupled with chromatographic separation techniques offers the high sensitivity and selectivity required for the analysis of this compound in complex samples.

This document provides detailed application notes and protocols for the quantification of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Analytical Techniques for this compound Quantification

Both GC-MS and LC-MS are powerful tools for the determination of this compound. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent chromatographic resolution and is often coupled with triple quadrupole mass spectrometers (GC-MS/MS) for high selectivity and sensitivity using selected reaction monitoring (SRM).[1][2] Electron ionization (EI) is a common ionization source, while electron capture negative ionization (ECNI) can provide enhanced sensitivity for halogenated compounds.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suitable for the analysis of less volatile compounds and can be used for the simultaneous analysis of this compound and its metabolites.[3] Reversed-phase liquid chromatography is typically employed for separation. Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of this compound metabolites.[3]

II. Experimental Protocols

A. Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components. The choice of method depends on the sample type (e.g., biological tissues, environmental samples).

1. Liquid-Liquid Extraction (LLE)

This method is suitable for liquid samples such as serum or plasma.

  • Protocol:

    • To a 1 mL sample, add an internal standard solution.

    • Add a protein denaturing agent like formic acid or a mixture of hydrochloric acid and 2-propanol.[4]

    • Extract the analytes by adding an organic solvent (e.g., hexane:acetone mixture), followed by vigorous vortexing.[5]

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction process two more times.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection into the LC-MS or GC-MS system.

2. Solid-Phase Extraction (SPE)

SPE is a widely used technique for cleaning up extracts from complex matrices.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent followed by the equilibration solvent.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a strong organic solvent.

    • Evaporate the eluate and reconstitute for analysis.

3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in one step and has been applied to the analysis of BFRs in food and environmental samples.[2]

  • Protocol:

    • Homogenize the sample.

    • Add an organic solvent (e.g., acetonitrile or ethyl acetate) and a salt mixture (e.g., magnesium sulfate, sodium chloride).[2]

    • Shake vigorously to extract the analytes into the organic layer.

    • Centrifuge to separate the layers.

    • Take an aliquot of the organic supernatant for cleanup by dispersive SPE (dSPE) using a sorbent like C18 or primary secondary amine (PSA) to remove lipids and other interferences.[4]

    • Centrifuge and take the supernatant for analysis.

B. GC-MS/MS Analysis Protocol

This protocol is designed for the quantification of this compound using a triple quadrupole GC-MS system.

  • Instrumentation: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A low-polarity capillary column suitable for BFR analysis, such as a DB-5ms or equivalent.

    • Injector: Splitless or pulsed splitless injection.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to ensure good separation of analytes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Reaction Monitoring (SRM). The selection of precursor and product ions is critical for selectivity and sensitivity.

    • Collision Gas: Argon or Nitrogen.

Table 1: Example GC-MS/MS Parameters for this compound Quantification

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Carrier Gas Flow 1.2 mL/min (Helium)
Oven Program 100 °C (hold 1 min), ramp to 320 °C at 15 °C/min, hold 10 min
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Collision Gas Pressure 1.5 mTorr (Argon)
SRM Transitions (Quantifier/Qualifier) To be determined empirically by infusing a this compound standard
C. LC-MS/MS Analysis Protocol

This protocol is suitable for the analysis of this compound and its primary metabolite, mono(2-ethylhexyl) tetrabromophthalate (TBMEHP).

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve ionization.[3]

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often preferred for brominated compounds.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

Table 2: Example LC-MS/MS Parameters for this compound and TBMEHP Quantification

ParameterValue
LC Column C18, 100 mm x 2.1 mm ID, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 10 min, hold 5 min
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
SRM Transitions To be determined empirically for this compound and TBMEHP

III. Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table provides an example of how to summarize quantitative results.

Table 3: Example Quantitative Data for this compound in Human Serum (ng/mL)

Sample IDThis compound Concentration (ng/mL)TBMEHP Concentration (ng/mL)
Control 1< LOQ< LOQ
Control 2< LOQ< LOQ
Exposed 15.21.8
Exposed 28.93.1
Exposed 33.51.1
Mean ± SD (Exposed) 5.9 ± 2.7 2.0 ± 1.0
LOQ 0.5 0.2
LOQ: Limit of Quantification

IV. Visualizations

Metabolic Pathway of this compound

This compound can be metabolized in vivo to mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP) by carboxylesterases.[6] This metabolic conversion is an important consideration in toxicological assessments.

TBPH_Metabolism This compound This compound (bis(2-ethylhexyl) tetrabromophthalate) TBMEHP TBMEHP (mono(2-ethylhexyl) tetrabromophthalate) This compound->TBMEHP Metabolism Carboxylesterase Carboxylesterase

Caption: Metabolic conversion of this compound to TBMEHP.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.

TBPH_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Tissue) Extraction Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Cleanup Extract Cleanup (dSPE or SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Chromatography GC or LC Separation Concentration->Chromatography MS Mass Spectrometry (MS/MS Detection) Chromatography->MS Quantification Quantification (Calibration Curve) MS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General workflow for this compound quantification.

V. Conclusion

The mass spectrometry-based methods described provide the necessary sensitivity and selectivity for the accurate quantification of this compound and its metabolites in various matrices. Proper sample preparation is critical to minimize matrix effects and achieve reliable results. The choice between GC-MS and LC-MS will depend on the specific analytical needs and the nature of the samples being analyzed. The provided protocols and application notes serve as a guide for researchers to develop and validate robust methods for this compound analysis.

References

Application Notes and Protocols for the Quantification of TBPH using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 2,3,4,5-tetrabromo-6-phenylphenol (TBPH), a brominated flame retardant, in biological and environmental matrices using gas chromatography (GC) coupled with mass spectrometry (MS).

Introduction

This compound is a brominated flame retardant used in various consumer products to reduce flammability. Due to its potential for environmental persistence and adverse health effects, there is a growing need for sensitive and reliable analytical methods to monitor its levels in different sample types. Gas chromatography is a powerful technique for the separation and quantification of semi-volatile organic compounds like this compound. When coupled with a mass spectrometer, it provides high selectivity and sensitivity for trace-level analysis.

Data Presentation

The following table summarizes quantitative data on this compound levels reported in various human and environmental samples.

Sample MatrixConcentration RangeMean/Median ConcentrationDetection FrequencyReference
Human Placental Tissues1.31 - 316 ng/g lipid15.4 ng/g lipid (mean)100%[1]
Juvenile Fish (experimental exposure)Not ApplicableTissue concentration correlated with exposure levelNot Applicable

Experimental Protocols

This section outlines detailed methodologies for the analysis of this compound in human serum and soil samples.

Protocol 1: Analysis of this compound in Human Serum by GC-MS/MS

This protocol is adapted from established methods for the analysis of brominated phenols in human biological fluids.[2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials:

    • Human serum samples

    • SPE cartridges (e.g., Oasis HLB or similar polymeric reversed-phase)

    • Methanol (HPLC grade)

    • Deionized water

    • Formic acid

    • Ethyl acetate

    • Nitrogen gas for evaporation

  • Procedure:

    • Allow serum samples to thaw at room temperature.

    • To 1 mL of serum, add an internal standard (e.g., ¹³C-labeled this compound or 2,4,6-tribromophenol).

    • Precondition the SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of methanol and then 5 mL of deionized water containing 0.1% formic acid. Do not allow the cartridge to dry.

    • Load the serum sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water followed by 5 mL of 20% methanol in water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 8 mL of ethyl acetate.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • Materials:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Pyridine or other suitable solvent

    • Heating block or oven

  • Procedure:

    • Reconstitute the dried extract in 50 µL of pyridine.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS/MS Analysis

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: 20°C/min to 250°C.

      • Ramp 2: 5°C/min to 320°C, hold for 5 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for the silylated this compound derivative need to be optimized.

Protocol 2: Analysis of this compound in Soil by GC-MS

This protocol is based on a validated method for the analysis of brominated phenols in soil.

1. Sample Preparation (Ultrasonic Assisted Extraction and Cleanup)

  • Materials:

    • Soil samples (air-dried and sieved)

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Florisil

    • Sulfuric acid

    • Ultrasonic bath

    • Centrifuge

  • Procedure:

    • Weigh 5 g of the homogenized soil sample into a glass centrifuge tube.

    • Add an internal standard (e.g., ¹³C-labeled this compound).

    • Add 10 mL of ethyl acetate.

    • Vortex for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction twice more with 10 mL of ethyl acetate each time.

    • Combine the extracts and concentrate to approximately 1 mL using a gentle stream of nitrogen.

    • For cleanup, prepare a small column with a glass wool plug, 1 g of anhydrous sodium sulfate, 2 g of acidified Florisil (deactivated with sulfuric acid), and another layer of 1 g of anhydrous sodium sulfate.

    • Pass the concentrated extract through the cleanup column and elute with 10 mL of ethyl acetate.

    • Evaporate the eluate to dryness.

2. Derivatization (Silylation)

  • Follow the same derivatization procedure as described in Protocol 1.

3. GC-MS Analysis

  • Follow the same GC-MS conditions as described in Protocol 1, with MS detection in Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis serum Human Serum add_is Add Internal Standard serum->add_is soil Soil Sample soil->add_is extraction Solid-Phase Extraction (Serum) or Ultrasonic Extraction (Soil) add_is->extraction cleanup Cleanup (Soil) evaporation Evaporation to Dryness extraction->evaporation cleanup->evaporation derivatize Silylation with BSTFA + TMCS evaporation->derivatize gcms GC-MS/MS Analysis derivatize->gcms data Data Acquisition and Quantification gcms->data signaling_pathway cluster_cell Thyroid Follicular Cell cluster_nucleus Nucleus This compound This compound Exposure Ca_ion Intracellular Ca²⁺ Increase This compound->Ca_ion Rap1 Rap1 Activation Ca_ion->Rap1 B_Raf B-Raf Rap1->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Thyroid_Disruption Thyroid Disruption & Potential Carcinogenesis Gene_Expression->Thyroid_Disruption

References

Application Notes and Protocols for TBPH/TDP-43 Extraction from Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAR DNA-binding protein 43 (TDP-43), and its homolog TBPH (TAR DNA-binding protein 43 homolog), are highly conserved RNA/DNA-binding proteins critical for RNA metabolism.[1] Under pathological conditions, particularly in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Degeneration (FTLD), TDP-43 can undergo mislocalization from the nucleus to the cytoplasm, phosphorylation, ubiquitination, and cleavage, leading to the formation of insoluble aggregates.[2][3] These proteinopathies are central to disease pathogenesis.

This document provides detailed protocols for the extraction of both soluble and insoluble (aggregated) forms of TDP-43 from biological tissues, particularly brain and spinal cord, for downstream applications including Western Blotting, Immunoprecipitation, and Mass Spectrometry.

Data Presentation: Lysis Buffers and Fractionation Schemes

Effective extraction and separation of soluble and insoluble TDP-43 are crucial for studying its pathological forms. This is typically achieved through sequential extraction with buffers of increasing stringency.

Table 1: Composition of Buffers for Sequential TDP-43 Extraction

Buffer NameCompositionPurpose
High Salt (HS) Buffer 50 mM Tris-HCl (pH 7.5), 750 mM NaCl, 5 mM EDTA, 1% Triton X-100, Protease and Phosphatase InhibitorsExtraction of soluble proteins.
RIPA Lysis Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease and Phosphatase InhibitorsExtraction of soluble and some membrane-bound proteins.[4]
Sarkosyl (SARK) Buffer High Salt Buffer containing 1% N-lauroylsarcosinate (Sarkosyl)Extraction of less soluble, aggregated proteins.[5]
Urea Buffer 7 M Urea, 2 M Thiourea, 4% CHAPS, 30 mM Tris-HCl (pH 8.5), Protease and Phosphatase InhibitorsSolubilization of highly insoluble protein aggregates.[6]

Experimental Protocols

Protocol 1: Sequential Extraction of Soluble and Insoluble TDP-43 for Western Blotting

This protocol is designed to separate TDP-43 into fractions based on its solubility, allowing for the specific analysis of pathological, aggregated forms.

Materials:

  • Fresh or frozen biological tissue (e.g., brain cortex)

  • Dounce homogenizer

  • Microcentrifuge

  • High Salt (HS) Buffer

  • Sarkosyl (SARK) Buffer

  • Urea Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • Add 10 volumes of ice-cold HS Buffer supplemented with protease and phosphatase inhibitors.

    • Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.

  • High Salt Fraction (Soluble Proteins):

    • Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.

    • Carefully collect the supernatant. This is the High Salt (HS) soluble fraction .

    • Store an aliquot for protein quantification and analysis.

  • Sarkosyl Fraction (Detergent-Soluble Aggregates):

    • Resuspend the pellet from the previous step in 5 volumes of SARK Buffer.

    • Incubate on a rotator for 1 hour at room temperature.

    • Centrifuge at 100,000 x g for 30 minutes at room temperature.

    • Collect the supernatant. This is the Sarkosyl (SARK) soluble fraction .

    • Store an aliquot for analysis.

  • Urea Fraction (Insoluble Aggregates):

    • Resuspend the final pellet in 2 volumes of Urea Buffer to solubilize the highly insoluble proteins.[6]

    • This is the Urea soluble fraction .

    • Store at room temperature.

  • Protein Quantification:

    • Determine the protein concentration of the HS and SARK fractions using a BCA protein assay. Note that the Urea fraction is generally not compatible with standard protein assays. Equal volumes of the urea fraction should be loaded for comparison.

  • Western Blot Analysis:

    • Prepare samples from each fraction with Laemmli sample buffer, heat at 95°C for 5-10 minutes, and load onto an SDS-PAGE gel.

    • Perform Western blotting using antibodies specific for total TDP-43 and phosphorylated TDP-43 (e.g., pSer409/410).[5]

Protocol 2: Immunoprecipitation (IP) of TDP-43

This protocol is for the isolation of TDP-43 and its interacting partners from the soluble protein fraction.

Materials:

  • High Salt (HS) soluble fraction from Protocol 1

  • Anti-TDP-43 antibody (validated for IP)[7][8]

  • Protein A/G magnetic beads

  • IP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Antibody-Bead Conjugation (Pre-coupling):

    • Wash 25 µL of Protein A/G magnetic beads twice with 500 µL of IP Wash Buffer.

    • Add 1-5 µg of anti-TDP-43 antibody to the beads and incubate with rotation for 1-2 hours at 4°C.

    • Wash the antibody-conjugated beads twice with IP Wash Buffer.

  • Immunoprecipitation:

    • Take 500 µg to 1 mg of protein from the HS soluble fraction and adjust the volume to 500 µL with IP Wash Buffer.

    • Add the pre-coupled antibody-bead complex to the protein lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold IP Wash Buffer.

  • Elution:

    • Elute the protein by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature.

    • Pellet the beads and transfer the supernatant containing the eluted protein to a new tube containing 5 µL of Neutralization Buffer.

  • Analysis:

    • The eluted sample can be analyzed by Western blotting or prepared for mass spectrometry.

Mandatory Visualizations

TDP-43 Extraction Workflow

ExtractionWorkflow Tissue Biological Tissue (e.g., Brain Cortex) Homogenization Homogenize in High Salt Buffer Tissue->Homogenization Centrifuge1 Centrifuge 100,000 x g Homogenization->Centrifuge1 Supernatant1 Supernatant (HS Soluble Fraction) Centrifuge1->Supernatant1 Pellet1 Pellet Centrifuge1->Pellet1 Analysis Downstream Analysis (Western Blot, IP, Mass Spec) Supernatant1->Analysis ResuspendSark Resuspend in Sarkosyl Buffer Pellet1->ResuspendSark Centrifuge2 Centrifuge 100,000 x g ResuspendSark->Centrifuge2 Supernatant2 Supernatant (Sarkosyl Soluble Fraction) Centrifuge2->Supernatant2 Pellet2 Pellet Centrifuge2->Pellet2 Supernatant2->Analysis ResuspendUrea Resuspend in Urea Buffer Pellet2->ResuspendUrea Supernatant3 Supernatant (Urea Soluble Fraction) ResuspendUrea->Supernatant3 Supernatant3->Analysis

Caption: Workflow for sequential extraction of TDP-43.

TDP-43 Signaling and Pathology Pathway

TDP43_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm TDP43_N Nuclear TDP-43 (Functional) RNA_Processing RNA Processing (Splicing, Stability) TDP43_N->RNA_Processing Regulates TDP43_C Cytoplasmic TDP-43 TDP43_N->TDP43_C Shuttling TDP43_C->TDP43_N Shuttling Stress_Granules Stress Granule Formation TDP43_C->Stress_Granules Mislocalization Nuclear Depletion & Cytoplasmic Accumulation TDP43_C->Mislocalization Aggregation Aggregation & Inclusion Body Formation Neurodegeneration Neurodegeneration (ALS, FTLD) Aggregation->Neurodegeneration Kinases Kinases (CK1/2, TTBK1/2) Phosphorylation Hyperphosphorylation Kinases->Phosphorylation Promotes Phosphatases Phosphatases (PP1/2, Calcineurin) Phosphatases->TDP43_C Dephosphorylates Phosphorylation->Aggregation Mislocalization->Phosphorylation Mislocalization->Neurodegeneration Loss of Nuclear Function

Caption: Key pathways in TDP-43 function and pathology.

References

In Vitro Assays for Assessing TBPH Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of in vitro assays to assess the toxicity of tris(2,3-dibromopropyl) isocyanurate (TBPH), a widely used brominated flame retardant. The following sections offer comprehensive methodologies for evaluating cytotoxicity, genotoxicity, oxidative stress, apoptosis, cell cycle disruption, and endocrine disruption, along with data presentation and visualization of key signaling pathways.

Cytotoxicity Assays

Application Note: Cytotoxicity assays are fundamental in assessing the initial toxic potential of this compound and its metabolites. These assays measure the degree to which this compound can cause cell damage or death. A common and robust method is the MTT assay, which evaluates cell viability based on mitochondrial metabolic activity. A concentration-dependent decrease in cell viability is a key indicator of cytotoxicity. Studies have shown that while this compound itself may exhibit moderate cytotoxicity, its metabolite, mono-(2-ethyhexyl) tetrabromophthalate (TBMEHP), can be significantly more toxic to certain cell types, such as human vascular endothelial cells (HUVECs).[1]

Quantitative Data Summary: this compound and TBMEHP Cytotoxicity
CompoundCell LineAssayEndpointResultReference
This compoundHuman Vascular Endothelial Cells (HUVECs)MTTCell ViabilityNo significant inhibition at concentrations up to 10 µg/mL[1]
TBMEHPHuman Vascular Endothelial Cells (HUVECs)MTTCell ViabilityConcentration-dependent inhibition[1]
This compoundRenal CellsNot SpecifiedCell ProliferationDose-dependent inhibition[2]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound and its metabolites on a selected cell line by measuring cell viability.

Materials:

  • Cell line of interest (e.g., HUVECs, HepG2, etc.)

  • Complete cell culture medium

  • 96-well clear-bottom microplates

  • This compound and/or TBMEHP stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or TBMEHP in complete culture medium from the stock solution. The final solvent concentration should be consistent across all wells and typically below 0.5%.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Apoptosis and Cell Cycle Analysis

Application Note: this compound and its metabolites can induce programmed cell death, or apoptosis, and disrupt the normal progression of the cell cycle. In HUVECs, TBMEHP has been shown to induce a significant G0/G1 cell cycle arrest and robust apoptosis at a concentration of 1 µg/mL.[1] This is mediated by the induction of p53 and cyclin-dependent kinase (CDK) inhibitors (p21 and p27), and the suppression of cyclins and anti-apoptotic proteins like Bcl-2.[1] this compound, on the other hand, caused early apoptosis after a G2/M phase arrest but only at a higher concentration of 10 µg/mL, acting through the up-regulation of p21.[1] These findings suggest different molecular mechanisms of action for the parent compound and its metabolite.

Quantitative Data Summary: Apoptosis and Cell Cycle Effects
CompoundCell LineConcentrationEffectMolecular ChangesReference
TBMEHPHUVECs1 µg/mLG0/G1 cell cycle arrestIncreased p53, GADD45α, p21, p27; Decreased Cyclin D1, CDK2, CDK6, Bcl-2[1]
TBMEHPHUVECs1 µg/mLRobust cell apoptosisDecreased mitochondrial membrane potential; Increased caspase-3 activity[1]
This compoundHUVECs10 µg/mLG2/M phase arrest and early apoptosisIncreased p21; Decreased CDK2, CDK4[1]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound or its metabolites.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound and/or TBMEHP stock solutions

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or TBMEHP for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Protocol: Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound or its metabolites.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well white or black-walled, clear-bottom plates

  • This compound and/or TBMEHP stock solutions

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assay)

  • Assay buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with this compound or TBMEHP as described for the MTT assay.

  • Cell Lysis:

    • After treatment, remove the culture medium and wash the cells with PBS.

    • Add 50-100 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Caspase-3 Activity Measurement:

    • Prepare the reaction mixture by diluting the caspase-3 substrate in the assay buffer according to the manufacturer's instructions.

    • Add an equal volume of the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, with excitation around 380 nm and emission around 460 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control after subtracting the background reading.

Signaling Pathway: p53-Mediated Apoptosis

p53_mediated_apoptosis cluster_stimulus Cellular Stress (e.g., TBMEHP) cluster_p53_activation p53 Activation cluster_transcriptional_activation Transcriptional Activation cluster_mitochondrial_pathway Mitochondrial Pathway cluster_apoptosome Apoptosome Formation cluster_execution_phase Execution Phase TBMEHP TBMEHP p53 p53 TBMEHP->p53 induces Bax Bax p53->Bax activates Puma Puma p53->Puma activates Noxa Noxa p53->Noxa activates Mitochondrion Mitochondrion Bax->Mitochondrion Puma->Mitochondrion Noxa->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c leads to Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome forms Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: p53-mediated mitochondrial apoptosis pathway.

Oxidative Stress Assays

Application Note: this compound exposure has been linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[2][3] In vitro assays can quantify the levels of ROS and assess the status of cellular antioxidant defenses, such as glutathione (GSH). Increased ROS levels and depleted GSH are indicative of oxidative stress, which can lead to cellular damage and inflammation.

Quantitative Data Summary: Oxidative Stress Markers
CompoundCell LineConcentrationMarkerResultReference
This compoundRenal CellsDose-dependentOxidative StressIncreased[2]
This compoundMouse Hippocampus (in vivo, relevant for in vitro correlation)Not specifiedMalondialdehyde (MDA)Increased[3]
This compoundMouse Hippocampus (in vivo, relevant for in vitro correlation)Not specifiedSuperoxide Dismutase (SOD)Decreased[3]
This compoundMouse Hippocampus (in vivo, relevant for in vitro correlation)Not specifiedGlutathione (GSH)Decreased[3]
Experimental Protocol: Intracellular ROS Detection

Objective: To measure the levels of intracellular ROS in cells exposed to this compound using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Black, clear-bottom 96-well plates

  • This compound stock solution

  • DCFH-DA solution (e.g., 10 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with different concentrations of this compound for a shorter duration (e.g., 1-4 hours) as ROS production can be an early event.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with pre-warmed HBSS or PBS.

    • Load the cells with 5-10 µM DCFH-DA in HBSS or PBS and incubate for 30-60 minutes at 37°C in the dark.

  • Data Acquisition:

    • Wash the cells again with HBSS or PBS to remove excess probe.

    • Add 100 µL of HBSS or PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Calculate the fold-increase in ROS production in treated cells compared to the vehicle control.

Experimental Workflow: Oxidative Stress Assessment

oxidative_stress_workflow cluster_cell_culture Cell Culture and Treatment cluster_ros_detection ROS Detection cluster_gsh_assay GSH Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Load_DCFH_DA Load with DCFH-DA probe Treat_Cells->Load_DCFH_DA Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Measure_Fluorescence Measure Fluorescence (Ex/Em: 485/530 nm) Load_DCFH_DA->Measure_Fluorescence Analyze_Data Calculate Fold Change (ROS and GSH levels) Measure_Fluorescence->Analyze_Data GSH_Reaction Perform GSH Assay (e.g., with DTNB) Lyse_Cells->GSH_Reaction Measure_Absorbance Measure Absorbance (e.g., 412 nm) GSH_Reaction->Measure_Absorbance Measure_Absorbance->Analyze_Data

Caption: Workflow for assessing oxidative stress in vitro.

Genotoxicity Assays

Experimental Protocol: Alkaline Comet Assay

Objective: To detect DNA single-strand breaks and alkali-labile sites in cells exposed to this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Comet slides (or pre-coated microscope slides)

  • Low melting point agarose (LMPA)

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment:

    • Treat cells with various concentrations of this compound for a suitable duration.

  • Cell Embedding:

    • Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and immediately pipette onto a Comet slide.

    • Place a coverslip over the agarose and let it solidify at 4°C for 10-15 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides by washing them with neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, and tail moment).

Endocrine Disruption Assays

Application Note: Some environmental contaminants can interfere with the endocrine system. In vitro assays are available to screen for potential endocrine-disrupting activities of compounds like this compound. These assays can assess interactions with hormone receptors (e.g., estrogen and androgen receptors) and effects on steroidogenesis. The H295R steroidogenesis assay is a widely used method to evaluate the effects of chemicals on the production of steroid hormones.

Experimental Protocol: H295R Steroidogenesis Assay (OECD 456)

Objective: To assess the potential of this compound to disrupt the production of steroid hormones.

Materials:

  • H295R human adrenocortical carcinoma cell line

  • Complete culture medium for H295R cells

  • 24-well plates

  • This compound stock solution

  • Forskolin (positive control for induction)

  • Prochloraz (positive control for inhibition)

  • ELISA kits for testosterone and estradiol

Procedure:

  • Cell Seeding and Acclimatization:

    • Seed H295R cells in 24-well plates and allow them to reach 80-90% confluency.

  • Compound Exposure:

    • Expose the cells to a range of this compound concentrations for 48 hours. Include vehicle controls, positive controls (forskolin and prochloraz), and a negative control.

  • Hormone Measurement:

    • After the exposure period, collect the culture medium from each well.

    • Quantify the concentrations of testosterone and estradiol in the medium using specific ELISA kits.

  • Data Analysis:

    • Normalize the hormone concentrations to the amount of protein in each well (determined by a protein assay).

    • Compare the hormone levels in the this compound-treated wells to the vehicle control to determine if this compound induces or inhibits steroidogenesis.

Signaling Pathway: MAVS-IRF3 Inflammatory Pathway

MAVS_IRF3_pathway cluster_stimulus Stimulus (e.g., this compound) cluster_sensor Sensor Activation cluster_adaptor Adaptor Protein cluster_kinase_activation Kinase Activation cluster_transcription_factor Transcription Factor Activation cluster_cellular_response Cellular Response This compound This compound RIG_I RIG-I This compound->RIG_I activates MAVS MAVS (Mitochondrial) RIG_I->MAVS activates TBK1 TBK1 MAVS->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (Phosphorylated) IRF3->p_IRF3 Inflammation Inflammation (e.g., TNF-α, IL-6) p_IRF3->Inflammation induces

Caption: MAVS-IRF3 signaling pathway in inflammation.

References

Animal Models for Studying TBPH Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAR DNA-binding protein 43 (TDP-43), and its Drosophila homolog TAR DNA-binding protein-43 homolog (TBPH), are crucial RNA/DNA-binding proteins implicated in the pathogenesis of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). Understanding the in vivo consequences of this compound/TDP-43 dysfunction is paramount for elucidating disease mechanisms and developing effective therapeutics. This document provides detailed application notes and protocols for utilizing key animal models—Drosophila melanogaster and mice—to study the effects of this compound/TDP-43 modulation.

Drosophila melanogaster as a Model for this compound Function

The fruit fly, Drosophila melanogaster, offers a powerful and genetically tractable system to investigate the fundamental functions of this compound. Its genetic homology to human TDP-43, coupled with a short lifespan and well-characterized nervous system, makes it an ideal model for studying both loss-of-function and gain-of-function effects of this protein.[1]

Quantitative Data from Drosophila this compound Models

The following tables summarize key quantitative data from studies utilizing Drosophila models with altered this compound function.

Table 1: Lifespan and Viability in Drosophila this compound Models

Genotype/ConditionMean Lifespan (Days)Eclosion Rate (%)Reference
Wild-type (Control)~80~95-100[2]
This compound Null Mutant (Loss-of-Function)~7~10-20[2]
Pan-neuronal this compound Overexpression (Gain-of-Function)~35~10-20[2]

Table 2: Motor Performance in Drosophila this compound Models

Genotype/ConditionLarval Locomotion (Peristaltic Waves/min)Adult Climbing Performance (% Success)Reference
Wild-type (Control)~25High[2][3]
This compound Null Mutant (Loss-of-Function)Significantly ReducedSeverely Impaired[2][3]
Pan-neuronal this compound Overexpression (Gain-of-Function)Significantly ReducedSeverely Impaired[2][3]

Table 3: Neuromuscular Junction (NMJ) Morphology in Drosophila this compound Larvae

GenotypeBouton Number (at Muscle 6/7, Segment A2/A3)Bouton ShapeReference
Wild-type (Control)~40-50 (L3 stage)Regular[4][5]
This compound Null MutantSignificantly ReducedIrregular, Misshapen[4][5]
Experimental Protocols for Drosophila Models

Objective: To determine the effect of this compound manipulation on the lifespan of Drosophila.

Materials:

  • Standard Drosophila vials with food

  • Fly transfer apparatus (funnel, brush)

  • CO2 anesthesia station

  • Incubator set at 25°C

Procedure:

  • Collect newly eclosed adult flies of the desired genotypes (e.g., wild-type, this compound null, this compound overexpression).

  • Anesthetize the flies with CO2 and sort them by sex.

  • Place 20-25 flies of the same sex and genotype into a fresh food vial. Prepare at least 5 replicate vials per condition.

  • Maintain the vials in a 25°C incubator.

  • Every 2-3 days, transfer the surviving flies to fresh food vials without anesthesia.

  • Record the number of dead flies at each transfer.

  • Continue until all flies have died.

  • Analyze the data using Kaplan-Meier survival curves and log-rank tests to determine statistical significance.

Objective: To assess motor function and coordination in adult flies with altered this compound expression.

Materials:

  • Empty polystyrene vials or a graduated cylinder

  • Vial rack

  • Timer

Procedure:

  • Place a cohort of 10-20 flies (of a specific age and genotype) into an empty vial.

  • Allow the flies to acclimate for a few minutes.

  • Gently tap the vial on a soft surface to bring all the flies to the bottom.

  • Start a timer and record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time (e.g., 10-20 seconds).

  • Repeat the trial 2-3 times for the same group of flies, with a short rest period in between.

  • Calculate the average climbing index (percentage of successful climbers) for each genotype.

  • Perform the assay at different ages to assess age-dependent motor decline.

Objective: To visualize and quantify the morphology of the neuromuscular junction in third-instar larvae.

Materials:

  • Dissection dish with Sylgard

  • Insect pins

  • Fine forceps and scissors

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., PBS with 5% normal goat serum)

  • Primary antibodies (e.g., anti-HRP to label neuronal membranes, anti-Dlg for postsynaptic structures)

  • Fluorescently labeled secondary antibodies

  • Mounting medium

  • Confocal microscope

Procedure:

  • Select wandering third-instar larvae of the desired genotypes.

  • Pin the larva at the anterior and posterior ends in a dissection dish filled with cold PBS.

  • Make a dorsal midline incision and pin the body wall flat to expose the internal organs.

  • Remove the internal organs to expose the body wall muscles and the attached motor neurons.

  • Fix the preparation with 4% PFA for 20-30 minutes.

  • Wash with PBS and permeabilize with PBS-Triton X-100.

  • Block for 1 hour in blocking solution.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.

  • Wash and mount the preparation on a microscope slide.

  • Image the NMJs (typically at muscle 6/7 in abdominal segments A2-A4) using a confocal microscope.

  • Quantify morphological parameters such as bouton number, branch length, and NMJ area using image analysis software.

Signaling Pathways and Experimental Workflows in Drosophila

TBPH_Function_Workflow

Caption: Experimental workflow for studying this compound function in Drosophila.

TBPH_Signaling_Pathway tbph_loss Loss of this compound This compound This compound tbph_loss->this compound Reduces synaptic_growth synaptic_growth

Caption: this compound-mediated regulation of synaptic morphology at the NMJ.

Murine Models for TDP-43 Proteinopathies

Mouse models are indispensable for studying the more complex aspects of TDP-43-related neurodegeneration, including cognitive and behavioral deficits, and for preclinical testing of potential therapies. Various models, including transgenic overexpression, conditional knockouts, and knock-ins of human TDP-43 mutations, have been developed to recapitulate features of ALS and FTD.

Quantitative Data from Mouse TDP-43 Models

The following tables summarize key quantitative data from studies utilizing mouse models with altered TDP-43 function.

Table 4: Survival in TDP-43 Mouse Models

Mouse ModelGenetic ModificationMedian SurvivalReference
Wild-type (Control)-Normal Lifespan[6]
TDP-43 WTxQ331KCo-expression of human wild-type and mutant TDP-43~64 days[6]
rNLS8 (TDP-43ΔNLS)Inducible cytoplasmic human TDP-43Dependent on doxycycline withdrawal[7]

Table 5: Motor Performance in TDP-43 Mouse Models

| Mouse Model | Genetic Modification | Rotarod Performance (Latency to Fall) | Grip Strength | Reference | | :--- | :--- | :--- | :--- | | Wild-type (Control) | - | Baseline | Baseline |[7][8] | | TDP-43 Q331K | Human TDP-43 with Q331K mutation | Significant progressive decline | Significant progressive decline |[8] | | Tardbp+/- | Heterozygous knockout of mouse Tdp-43 | No significant change | Significantly decreased |[9] | | rNLS8 (TDP-43ΔNLS) | Inducible cytoplasmic human TDP-43 | Significant decline | Significant decline |[7] |

Experimental Protocols for Mouse Models

Objective: To assess motor coordination and balance in TDP-43 mouse models.

Materials:

  • Accelerating rotarod apparatus

  • Timer

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes.

  • Place the mouse on the stationary rod.

  • Start the rotation at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Record the latency to fall for each mouse.

  • If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.

  • Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.

  • Average the latency to fall across the trials for each mouse.

Objective: To measure forelimb and/or hindlimb muscle strength.

Materials:

  • Grip strength meter with a wire grid or bar attachment

Procedure:

  • Hold the mouse by the tail and lower it towards the grip meter.

  • Allow the mouse to grasp the grid or bar with its forelimbs.

  • Gently pull the mouse away from the meter in a horizontal plane at a constant speed.

  • The meter will record the peak force (in grams) exerted by the mouse before it releases its grip.

  • Perform 3-5 consecutive trials and record the average peak force.

  • For combined forelimb and hindlimb strength, allow the mouse to grasp the grid with all four paws.

Objective: To detect the presence and localization of pathological phosphorylated TDP-43 (pTDP-43) in the brains of TDP-43 mouse models.

Materials:

  • Mouse brain tissue, fixed and sectioned

  • Antigen retrieval solution (e.g., citrate buffer)

  • Blocking solution

  • Primary antibody against pTDP-43 (e.g., anti-pS409/410)

  • Biotinylated secondary antibody

  • Avidin-biotin complex (ABC) reagent

  • Diaminobenzidine (DAB) substrate

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the brain sections.

  • Perform antigen retrieval by heating the sections in citrate buffer.

  • Block endogenous peroxidase activity with hydrogen peroxide.

  • Block non-specific binding with a blocking solution.

  • Incubate the sections with the primary anti-pTDP-43 antibody overnight at 4°C.

  • Wash and incubate with a biotinylated secondary antibody.

  • Wash and incubate with the ABC reagent.

  • Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstain with a nuclear stain like hematoxylin.

  • Dehydrate, clear, and coverslip the sections.

  • Examine the sections under a microscope to identify and localize pTDP-43 pathology.

Logical Relationships in TDP-43 Mouse Models

TDP43_Mouse_Model_Logic

Caption: Logical relationships between TDP-43 modifications and phenotypes.

Conclusion

The animal models and accompanying protocols described in this document provide a robust framework for investigating the multifaceted roles of this compound/TDP-43 in health and disease. The use of both Drosophila and murine models allows for a comprehensive approach, from dissecting fundamental molecular mechanisms in a high-throughput manner to validating these findings and testing therapeutic strategies in a mammalian system that more closely recapitulates human disease. By employing these standardized methodologies, researchers can generate reproducible and comparable data, ultimately accelerating our understanding of ALS, FTD, and other TDP-43 proteinopathies.

References

Application of Tris(2,3-dibromopropyl) isocyanurate (TBPH) in Flame Retardant Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,3-dibromopropyl) isocyanurate (TBPH), also known as TBC, is a brominated flame retardant (BFR) with the chemical formula C₁₂H₁₅Br₆N₃O₃.[1][] With a high bromine content of approximately 65.8%, this compound is a highly effective additive flame retardant used to enhance the fire resistance of a wide range of polymeric materials.[1] Its applications span across various sectors, including plastics, textiles, and electronics. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its incorporation into epoxy resins and polypropylene, along with methods for evaluating the flame retardant properties of the resulting materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name Tris(2,3-dibromopropyl) isocyanurate[1]
Synonyms TBC, 1,3,5-Tris(2,3-dibromopropyl)-1,3,5- triazine-2,4,6(1H,3H,5H)-trione[1]
CAS Number 52434-90-9[1][]
Molecular Formula C₁₂H₁₅Br₆N₃O₃[1][]
Molecular Weight 728.7 g/mol [1]
Appearance White to off-white powder[1]
Bromine Content ~65.8%[1]
Melting Point 105-115 °C[1]
Thermal Stability Decomposes at ≥230°C[3]

Flame Retardant Mechanism

This compound functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms upon thermal decomposition.

  • Gas-Phase Mechanism: When exposed to the high temperatures of a fire, this compound decomposes to release bromine-containing radicals, such as hydrogen bromide (HBr) and bromine radicals (Br•). These radicals act as scavengers in the gas phase, interrupting the exothermic chain reactions of combustion and effectively quenching the flame.[1]

  • Condensed-Phase Mechanism: In the solid phase of the burning material, the decomposition of this compound can promote the formation of a stable char layer. This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) This compound This compound Char Char Layer Formation This compound->Char promotes Decomposition Thermal Decomposition This compound->Decomposition Heat Polymer Polymer Char->Polymer insulates Br_Radicals Bromine Radicals (Br•, HBr) Decomposition->Br_Radicals releases Combustion Combustion Chain Reactions Br_Radicals->Combustion interrupts Flame_Quenching Flame Quenching Combustion->Flame_Quenching leads to TBPH_heat Heat Synthesis_Workflow cluster_step1 Step 1: Synthesis of Triallyl Isocyanurate cluster_step2 Step 2: Bromination start1 Dissolve Cyanuric Acid in DMF with TBAB add_naoh Add NaOH Solution start1->add_naoh add_allyl_bromide Add Allyl Bromide add_naoh->add_allyl_bromide react React at 60-70°C add_allyl_bromide->react precipitate Precipitate in Ice Water react->precipitate filter_dry1 Filter, Wash, and Dry precipitate->filter_dry1 product1 Triallyl Isocyanurate filter_dry1->product1 dissolve Dissolve Triallyl Isocyanurate in CCl4 product1->dissolve Use as reactant add_bromine Add Bromine Solution dissolve->add_bromine stir Stir at Room Temperature add_bromine->stir precipitate2 Precipitation of this compound stir->precipitate2 filter_dry2 Filter, Wash, and Dry precipitate2->filter_dry2 product2 This compound Powder filter_dry2->product2 Experimental_Workflow cluster_epoxy Epoxy Resin Composite Preparation cluster_pp Polypropylene Composite Preparation predispersion Predispersion of this compound in Epoxy degassing Degassing predispersion->degassing add_hardener Add Hardener degassing->add_hardener casting Casting and Curing add_hardener->casting post_curing Post-Curing casting->post_curing specimen_prep_epoxy Specimen Preparation post_curing->specimen_prep_epoxy testing Flame Retardancy and Thermal Analysis specimen_prep_epoxy->testing drying Drying of PP and this compound premixing Premixing drying->premixing melt_extrusion Melt Extrusion premixing->melt_extrusion pelletizing Pelletizing melt_extrusion->pelletizing specimen_prep_pp Specimen Preparation pelletizing->specimen_prep_pp specimen_prep_pp->testing

References

Synthesis of Bis(2-ethylhexyl) Tetrabromophthalate (TBPH) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-ethylhexyl) tetrabromophthalate (TBPH) is a widely used brominated flame retardant and plasticizer. Due to its prevalence in consumer products and the indoor environment, there is growing interest in its potential effects on human health. For research purposes, a reliable method for the synthesis and purification of this compound is essential to ensure the quality and reproducibility of experimental results. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, along with methods for its characterization. Additionally, it outlines experimental protocols to investigate the biological effects of this compound, with a focus on its impact on cellular signaling pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of tetrabromophthalic anhydride with 2-ethylhexanol.[1][2] This reaction is generally carried out at high temperatures in the presence of a catalyst.

Synthesis Protocol

Materials:

  • Tetrabromophthalic anhydride

  • 2-ethylhexanol

  • Titanium (IV) isopropoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

  • Organic solvent (e.g., toluene, optional)

  • Sodium carbonate solution (for neutralization)

  • Activated carbon, diatomaceous earth, and adsorption resin (for decolorization)[3]

  • Methanol, ethanol, n-propanol, isopropanol, or n-butanol (as diluent for purification)[3]

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine tetrabromophthalic anhydride and 2-ethylhexanol. A molar ratio of 2-ethylhexanol to tetrabromophthalic anhydride of 3-7:1 is recommended.[1]

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of titanium (IV) isopropoxide to the reaction mixture.

  • Heating and Reflux: Heat the reaction mixture to 200-230°C under reflux.[1] The water formed during the esterification will be removed. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Catalyst Removal and Neutralization: After the reaction is complete, cool the mixture. The catalyst can be removed by "pickling".[3] Neutralize any residual acid with an organic base like triethylamine or by washing with a sodium carbonate solution.[1]

  • Purification:

    • Distill the solvent under reduced pressure to obtain the crude product.[3]

    • For decolorization and further impurity removal, treat the crude product with hydrogen peroxide, a composite decolorizer (activated carbon, diatomaceous earth, and adsorption resin), and a diluent alcohol.[3]

    • Filter the mixture to remove the decolorizing agents.

    • Distill off the diluent to obtain the purified this compound.[3]

    • Further purification can be achieved by column chromatography or recrystallization if necessary for high-purity applications.[4][5]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Technique Expected Results Reference
¹H NMR Spectroscopy The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the tetrabromophthalate core and the aliphatic protons of the two 2-ethylhexyl chains.[3][6]
¹³C NMR Spectroscopy The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the this compound molecule.[7][8]
FT-IR Spectroscopy The infrared spectrum should display characteristic absorption bands for the ester carbonyl group (C=O) and the C-Br bonds.[3]
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of this compound and can provide fragmentation patterns for structural elucidation.[3]

Experimental Protocols for Investigating the Biological Effects of this compound

This compound has been shown to exert various biological effects, including the induction of renal inflammation and the modulation of metabolic pathways. The following are detailed protocols for investigating these effects in a research setting.

In Vitro Toxicity Assessment in Renal Cells

This protocol outlines a method to assess the dose-dependent cytotoxicity of this compound on renal cells and to investigate its effect on inflammatory signaling pathways.

Cell Culture and Treatment:

  • Cell Line: Human embryonic kidney cells (e.g., HEK293) or other suitable renal cell lines.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Exposure: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and controls and does not exceed a non-toxic level (typically <0.1%).

  • Experimental Groups: Include a vehicle control (solvent only) and a range of this compound concentrations.

Cytotoxicity Assay (e.g., MTT Assay):

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Inflammatory Markers:

  • Seed cells in larger culture dishes (e.g., 6-well plates) and treat with this compound as described above.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., MAVS, IRF3, p-IRF3, TNF-α, IL-6) overnight at 4°C.[11][12]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Investigation of PPARγ Signaling Pathway Modulation

This protocol describes how to assess the effect of this compound on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, which is crucial for lipid metabolism.

PPARγ Reporter Gene Assay:

  • Cell Line: Use a cell line that is suitable for reporter assays, such as HEK293T or a specific cell line with a stably integrated PPARγ reporter construct.

  • Transfection (if necessary): Co-transfect cells with a PPARγ expression vector, a PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter vector, and a control vector (e.g., Renilla luciferase for normalization).

  • Treatment: After transfection, treat the cells with a known PPARγ agonist (e.g., rosiglitazone) as a positive control, a known antagonist, vehicle control, and various concentrations of this compound.

  • Luciferase Assay: After the incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for PPARγ Target Genes:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., adipocytes or hepatocytes) and treat with this compound as described previously.

  • RNA Extraction and cDNA Synthesis: After treatment, extract total RNA from the cells using a suitable kit and reverse transcribe it into cDNA.

  • qRT-PCR: Perform qRT-PCR using primers for PPARγ and its known target genes involved in lipid metabolism (e.g., FABP4, CD36). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Developmental Toxicity and Lipid Metabolism in Zebrafish

The zebrafish model is a powerful tool for assessing developmental toxicity and metabolic effects of chemical compounds.

Zebrafish Developmental Toxicity Assay:

  • Zebrafish Maintenance and Embryo Collection: Maintain adult zebrafish and collect freshly fertilized embryos according to standard protocols.[14]

  • Exposure: At a few hours post-fertilization (hpf), place embryos in multi-well plates containing embryo medium with a range of this compound concentrations or a vehicle control.[15][16]

  • Observation: Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, 120 hpf) under a stereomicroscope.[17]

  • Endpoints: Record mortality, hatching rate, and morphological abnormalities such as pericardial edema, yolk sac edema, and body axis malformations.[17]

Lipid Metabolism Assay in Zebrafish Larvae:

  • Exposure: Expose zebrafish larvae to this compound as described above.

  • Lipid Staining: At the desired time point (e.g., 5 days post-fertilization), fix the larvae and stain for neutral lipids using Oil Red O.[18]

  • Imaging and Quantification: Image the stained larvae and quantify the staining intensity in specific regions (e.g., yolk, liver) using image analysis software.[19]

  • Biochemical Analysis: Alternatively, homogenize pools of larvae and measure total triglyceride and cholesterol levels using commercially available kits.[19]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Renal Cells
Concentration (µM) Cell Viability (%) after 24h Cell Viability (%) after 48h Cell Viability (%) after 72h
0 (Vehicle Control)100 ± 5.2100 ± 4.8100 ± 6.1
1
10
50
100
Note: This table should be populated with experimental data. Values are represented as mean ± SD.
Table 2: Relative Gene Expression of PPARγ Target Genes after this compound Exposure
Gene Fold Change (vs. Vehicle) at 1 µM this compound Fold Change (vs. Vehicle) at 10 µM this compound Fold Change (vs. Vehicle) at 50 µM this compound
PPARγ
FABP4
CD36
Note: This table should be populated with experimental data from qRT-PCR experiments. Values represent the mean fold change from at least three independent experiments.

Visualizations

Signaling Pathway Diagrams

TBPH_Renal_Inflammation This compound This compound Mitochondria Mitochondria This compound->Mitochondria MAVS MAVS Mitochondria->MAVS activates IRF3 IRF3 MAVS->IRF3 activates pIRF3 p-IRF3 IRF3->pIRF3 phosphorylation Nucleus Nucleus pIRF3->Nucleus translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes upregulates Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound-induced renal inflammation signaling pathway.

TBPH_PPARg_Signaling This compound This compound PPARg PPARγ This compound->PPARg activates? PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE binds to Target_Genes Target Genes (FABP4, CD36) PPRE->Target_Genes regulates transcription Lipid_Metabolism Altered Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: this compound modulation of the PPARγ signaling pathway.

Experimental Workflow Diagrams

Synthesis_Workflow Start Start Reactants Combine Tetrabromophthalic Anhydride & 2-Ethylhexanol Start->Reactants Catalyst Add Catalyst (e.g., Ti(O-iPr)₄) Reactants->Catalyst Reaction Heat under N₂ (200-230°C) Catalyst->Reaction Workup Cool, Neutralize, & Remove Catalyst Reaction->Workup Purification Purify by Distillation, Decolorization, & Filtration Workup->Purification Characterization Characterize by NMR, IR, & MS Purification->Characterization End Pure this compound Characterization->End

Caption: Workflow for the synthesis and purification of this compound.

Zebrafish_Toxicity_Workflow Start Collect Zebrafish Embryos Exposure Expose Embryos to this compound in Multi-well Plates Start->Exposure Observation Daily Observation (Mortality, Hatching, Morphology) Exposure->Observation Lipid_Staining Oil Red O Staining of Larvae Observation->Lipid_Staining Biochemical Triglyceride & Cholesterol Measurement Observation->Biochemical Imaging Imaging & Quantification of Lipid Droplets Lipid_Staining->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis Biochemical->Data_Analysis End Results Data_Analysis->End

Caption: Workflow for zebrafish developmental toxicity and lipid metabolism assays.

References

Application Notes and Protocols for the Quality Control of tert-Butylphenyl Diphenyl Phosphate (TBPH) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylphenyl diphenyl phosphate (TBPH) is an organophosphate flame retardant and plasticizer used in a variety of consumer and industrial products. Due to its potential for environmental persistence and adverse health effects, robust and reliable analytical methods are crucial for its accurate quantification in various matrices. These application notes provide a comprehensive overview of the quality control (QC) procedures necessary to ensure the generation of high-quality data in this compound analysis. The protocols detailed below are primarily focused on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the most common techniques for this compound determination.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components prior to instrumental analysis. The choice of method depends on the sample matrix.

Protocol 2.1.1: Solid Phase Extraction (SPE) for Aqueous Samples

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of reagent water.

  • Loading: Pass the aqueous sample (typically 100-500 mL, adjusted to pH 7) through the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a solvent compatible with the analytical instrument (e.g., isooctane for GC-MS, methanol for LC-MS/MS).

Protocol 2.1.2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid and Semi-Solid Samples (e.g., soil, food, tissue)

  • Homogenization: Homogenize a representative portion of the sample (e.g., 5-10 g).

  • Extraction: In a 50 mL centrifuge tube, add the homogenized sample, 10 mL of acetonitrile, and the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., C18, PSA) and magnesium sulfate.

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at >3000 rpm for 5 minutes.

  • Final Preparation: Take an aliquot of the cleaned extract for direct injection or further concentration and solvent exchange if necessary.

Instrumental Analysis

Protocol 2.2.1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC):

    • Column: A low-bleed, mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Inlet: Use a splitless injection mode to maximize sensitivity. Inlet temperature should be optimized, typically around 280-300°C.

    • Oven Temperature Program: An example program: initial temperature of 80°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 461, 463).

    • Source Temperature: Typically 230°C.

    • Quadrupole Temperature: Typically 150°C.

Protocol 2.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like ammonium formate or formic acid to improve ionization.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintained at around 40°C.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion transitions for this compound need to be optimized.

Quality Control Procedures

A robust quality control program is essential for the generation of defensible data.

  • Method Blank (MB): An analyte-free matrix that is carried through the entire sample preparation and analysis process. The MB is used to assess contamination from reagents, glassware, and the laboratory environment.

  • Laboratory Control Sample (LCS): A clean matrix (e.g., reagent water, clean sand) spiked with a known concentration of this compound. The LCS is used to monitor the accuracy and precision of the analytical method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known concentration of this compound and analyzed alongside the unspiked sample. MS/MSD results are used to assess the effect of the sample matrix on the analytical method's performance.

  • Calibration Standards: A series of solutions with known concentrations of this compound are used to generate a calibration curve, which is used to quantify the analyte in samples. A minimum of five concentration levels is recommended.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard that is analyzed periodically throughout the analytical run to ensure the stability of the instrument's response.

  • Internal Standards: A known amount of a compound structurally similar to this compound but not present in the samples (e.g., a deuterated analog) is added to all samples, blanks, and standards before extraction. This is used to correct for variations in extraction efficiency and instrument response.

Data Presentation

The performance of a validated analytical method for this compound can be summarized in the following tables. The values presented are representative and may vary depending on the specific matrix and instrumentation.

Table 1: GC-MS Method Performance for this compound Analysis

ParameterMatrixTypical ValueReference
Limit of Detection (LOD) Dust0.05 ng/g[1]
Water0.1 ng/L
Limit of Quantitation (LOQ) Dust0.15 ng/g[1]
Water0.3 ng/L
Linearity (r²) ->0.995[2]
Accuracy (Recovery %) Spiked Blanks85-115%[3]
Spiked Matrix70-120%[3]
Precision (RSD %) Intra-day<15%[2]
Inter-day<20%[2]

Table 2: LC-MS/MS Method Performance for this compound Analysis

ParameterMatrixTypical ValueReference
Limit of Detection (LOD) Plasma0.1 ng/mL
Water0.05 ng/L[4]
Limit of Quantitation (LOQ) Plasma0.3 ng/mL
Water0.15 ng/L[4]
Linearity (r²) ->0.99[5]
Accuracy (Recovery %) Spiked Blanks90-110%[5]
Spiked Matrix80-120%[5]
Precision (RSD %) Intra-day<10%
Inter-day<15%

Visualizations

Signaling Pathway

This compound and its metabolite, mono-(2-ethyhexyl)tetrabromophthalate (TBMEHP), have been shown to affect the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, which plays a key role in lipid metabolism.[6][7]

TBPH_PPAR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TBPH_cyto This compound This compound->TBPH_cyto TBMEHP TBMEHP TBPH_cyto->TBMEHP Metabolism PPARg PPARγ TBPH_cyto->PPARg Binds to TBMEHP->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_nuc PPARγ-RXR PPARg_RXR->PPARg_RXR_nuc PPRE PPRE (DNA Response Element) PPARg_RXR_nuc->PPRE Binds to TargetGenes Target Genes (Lipid Metabolism) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Translation Lipid_Metabolism Altered Lipid Metabolism Proteins->Lipid_Metabolism Alters

This compound and the PPARγ Signaling Pathway
Experimental Workflow

The general workflow for this compound analysis involves several key stages from sample receipt to data reporting.

TBPH_Analysis_Workflow SampleReceipt Sample Receipt and Login SamplePrep Sample Preparation (Extraction & Cleanup) SampleReceipt->SamplePrep InstrumentalAnalysis Instrumental Analysis (GC-MS or LC-MS/MS) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing and Integration InstrumentalAnalysis->DataProcessing QC_Review Quality Control Data Review DataProcessing->QC_Review DataReporting Data Reporting QC_Review->DataReporting

General Workflow for this compound Analysis
Quality Control Process

The quality control process is integrated throughout the analytical workflow to ensure the reliability of the results.

QC_Process BatchPrep Prepare Analytical Batch (Samples, Blanks, LCS, MS/MSD) Analysis Analyze Batch with Calibration Standards & CCVs BatchPrep->Analysis ReviewData Review Raw Data Analysis->ReviewData CheckCriteria Check QC Acceptance Criteria ReviewData->CheckCriteria Pass QC Pass CheckCriteria->Pass Yes Fail QC Fail CheckCriteria->Fail No Investigate Investigate and Take Corrective Action Fail->Investigate Investigate->BatchPrep Re-prepare/Re-analyze

Quality Control Cycle in this compound Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in TBPH Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of TBPH and other small molecules by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your this compound analysis.

Observed Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with chromatography.1. Optimize Chromatographic Separation: Adjust the mobile phase gradient, change the column chemistry, or modify the pH to better separate this compound from interfering compounds.[1] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of matrix components.[2][3][4]
Ion Suppression or Enhancement (Inconsistent or Low/High Signal Intensity) Co-eluting matrix components affecting the ionization of this compound in the mass spectrometer source.[1][5]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with this compound and experiences the same matrix effects, thus providing a reliable way to correct for signal variations.[1] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix to compensate for consistent matrix effects. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[1] 4. Enhance Sample Cleanup: Focus on removing phospholipids, a common cause of ion suppression, by using specific phospholipid removal plates or a targeted SPE protocol.
High Variability in Replicate Injections Inconsistent matrix effects between samples or carryover from previous injections.1. Evaluate and Homogenize Sample Collection: Ensure uniform sample collection and handling procedures to minimize variability in the matrix. 2. Implement a Robust Wash Method: Optimize the autosampler wash sequence with a strong organic solvent to prevent carryover. 3. Assess Relative Matrix Effects: Analyze multiple lots of the biological matrix to understand the variability of the matrix effect and determine if a single matrix-matched curve is sufficient.[6]
Retention Time Shifts Matrix components altering the column chemistry or interacting with the analyte.[5]1. Thorough Sample Cleanup: This is crucial to prevent the accumulation of matrix components on the analytical column.[3] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Column Washing: Implement a rigorous column washing procedure between analytical runs.
No Analyte Peak Detected Severe ion suppression or issues with sample preparation.1. Post-Column Infusion Experiment: Perform a post-column infusion of this compound solution while injecting a blank matrix extract to identify regions of significant ion suppression. Adjust the chromatography to move the this compound peak away from these regions. 2. Review Sample Preparation: Check for potential analyte loss during extraction steps. Perform recovery experiments to quantify this. 3. Check Instrument Sensitivity: Ensure the mass spectrometer is properly tuned and calibrated.

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of this compound analysis?

Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][5] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification.[1][5]

2. What are the most common sources of matrix effects in biological samples?

The primary sources of matrix effects in biological samples are endogenous components such as phospholipids, salts, proteins, and metabolites.[3][7] The complexity of the biological matrix directly impacts the severity of these effects.

3. How can I quantitatively assess the matrix effect for my this compound assay?

The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

4. When should I use a stable isotope-labeled internal standard (SIL-IS)?

A SIL-IS is the gold standard for correcting for matrix effects and is highly recommended for regulated bioanalysis.[1] You should use a SIL-IS when you require the highest level of accuracy and precision, especially when dealing with variable matrix effects between different samples.

5. What is the difference between protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) for sample cleanup?

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent to precipitate proteins.[8] However, it is the least selective and often leaves behind significant matrix components, especially phospholipids.[7][8]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the matrix based on its differential solubility in two immiscible liquids.[2] LLE provides a cleaner extract than PPT but can be more time-consuming and may have lower analyte recovery.

  • Solid-Phase Extraction (SPE): SPE is a highly selective method where this compound is retained on a solid sorbent while matrix components are washed away.[4] It generally provides the cleanest extracts and can also be used to concentrate the analyte.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical recovery and matrix effect data for common sample preparation techniques used in small molecule bioanalysis. The actual values for this compound will depend on its specific physicochemical properties.

Sample Preparation Technique Typical Analyte Recovery (%) Typical Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 80 - 10040 - 80 (Significant Suppression)Fast, simple, inexpensive.High matrix effects, less clean extract.[7]
Liquid-Liquid Extraction (LLE) 60 - 9070 - 95 (Moderate Suppression)Good for removing salts and highly polar interferences.[2]Can be labor-intensive, may have lower recovery.
Solid-Phase Extraction (SPE) 85 - 10090 - 110 (Minimal Effect)High selectivity, clean extracts, can concentrate analyte.[4]More complex method development, higher cost.
Phospholipid Removal (PLR) 80 - 10085 - 105 (Reduced Suppression)Specifically targets phospholipids, a major source of matrix effects.May not remove other interfering substances.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for the specific properties of this compound.

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat 200 µL of human plasma by adding 200 µL of 2% formic acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.

    • Wash 2: Pass 1 mL of methanol/water (50:50, v/v) through the cartridge.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Mandatory Visualization

Below is a troubleshooting workflow for addressing matrix effects in this compound analysis, presented as a Graphviz diagram.

MatrixEffectTroubleshooting start Inconsistent or Inaccurate This compound Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement SIL-IS for Reliable Correction check_is->use_sil_is No assess_me Quantitatively Assess Matrix Effect (ME) check_is->assess_me Yes use_sil_is->assess_me me_acceptable Is ME Consistently <15% and Reproducible? assess_me->me_acceptable optimize_cleanup Optimize Sample Preparation me_acceptable->optimize_cleanup No validate Validate Method me_acceptable->validate Yes ppt Protein Precipitation (PPT) optimize_cleanup->ppt lle Liquid-Liquid Extraction (LLE) optimize_cleanup->lle spe Solid-Phase Extraction (SPE) optimize_cleanup->spe optimize_chrom Optimize Chromatography optimize_cleanup->optimize_chrom ppt->assess_me lle->assess_me spe->assess_me optimize_chrom->assess_me end Accurate & Reproducible This compound Quantification validate->end

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

References

improving the sensitivity of TBPH detection methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the detection of TAR DNA-binding protein-43 homolog (TBPH), the Drosophila analog of the human protein TDP-43, which is critically implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound is the Drosophila homolog of the human TAR DNA-binding protein 43 (TDP-43).[3] It is an RNA/DNA-binding protein involved in various cellular processes, including RNA splicing, transport, and stability.[2][3] The mislocalization and aggregation of its human counterpart, TDP-43, are pathological hallmarks of ALS and FTD.[1][4] Studying this compound in model organisms like Drosophila melanogaster allows researchers to understand the fundamental mechanisms of TDP-43 proteinopathies. Accurate and sensitive detection of this compound is crucial for characterizing its function, subcellular localization, expression levels, and interaction partners in both healthy and disease models.[2][5]

Q2: What are the primary methods for detecting this compound?

A2: The primary methods for this compound detection include:

  • Western Blotting (WB): To quantify total protein levels in tissue or cell lysates.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF): To visualize the subcellular localization of this compound within tissues and cells (e.g., nuclear vs. cytoplasmic).[6]

  • Co-Immunoprecipitation (Co-IP): To identify proteins that interact with this compound.[7]

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): To measure the mRNA expression levels of the this compound gene.[6]

Q3: My this compound antibody is showing multiple bands on a Western blot. What could be the cause?

A3: Multiple bands when probing for this compound could be due to several factors:

  • Post-Translational Modifications (PTMs): Like its human homolog TDP-43, this compound can undergo PTMs such as phosphorylation, which can alter its molecular weight.

  • Splice Isoforms: The this compound gene may produce multiple protein isoforms through alternative splicing.[3]

  • Proteolytic Cleavage: this compound/TDP-43 can be cleaved into smaller fragments, particularly in disease models, which may be detected by the antibody.

  • Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins. Ensure you are using a validated, high-affinity antibody and optimize your blocking and washing steps.[8]

Troubleshooting Guides

This section addresses specific issues related to low sensitivity and poor signal in this compound detection experiments.

Issue 1: Weak or No Signal in Western Blotting

You are performing a Western blot on Drosophila head lysates but are unable to detect the expected ~58 kDa band for this compound.[6]

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Low Protein Abundance Increase the total protein loaded per lane from 15-20 µg to 30-50 µg.A visible band for this compound should appear.
Inefficient Protein Transfer Verify transfer efficiency using a Ponceau S stain on the membrane post-transfer. For higher molecular weight proteins like this compound, consider an overnight wet transfer at 4°C or extending the semi-dry transfer time. Adding 0.05% SDS to the transfer buffer can aid transfer from the gel.[8]Increased protein retention on the membrane, leading to a stronger signal.
Suboptimal Antibody Concentration The primary antibody dilution is too high. Decrease the dilution factor (e.g., from 1:2000 to 1:500 or 1:1000) and/or increase the incubation time to overnight at 4°C.[8]Enhanced specific binding of the primary antibody to this compound.
Inactive Secondary Antibody or Substrate Test the secondary antibody and ECL substrate with a positive control lysate. Prepare fresh substrate immediately before use.Confirmation that detection reagents are active, ruling them out as the source of the problem.
Protein Degradation Ensure samples are prepared quickly on ice with fresh protease and phosphatase inhibitors in the lysis buffer.Preservation of intact this compound protein, preventing loss of signal due to degradation.
Issue 2: High Background & Low Specificity in Immunofluorescence

You are performing immunofluorescence on Drosophila larval brain tissue to observe this compound localization, but the resulting image has high background noise, making it difficult to distinguish the specific nuclear signal.

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Non-Specific Primary Antibody Binding Decrease the primary antibody concentration. Increase the stringency of the wash steps by adding a mild detergent (e.g., 0.1% Tween-20) to the wash buffer and increasing the number/duration of washes.[9]Reduced off-target binding, resulting in a cleaner signal-to-noise ratio.
Inadequate Blocking Increase the blocking time to 1-2 hours at room temperature. Use a blocking buffer containing 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in your antibody dilution buffer.[9]Minimized non-specific binding sites on the tissue, lowering overall background fluorescence.
Autofluorescence of Tissue Before primary antibody incubation, treat the tissue with a quenching agent like 0.1% Sudan Black B in 70% ethanol for 10-20 minutes or use a commercial autofluorescence quenching kit.[9]Reduction of endogenous fluorescence from the tissue itself, improving clarity.
Secondary Antibody Cross-Reactivity Use a pre-adsorbed secondary antibody that has been tested against the species of your sample tissue (Drosophila) to minimize cross-reactivity.[9]Highly specific binding of the secondary antibody only to the primary antibody.

Experimental Protocols

Protocol 1: High-Sensitivity Western Blotting for this compound

This protocol is optimized for detecting low-abundance this compound in Drosophila tissue lysates.

  • Sample Preparation:

    • Homogenize 10-15 Drosophila heads in 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 40 µg of total protein per lane onto a 10% polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a 0.45 µm PVDF membrane using a wet transfer system.

    • Perform the transfer at 100V for 90 minutes or at 30V overnight at 4°C in a buffer containing 20% methanol.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a validated anti-TBPH primary antibody (e.g., rabbit polyclonal) diluted 1:1000 in the blocking buffer overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature.

    • Wash the membrane 4 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate for 1-5 minutes.

    • Image the blot using a chemiluminescence detection system, adjusting exposure time to maximize signal without saturating the detector.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify this compound Interactors
  • Lysate Preparation:

    • Prepare a fresh lysate from ~100 mg of Drosophila tissue or cultured cells using a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).

    • Pre-clear the lysate by incubating with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of anti-TBPH antibody or an equivalent amount of control IgG.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 4-5 times with 1 mL of ice-cold Co-IP lysis buffer.

    • Elute the protein complexes by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluate by Western blotting, probing for this compound (to confirm successful pulldown) and for putative interacting partners. Alternatively, send the eluate for mass spectrometry analysis.

Visualizations

Signaling & Interaction Pathway

TBPH_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound/TDP-43 pre_mRNA pre-mRNA (UG-rich sequences) This compound->pre_mRNA Binds splicing_factors Splicing Factors This compound->splicing_factors Regulates DNA DNA This compound->DNA Transcriptional Repression TBPH_cyto This compound/TDP-43 This compound->TBPH_cyto Shuttles mature_mRNA Mature mRNA pre_mRNA->mature_mRNA Splicing splicing_factors->pre_mRNA mRNA_transport mRNA Transport & Stability mature_mRNA->mRNA_transport Export translation Translation mRNA_transport->translation stress_granule Stress Granule Formation TBPH_cyto->mRNA_transport TBPH_cyto->stress_granule Sequesters TBPH_agg Aggregated this compound (Pathological) TBPH_cyto->TBPH_agg Misfolds

Caption: Simplified overview of this compound/TDP-43's nuclear and cytoplasmic functions.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Cell/Tissue Lysate preclear 1. Pre-clear Lysate (with Protein A/G beads) start->preclear bind_ab 2. Incubate with Primary Antibody (anti-TBPH) preclear->bind_ab Add Ab to supernatant capture 3. Capture Immune Complex (add Protein A/G beads) bind_ab->capture wash 4. Wash Beads (remove non-specific binders) capture->wash elute 5. Elute Proteins (boil in sample buffer) wash->elute analyze 6. Analyze by WB or Mass Spec elute->analyze

Caption: Step-by-step workflow for a typical Co-Immunoprecipitation experiment.

References

Technical Support Center: Troubleshooting TBPH Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction efficiency of TAR DNA-binding protein-43 homolog (TBPH).

Frequently Asked Questions (FAQs)

Q1: My final yield of purified this compound is consistently low. What are the potential causes and how can I improve it?

Low yield can stem from several factors throughout the extraction and purification process. Key areas to investigate include inefficient cell lysis, protein degradation, poor solubility, and suboptimal purification conditions. A systematic approach to troubleshooting these steps is crucial for improving your yield.

Q2: I observe significant protein degradation in my this compound prep. What steps can I take to minimize this?

Protein degradation is a common issue, often caused by endogenous proteases released during cell lysis. To mitigate this:

  • Work quickly and at low temperatures: Keep samples on ice or at 4°C throughout the entire extraction process.

  • Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.

  • Optimize lysis conditions: Harsh lysis methods can lead to the release of more proteases. Consider using milder detergents.

Q3: this compound is aggregating in my lysate, leading to its loss during clarification. How can I improve its solubility?

This compound aggregation can be a significant challenge. Strategies to enhance solubility include:

  • Optimize Lysis Buffer: The composition of the lysis buffer is critical for protein solubility. Experiment with different detergents, salt concentrations, and pH levels.[1]

  • Lower Expression Temperature: If you are expressing recombinant this compound, lowering the temperature during induction (e.g., to 15-25°C) can slow down protein synthesis, allowing for proper folding and reducing aggregation.[2]

  • Use Solubility-Enhancing Tags: For recombinant proteins, fusion tags can sometimes improve solubility.[2]

Q4: Which type of lysis buffer is recommended for this compound extraction?

The optimal lysis buffer can depend on the cellular localization of the this compound you are targeting (nuclear, cytoplasmic, or mitochondrial) and the downstream application.[3]

  • For total this compound extraction: A RIPA buffer, which contains both non-ionic and ionic detergents, can be effective for extracting proteins from multiple cellular compartments, including the nucleus and mitochondria.[4]

  • For cytoplasmic this compound: A Tris-based buffer with a mild non-ionic detergent (e.g., NP-40 or Triton X-100) is often sufficient.

  • For nuclear this compound: Extraction may require higher salt concentrations and stronger detergents to efficiently lyse the nuclear membrane.

It is advisable to test different lysis buffers to determine the most effective one for your specific experimental needs.[5]

Troubleshooting Guides

Problem 1: Low Protein Yield
Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure complete cell disruption. For Drosophila tissues, mechanical homogenization followed by sonication on ice may be necessary. For cultured cells, ensure the chosen lysis buffer is appropriate for all cellular compartments where this compound is located (nucleus, cytoplasm, mitochondria).[3]
Protein Degradation Add a fresh protease inhibitor cocktail to the lysis buffer right before use. Maintain cold temperatures (4°C) throughout the extraction and purification process.
Poor Solubility / Aggregation Optimize the lysis buffer by screening different detergents, pH (typically 7.0-9.0), and salt concentrations (e.g., 150-500 mM NaCl).[2][6] Consider adding glycerol (5-10%) to stabilize the protein.
Suboptimal Affinity Chromatography Ensure the binding buffer conditions are optimal for the affinity tag being used. For His-tagged proteins, for example, ensure the imidazole concentration in the lysate is low enough not to interfere with binding. Check the flow rate during column loading; a slower rate can improve binding efficiency.[7]
Inefficient Elution Optimize the elution buffer. For affinity tags, this may involve adjusting the concentration of the competing molecule (e.g., imidazole for His-tags, maltose for MBP-tags) or changing the pH.
Problem 2: Protein Instability and Aggregation
Possible Cause Recommended Solution
High Protein Concentration During elution from the purification column, high concentrations of purified protein can lead to aggregation. Elute into fractions and immediately assess protein concentration. Pool fractions with the target protein and consider diluting if the concentration is very high.
Incorrect Buffer Conditions The pH and ionic strength of the buffer can significantly impact protein stability. After purification, perform a buffer exchange into a storage buffer that is optimal for this compound stability. This may require screening various buffer compositions.
Presence of Nucleic Acids This compound is a DNA/RNA binding protein.[8][9] Contaminating nucleic acids can sometimes co-purify and contribute to aggregation. Treat the cell lysate with DNase and RNase to degrade nucleic acids. The A260/A280 ratio of the purified protein should be around 0.6.[10]
Oxidation of Cysteine Residues The formation of incorrect disulfide bonds can lead to aggregation. Include a reducing agent like DTT or β-mercaptoethanol (1-5 mM) in your lysis and purification buffers.

Experimental Protocols

Key Experiment: Optimizing Lysis Buffer for this compound Extraction

Objective: To determine the most effective lysis buffer for maximizing the yield of soluble this compound from Drosophila S2 cells.

Methodology:

  • Cell Culture and Harvest: Culture Drosophila S2 cells to the desired density. Harvest the cells by centrifugation and wash the pellet with cold PBS.

  • Lysis Buffer Preparation: Prepare a panel of lysis buffers with varying compositions. For example:

    • Buffer A (RIPA-like): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Buffer B (Mild Detergent): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100.

    • Buffer C (High Salt): 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1% NP-40.

    • To each buffer, add a fresh protease inhibitor cocktail just before use.

  • Cell Lysis: Resuspend equal amounts of the cell pellet in each of the prepared lysis buffers. Incubate on ice with gentle agitation.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet insoluble material.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Resuspend the pellet (insoluble fraction) in an equal volume of SDS-PAGE sample buffer.

    • Analyze equal volumes of the soluble and insoluble fractions for each buffer condition by SDS-PAGE and Western blotting using a this compound-specific antibody.

  • Quantification: Quantify the band intensities for this compound in the soluble and insoluble fractions to determine which buffer condition yields the highest amount of soluble protein.

Visualizations

TBPH_Extraction_Workflow cluster_Preparation Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis & Storage CellHarvest Cell/Tissue Harvest Lysis Cell Lysis (e.g., Homogenization, Sonication) CellHarvest->Lysis BufferPrep Lysis Buffer Preparation (+ Protease Inhibitors) BufferPrep->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Soluble Lysate Wash Wash Steps AffinityChrom->Wash Elution Elution Wash->Elution Analysis Purity & Yield Analysis (SDS-PAGE, Western Blot) Elution->Analysis Storage Storage of Purified Protein Analysis->Storage

Caption: A generalized workflow for this compound protein extraction and purification.

Troubleshooting_Logic Start Low this compound Yield CheckLysis Was Lysis Complete? (Check pellet for this compound) Start->CheckLysis CheckDegradation Is this compound Degraded? (Check for smaller bands) CheckLysis->CheckDegradation No ImproveLysis Optimize Lysis Method (e.g., stronger buffer, sonication) CheckLysis->ImproveLysis Yes CheckSolubility Is this compound in Insoluble Fraction? CheckDegradation->CheckSolubility No AddInhibitors Improve Protease Inhibition (Fresh inhibitors, keep cold) CheckDegradation->AddInhibitors Yes CheckPurification Is this compound in Flow-through/Wash? CheckSolubility->CheckPurification No ImproveSolubility Optimize Lysis Buffer (Detergents, salt, pH) CheckSolubility->ImproveSolubility Yes OptimizeBinding Optimize Binding/Elution (Buffer conditions, flow rate) CheckPurification->OptimizeBinding Yes Success Yield Improved ImproveLysis->Success AddInhibitors->Success ImproveSolubility->Success OptimizeBinding->Success

Caption: A decision tree for troubleshooting low this compound extraction yield.

References

Technical Support Center: Optimizing GC-MS for TBPH Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 2,3,4,5-tetrabromophenyl-2-ethylhexyl ether (TBPH).

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for this compound analysis?

A1: A non-polar or low-polarity capillary column is generally recommended for the analysis of brominated flame retardants like this compound. Commonly used stationary phases include 5% diphenyl / 95% dimethyl polysiloxane. A column with a length of 15-30 meters, an internal diameter of 0.25 mm, and a film thickness of 0.1-0.25 µm is a typical choice.

Q2: Which ionization mode is best for this compound analysis by GC-MS?

A2: Electron ionization (EI) is a common and effective ionization mode for this compound analysis. However, for enhanced sensitivity and selectivity, especially in complex matrices, negative chemical ionization (NCI) is often preferred. NCI can provide a significantly better response for halogenated compounds like this compound.

Q3: What are the primary ions to monitor for this compound in Selected Ion Monitoring (SIM) mode?

A3: For quantification and confirmation of this compound, it is crucial to monitor its characteristic ions. The most abundant ions in the mass spectrum of this compound should be selected. While these can vary slightly between instruments, common ions to monitor include m/z 79, 81, 388.8, 483.7, and 602.6.

Q4: How can I improve the peak shape for this compound?

A4: Poor peak shape for this compound, such as tailing or broadening, can be caused by several factors. To improve it, consider the following:

  • Injector Maintenance: Ensure the injector liner is clean and consider using a deactivated liner.

  • Column Health: Check for column contamination or degradation. Baking the column at a high temperature (within its specified limit) can help. If the column is old, it may need to be replaced.

  • Injector Temperature: An injector temperature that is too low can cause slow volatilization and peak broadening. A temperature around 280-300°C is often used.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis using GC-MS.

Problem Potential Cause(s) Recommended Solution(s)
Low Sensitivity / No Peak - Inappropriate ionization mode.- Low injection volume.- Leak in the system.- Contaminated ion source.- Switch to Negative Chemical Ionization (NCI) for better sensitivity.- Increase the injection volume.- Perform a leak check of the GC-MS system.- Clean the ion source according to the manufacturer's instructions.
Poor Peak Shape (Tailing) - Active sites in the injector or column.- Column contamination.- Incorrect injector temperature.- Use a deactivated injector liner and ensure the column is properly conditioned.- Bake out the column or trim the front end.- Optimize the injector temperature, typically in the range of 280-300°C.
Matrix Interference - Co-eluting compounds from the sample matrix.- Improve sample cleanup procedures prior to injection.- Use a more selective column.- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to reduce interference.
Poor Reproducibility - Inconsistent injection volume.- Fluctuations in oven temperature.- Sample degradation.- Use an autosampler for precise and repeatable injections.- Ensure the GC oven is properly calibrated and maintaining a stable temperature.- Prepare fresh samples and standards, and store them appropriately.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: Homogenize the sample (e.g., soil, tissue).

  • Extraction: Perform solvent extraction, for instance, using a mixture of hexane and dichloromethane.

  • SPE Cartridge Conditioning: Condition a silica gel SPE cartridge with the extraction solvent.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Elution: Elute the analytes using an appropriate solvent system.

  • Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., isooctane) for GC-MS analysis.

GC-MS Analysis Protocol
  • Injector Setup: Use a splitless injector at 280°C with a 1 µL injection volume.

  • GC Column: Employ a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% diphenyl / 95% dimethyl polysiloxane column.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 15°C/min.

    • Ramp 2: Increase to 300°C at 10°C/min, hold for 10 minutes.

  • MS Settings:

    • Transfer line temperature: 290°C.

    • Ion source temperature: 230°C.

    • Ionization mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

    • Acquisition mode: Selected Ion Monitoring (SIM).

    • Ions to monitor: m/z 79, 81, 388.8, 483.7, 602.6.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis

Parameter Recommended Setting
Injection Mode Splitless
Injector Temperature 280-300°C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
GC Column 30 m x 0.25 mm ID x 0.25 µm (5% diphenyl / 95% dimethyl polysiloxane)
Oven Program Initial 100°C (1 min), ramp to 200°C at 15°C/min, then to 300°C at 10°C/min (hold 10 min)
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Ionization Mode EI or NCI
Acquisition Mode SIM

Table 2: Key Ions for this compound Identification and Quantification in SIM Mode

Ion (m/z) Role
602.6Quantification Ion
483.7Confirmation Ion 1
388.8Confirmation Ion 2
81Confirmation Ion 3
79Confirmation Ion 4

Visualizations

GCMS_Workflow cluster_prep Sample Preparation Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/NCI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis using GC-MS.

Troubleshooting_Tree cluster_sensitivity cluster_peakshape cluster_reproducibility Start Problem with this compound Analysis Sensitivity_Check Low Sensitivity / No Peak? Start->Sensitivity_Check PeakShape_Check Poor Peak Shape (Tailing)? Start->PeakShape_Check Reproducibility_Check Poor Reproducibility? Start->Reproducibility_Check Check_Ionization Check Ionization Mode (Use NCI?) Sensitivity_Check->Check_Ionization Yes Sensitivity_Check->PeakShape_Check No Check_Injection Increase Injection Volume? Check_Ionization->Check_Injection Check_System Check for Leaks / Clean Ion Source Check_Injection->Check_System Check_Liner Use Deactivated Liner? PeakShape_Check->Check_Liner Yes PeakShape_Check->Reproducibility_Check No Check_Column Bakeout or Trim Column? Check_Liner->Check_Column Check_Temp Optimize Injector Temperature? Check_Column->Check_Temp Check_Autosampler Use Autosampler? Reproducibility_Check->Check_Autosampler Yes Check_Oven Calibrate GC Oven? Check_Autosampler->Check_Oven Check_Samples Prepare Fresh Samples? Check_Oven->Check_Samples

Caption: Troubleshooting decision tree for this compound analysis.

reducing background contamination in TBPH analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tandem B-cell Proliferation and Hybridoma (TBPH) analysis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you reduce background contamination and improve the signal-to-noise ratio in your experiments.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can lead to high background signals in this compound analysis.

Q1: What are the most common sources of high background in a this compound assay?

High background noise can obscure your specific signal, making data interpretation difficult.[2] The primary sources are often related to non-specific binding of antibodies, issues with reagents, or problems with the cell culture itself.[2][3]

Common Culprits:

  • Non-Specific Antibody Binding: Both primary and secondary antibodies can bind to unintended targets or surfaces.[3][4] This is one of the most frequent causes of high background.

  • Insufficient Blocking: If blocking is incomplete, antibodies can adhere to unoccupied sites on the assay plate, leading to a false positive signal.[2][4][5]

  • Inadequate Washing: Failure to remove unbound antibodies and reagents between steps is a major contributor to background noise.[2][6]

  • Reagent Quality and Concentration: Using antibodies at too high a concentration, or using contaminated or improperly stored reagents, can significantly increase background.[2][4][7]

  • Cell Culture Contamination: Contaminants like mycoplasma, fungi, or yeast can interfere with the assay, affecting cell health and leading to spurious signals.[8][9] Mycoplasma, in particular, can alter cell proliferation and antibody secretion.[8]

  • Autofluorescence: The cells themselves or components in the culture medium can autofluoresce, which can be a source of background in fluorescence-based readouts.[10]

Q2: My negative controls show a high signal. What are the first steps to troubleshoot this?

High signal in negative control wells indicates a systemic issue. A logical troubleshooting approach is essential.

Troubleshooting Workflow:

  • Run a "Secondary Antibody Only" Control: Set up a control well that includes all steps and reagents except for the primary antibody. If you still see a high signal, the secondary antibody is likely binding non-specifically.[2][4]

  • Review Your Blocking Protocol: Ensure your blocking buffer is fresh and that the incubation time is sufficient (typically 1-2 hours at room temperature).[4][7] Consider testing a different blocking agent.[11]

  • Optimize Antibody Concentrations: High antibody concentrations are a common cause of background issues.[7][11] Perform a titration experiment for both your primary and secondary antibodies to find the optimal dilution that maximizes the signal-to-noise ratio.[2][4]

  • Improve Washing Steps: Increase the number of washes (from 3 to 5) and the volume of washing buffer. Adding a short soak time (30-60 seconds) during each wash can also be effective.[6][12]

  • Check for Contamination: Visually inspect your cell cultures for signs of microbial contamination. It is also highly recommended to perform routine mycoplasma testing.[8][9]

Q3: How do I choose the best blocking buffer for my this compound assay?

The ideal blocking buffer effectively prevents non-specific binding without interfering with the specific antibody-antigen interaction.[13]

Common Blocking Agents:

  • Bovine Serum Albumin (BSA): A common choice, typically used at a concentration of 1-5%. It is particularly recommended when using biotin-avidin detection systems.[14][15]

  • Non-fat Dry Milk: Cost-effective and widely used at 1-5% concentration. However, it contains phosphoproteins (like casein) and should be avoided when working with phospho-specific antibodies.[7][14]

  • Normal Serum: Using serum from the same species that the secondary antibody was raised in can be very effective.[3][11] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum for blocking.

  • Fish Gelatin: This is a good alternative to mammalian protein-based blockers and can reduce cross-reactivity with mammalian antibodies.[15]

  • Commercial Blocking Buffers: Many optimized, protein-free or protein-based blocking buffers are available commercially and can provide enhanced performance and stability.[14][16]

Data Presentation: Optimizing Assay Components

Quantitative optimization is key to reducing background. The following tables provide examples of how to structure data from titration and blocking buffer optimization experiments.

Table 1: Example of Primary Antibody Titration

This table illustrates how to identify the optimal antibody dilution by comparing the signal from positive control wells (stimulated B-cells) to negative control wells (unstimulated B-cells). The goal is to find the dilution that yields the highest Signal-to-Noise Ratio.

Primary Antibody DilutionPositive Control Signal (Mean OD)Negative Control Signal (Mean OD)Signal-to-Noise Ratio (Positive/Negative)
1:2502.850.953.0
1:5002.600.604.3
1:1000 2.25 0.35 6.4
1:20001.500.207.5
1:40000.800.155.3

In this example, a 1:2000 dilution provides the best signal-to-noise ratio, though 1:1000 also gives a strong specific signal with acceptable background.

Table 2: Comparison of Blocking Buffers

This experiment compares different blocking agents while keeping antibody concentrations constant to determine which buffer most effectively minimizes background signal in negative control wells.

Blocking Buffer (1 hour incubation)Negative Control Signal (Mean OD)Positive Control Signal (Mean OD)Signal-to-Noise Ratio
5% Non-fat Dry Milk in TBST0.452.305.1
3% BSA in TBST0.302.257.5
Normal Goat Serum (5% in TBST) 0.18 2.28 12.7
Commercial Protein-Free Blocker0.222.159.8

Based on this data, 5% Normal Goat Serum provided the lowest background and the highest signal-to-noise ratio.

Experimental Protocols

Here are detailed protocols for the key optimization experiments mentioned above.

Protocol 1: Antibody Titration for Optimal Signal-to-Noise Ratio

This protocol describes how to perform a serial dilution to find the optimal concentration for your primary antibody.

  • Plate Preparation: Coat a 96-well plate with your capture antigen and block with your standard blocking buffer as per your regular this compound protocol.

  • Cell Seeding: Seed both positive control (e.g., stimulated) and negative control (e.g., unstimulated) B-cells in separate wells. Culture for the appropriate duration.

  • Primary Antibody Dilution Series: Prepare a series of dilutions of your primary antibody in an appropriate diluent (e.g., 1% BSA in TBST). Recommended starting dilutions are 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[2]

  • Incubation: Add each dilution to a set of positive and negative control wells. Incubate according to your standard protocol (e.g., 1 hour at room temperature or overnight at 4°C).

  • Washing: Wash the plate thoroughly (e.g., 4 x 200 µL of TBST) to remove unbound primary antibody.

  • Secondary Antibody & Detection: Add the secondary antibody (at its pre-optimized concentration) and substrate for detection.

  • Analysis: Measure the signal (e.g., absorbance or fluorescence). Calculate the signal-to-noise ratio for each dilution by dividing the mean signal of the positive control wells by the mean signal of the negative control wells. The optimal dilution is the one that provides the highest ratio.[2]

Protocol 2: Optimization of Blocking and Washing Buffers

This protocol helps you identify the most effective blocking and washing conditions for your assay.

  • Plate Preparation: Coat a 96-well plate with your capture antigen.

  • Blocking Comparison:

    • Divide the plate into sections, with each section to be treated with a different blocking buffer (e.g., 5% Milk, 3% BSA, 5% Normal Serum, a commercial blocker).

    • Add the respective blocking buffers to the wells and incubate for 1-2 hours at room temperature.

  • Cell Seeding and Incubation: Proceed with seeding your control cells and incubating with your primary and secondary antibodies (using the optimal concentrations determined previously).

  • Washing Stringency Comparison:

    • After the antibody incubation steps, divide the plate sections further to test different washing conditions.

    • Condition A (Standard): 3 washes with TBST.

    • Condition B (High Stringency): 5 washes with TBST.

    • Condition C (High Stringency + Soak): 5 washes with TBST, including a 1-minute soak time for each wash.

  • Detection and Analysis: Add the detection substrate and measure the signal. Compare the background signal (from negative control wells) across all conditions to identify the combination of blocking buffer and washing protocol that yields the lowest background without compromising the specific signal.

Visualizations: Workflows and Logic Diagrams

Troubleshooting Workflow for High Background

This diagram provides a step-by-step logical guide to diagnosing and resolving high background issues in your this compound assay.

G start High Background Observed check_secondary Run 'Secondary Antibody Only' Control start->check_secondary is_secondary_high Signal Still High? check_secondary->is_secondary_high secondary_issue Issue is with Secondary Ab is_secondary_high->secondary_issue Yes primary_or_other_issue Issue is with Primary Ab or Other Factors is_secondary_high->primary_or_other_issue No optimize_secondary 1. Titrate Secondary Ab 2. Use Pre-adsorbed Secondary 3. Change Secondary Ab Lot secondary_issue->optimize_secondary resolved Problem Resolved optimize_secondary->resolved optimize_primary Titrate Primary Antibody primary_or_other_issue->optimize_primary is_primary_optimized Background Reduced? optimize_primary->is_primary_optimized review_blocking Review Blocking Protocol is_primary_optimized->review_blocking No is_primary_optimized->resolved Yes optimize_blocking 1. Increase Incubation Time 2. Test Different Blockers (BSA, Serum) 3. Ensure Buffer is Fresh review_blocking->optimize_blocking review_washing Improve Washing Technique optimize_blocking->review_washing optimize_washing 1. Increase Wash Volume & Number 2. Add a 'Soak' Step 3. Check for Contamination in Buffer review_washing->optimize_washing check_culture Check Cell Culture optimize_washing->check_culture culture_actions 1. Test for Mycoplasma 2. Check for Fungal/Bacterial Growth 3. Use Fresh Media & Reagents check_culture->culture_actions culture_actions->resolved

Caption: A flowchart for troubleshooting high background signals.

General this compound Experimental Workflow

This diagram outlines the major steps in a typical this compound experiment, highlighting stages where background contamination can be introduced.

G cluster_assay This compound Assay Workflow cluster_contamination Potential Contamination Points b_cell_prep B-Cell Isolation & Stimulation cell_culture Cell Proliferation Phase b_cell_prep->cell_culture hybridoma_fusion Hybridoma Fusion (Optional) cell_culture->hybridoma_fusion screening_assay Screening Assay (ELISA/ELISpot) hybridoma_fusion->screening_assay cont_culture Culture Contamination cont_culture->cell_culture cont_reagents Reagent Issues cont_reagents->screening_assay cont_binding Non-Specific Binding cont_binding->screening_assay cont_washing Poor Washing cont_washing->screening_assay

Caption: Key stages of this compound analysis and common contamination points.

Logical Diagram of Background Contamination Sources

This diagram illustrates the relationship between primary causes and specific sources of background noise in immunoassays.

G cluster_reagents Reagent-Based Issues cluster_protocol Protocol-Based Issues cluster_sample Sample/Culture Issues center_node High Background Signal antibody_conc Antibody [C] Too High center_node->antibody_conc secondary_ secondary_ center_node->secondary_ nonspecific Non-Specific Secondary Ab center_node->nonspecific reagent_quality Poor Reagent Quality center_node->reagent_quality blocking Insufficient Blocking center_node->blocking washing Inadequate Washing center_node->washing incubation Incorrect Incubation (Time/Temp) center_node->incubation mycoplasma Mycoplasma Contamination center_node->mycoplasma autofluorescence Cell Autofluorescence center_node->autofluorescence cell_death Excessive Cell Death center_node->cell_death

Caption: Common sources of background noise in this compound analysis.

References

Technical Support Center: Method Validation for TBPH Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of 2,2',4,4'-Tetrabromodiphenyl ether (TBPH), a polybrominated diphenyl ether (PBDE).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for this compound quantification?

A1: The primary analytical technique for this compound quantification is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1] This method offers high sensitivity and selectivity for separating and identifying this compound from other congeners and matrix components. For enhanced sensitivity, especially for compounds with four or more bromine atoms like this compound, Electron Capture Negative Ionization (ECNI) can be utilized as the ionization technique in GC-MS analysis.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a viable alternative.[1]

Q2: What are the critical parameters for method validation of this compound quantification according to regulatory guidelines?

A2: Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, the critical parameters for validating a quantitative analytical method for this compound include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4]

Q3: What are the typical acceptance criteria for the key validation parameters?

A3: While specific project requirements may vary, the following table summarizes common acceptance criteria based on ICH guidelines.

Validation ParameterAcceptance Criteria
Specificity The method should uniquely identify and quantify this compound without interference from other components in the sample matrix.
Linearity (Correlation Coefficient, r) ≥ 0.995 for the calibration curve.[2]
Range For assays, typically 80% to 120% of the expected test concentration.[2] For impurity methods, from the LOQ to 120% of the specification level.[2]
Accuracy (% Recovery) For assays, typically 98-102%. For impurity methods, a broader range of 80-120% may be acceptable.[2]
Precision (Relative Standard Deviation, %RSD) Repeatability: %RSD should be within acceptable limits (e.g., ≤ 2%). Intermediate Precision: %RSD should be within acceptable limits, considering variations like different days, analysts, or equipment.
Limit of Detection (LOD) The lowest concentration of this compound that can be reliably detected but not necessarily quantified. Often determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. Often determined by a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., temperature, flow rate).

Q4: How can I prepare biological or environmental samples for this compound analysis?

A4: Sample preparation for this compound analysis typically involves three main steps: extraction, cleanup, and concentration.[5]

  • Extraction: This isolates this compound from the sample matrix. Common techniques include Soxhlet extraction and liquid-liquid extraction.[5]

  • Cleanup: This step removes interfering compounds. Techniques like gel permeation chromatography, silica gel chromatography, or Florisil chromatography are often used.[1][5]

  • Concentration: The final step to increase the concentration of this compound in the sample before analysis.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Active Sites in the GC System - Condition the GC column at a higher temperature.[6] - Trim the first few centimeters of the column.[7] - Use an ultra-inert liner.[8]
Column Overloading - Dilute the sample. - Use a split injection instead of splitless.[6]
Improper Sample Vaporization - Ensure the injection technique is rapid and smooth.[9] - Use a liner with glass wool to aid in vaporization.[8]
Incompatible Solvent - Ensure the injection solvent is compatible with the column's stationary phase. A polar solvent with a non-polar column can cause poor peak focusing.[9]

Problem 2: High Baseline Noise or Spikes

Potential Cause Troubleshooting Step
Contaminated Carrier Gas - Use high-purity gas and ensure gas purifiers are functioning correctly.[9]
Leaking Septum - Replace the septum.[6]
Column Bleed - Condition the column according to the manufacturer's instructions. - Ensure the oven temperature does not exceed the column's maximum operating temperature.
Detector Contamination - Clean the detector according to the manufacturer's instructions.[6]

Problem 3: Poor Resolution or Peak Overlap

Potential Cause Troubleshooting Step
Inadequate Column Selectivity - Select a GC column with a different stationary phase that is better suited for separating this compound from interfering compounds.[6]
Incorrect Temperature Program - Optimize the temperature program, potentially using a slower ramp rate.[6]
Improper Carrier Gas Flow Rate - Optimize the carrier gas flow rate to achieve the best separation efficiency.

Problem 4: Low Analyte Response

Potential Cause Troubleshooting Step
Sample Degradation in Inlet - Lower the inlet temperature. - Use a deactivated liner.
Syringe Issues - Check the syringe for blockages or leaks. - Ensure the correct syringe volume is being used.[9]
Incorrect Column Installation - Ensure the column is installed at the correct depth in the inlet and detector.[7]

Experimental Protocols

Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank matrix sample to identify any interfering peaks at the retention time of this compound.

    • Analyze a sample spiked with this compound and potential interfering compounds.

    • Compare the chromatograms to ensure that the this compound peak is well-resolved from any other peaks.

Linearity

  • Objective: To establish that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

  • Procedure:

    • Prepare a series of at least five calibration standards of this compound in the appropriate matrix, covering the expected concentration range.[2]

    • Analyze each standard in triplicate.

    • Plot the mean response versus the concentration and perform a linear regression analysis.

    • The correlation coefficient (r) should be ≥ 0.995.[2]

Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples of a known concentration (e.g., by spiking a blank matrix) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze a minimum of three replicates at each concentration level.

    • Calculate the percent recovery for each sample.

Precision (Repeatability)

  • Objective: To assess the precision of the method under the same operating conditions over a short interval of time.

  • Procedure:

    • Prepare a minimum of six samples at 100% of the test concentration.[10]

    • Analyze the samples and calculate the mean, standard deviation, and relative standard deviation (%RSD).

Visualizations

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting start Define Analytical Target Profile protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report end Method Implementation report->end

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Troubleshooting_GC_Issues start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No check_active_sites Check for Active Sites (Liner, Column) peak_shape->check_active_sites Yes check_overload Check for Column Overload peak_shape->check_overload Yes response Low Response? resolution->response No check_temp Optimize Temperature Program resolution->check_temp Yes check_column Select Different Column resolution->check_column Yes baseline Baseline Noise? response->baseline No check_inlet Check Inlet Temp & Column Installation response->check_inlet Yes check_syringe Inspect Syringe response->check_syringe Yes check_gas Check Gas Purity & for Leaks baseline->check_gas Yes check_bleed Check for Column Bleed baseline->check_bleed Yes end Issue Resolved baseline->end No check_active_sites->end check_overload->end check_temp->end check_column->end check_inlet->end check_syringe->end check_gas->end check_bleed->end

Caption: A decision tree for troubleshooting common GC-MS issues.

References

Technical Support Center: Improving Reproducibility of TBPH Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Tetrabromophthalate (TBPH) toxicity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound toxicity assays?

A1: Variability in this compound toxicity assays can arise from several factors, including:

  • Cell Health and Culture Conditions: Inconsistent cell passage numbers, confluency, and minor variations in media composition or incubation conditions can significantly impact results.

  • This compound Solution Preparation: The solvent used to dissolve this compound (commonly DMSO) and its final concentration in the assay can influence cellular responses. Inconsistent preparation and storage of this compound stock solutions can also lead to variability.

  • Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, and pipetting techniques can introduce significant errors.

  • Data Acquisition and Analysis: Differences in instrument settings and data normalization methods can affect the final interpretation of results.

Q2: What is the optimal solvent and final concentration for dissolving this compound in in-vitro assays?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this compound in in-vitro assays. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically at or below 0.1%, to avoid solvent-induced cytotoxicity.[1][2] Some cell lines may tolerate up to 0.5%, but this should be validated for your specific cell type.[3] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Q3: How do I choose the appropriate cell seeding density for my this compound toxicity assay?

A3: Optimal cell seeding density is critical for reproducible results and depends on the cell line's growth rate and the duration of the assay.[4][5][6] A density that is too low may result in insufficient signal, while a density that is too high can lead to contact inhibition and altered metabolic states, affecting the cells' response to this compound. It is recommended to perform a cell titration experiment to determine the optimal seeding density that results in exponential growth throughout the assay period. For many cell lines, a starting point of 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate is common for a 24-48 hour assay.[7]

Q4: What are the key signaling pathways implicated in this compound-induced toxicity?

A4: this compound has been shown to induce toxicity through several key signaling pathways, primarily:

  • Oxidative Stress: this compound can lead to an increase in reactive oxygen species (ROS), disrupting the cellular redox balance.[8][9][10] This can trigger downstream signaling cascades, including the activation of the Nrf2 pathway as a cellular defense mechanism.[2][4][7][11][12]

  • Mitochondrial Dysfunction: this compound can impair mitochondrial function, leading to a decrease in mitochondrial membrane potential and reduced ATP production.[10][13][14]

  • Apoptosis (Programmed Cell Death): The induction of oxidative stress and mitochondrial dysfunction by this compound can activate the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.[1][15][16][17][18]

  • Endoplasmic Reticulum (ER) Stress: this compound exposure can also lead to ER stress, which can further contribute to apoptosis.[8][9]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into each well. Avoid introducing bubbles.
Pipetting Inaccuracy Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Edge Effects in Microplates To minimize evaporation from outer wells, fill the perimeter wells with sterile PBS or media without cells. Ensure proper humidification in the incubator.[19]
Incomplete Dissolution of Formazan Crystals (MTT Assay) After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[5][20] Visually inspect wells for any remaining crystals.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Variation in Cell Passage Number Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.
Inconsistent Cell Confluency at Time of Treatment Standardize the cell confluency at the start of each experiment. Cells in different growth phases (lag, log, stationary) will respond differently to toxic compounds.[6]
This compound Stock Solution Degradation Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect from light.
Reagent Batch-to-Batch Variability If possible, purchase reagents in larger lots to minimize variability between experiments. Validate each new lot of critical reagents (e.g., serum, assay kits) before use.
Issue 3: Low Signal-to-Noise Ratio
Potential Cause Troubleshooting Step
Suboptimal Cell Seeding Density Perform a cell titration experiment to determine the optimal seeding density that provides a robust signal without reaching overconfluency during the assay.[5]
Incorrect Incubation Times Optimize the incubation time for both the this compound exposure and the final assay readout. A time-course experiment can help determine the optimal time points.[21][22][23]
High Background Fluorescence/Absorbance Ensure complete removal of phenol red-containing media before adding reagents for colorimetric or fluorometric assays, as it can interfere with readings.[5] Use appropriate blank controls (media only, media with assay reagents) to subtract background.
Assay Reagent Concentration Optimize the concentration of assay reagents (e.g., MTT, Seahorse inhibitors) as recommended by the manufacturer and validated for your specific cell type and density.

Quantitative Data Summary

Table 1: Recommended Cell Seeding Densities for a 96-well Plate

Cell LineAssay TypeSeeding Density (cells/well)Incubation Time (hours)Reference
SH-SY5Y (undifferentiated)Cytotoxicity (MTT)4.0 x 10³ cells/cm² (~1.3 x 10⁴ cells/well)24[24]
SH-SY5Y (differentiated)Neurotoxicity3.0 x 10⁴ cells/cm² (~9.6 x 10⁴ cells/well)24-72
MCF-7Endocrine Disruption (E-screen)1.0 x 10⁴24[25]
HepG2Cytotoxicity/Mitochondrial Toxicity2.0 x 10⁴24
THP-1Cytotoxicity3.0 x 10⁵24[15]

Table 2: Common this compound Concentration Ranges and Solvent Conditions

Assay TypeCell LineThis compound Concentration RangeSolvent (Final Concentration)Reference
Cell Cycle AnalysisHUVEC1 - 10 µg/mLNot specified[20]
NeurotoxicitySH-SY5Y0.1 - 10 µMDMSO (≤0.1%)[26]
CytotoxicityHepG210 µMNot specified[13]
Developmental ToxicityZebrafish Embryos0.1 - 1000 µg/LDMSO (≤0.5% v/v)[27][28]
Endocrine DisruptionMCF-710⁻¹⁰ - 10⁻⁴ MDMSO (0.1%)[18]

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells (e.g., SH-SY5Y, HepG2) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free media from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Remove the old media from the cells and add the this compound-containing media. Include vehicle control wells (media with DMSO only) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20][29][30]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells). Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Assessment of this compound-Induced Mitochondrial Dysfunction using Seahorse XF Analyzer
  • Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • This compound Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. After an initial period of measuring the basal oxygen consumption rate (OCR), inject this compound at the desired concentrations.

  • Mito Stress Test: Following this compound injection, sequentially inject oligomycin, FCCP, and a mixture of rotenone/antimycin A to determine key parameters of mitochondrial function, including ATP production, maximal respiration, and spare respiratory capacity.[16][17][22][25][31]

  • Data Analysis: Normalize the OCR data to cell number. Analyze the changes in mitochondrial parameters in response to this compound treatment compared to vehicle controls.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere prepare_this compound Prepare this compound Dilutions treat Treat Cells with this compound prepare_this compound->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Agent (DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read end end read->end start start->seed

Figure 1. Experimental workflow for a typical this compound cytotoxicity MTT assay.

Oxidative_Stress_Pathway This compound This compound Exposure Mitochondria Mitochondria This compound->Mitochondria impairs function ROS Increased ROS Production Mitochondria->ROS Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 dissociates Nrf2 Nrf2 Activation & Translocation Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes

Figure 2. This compound-induced oxidative stress signaling pathway.

Apoptosis_Pathway This compound This compound Exposure Mitochondrial_Stress Mitochondrial Stress (via Oxidative Stress) This compound->Mitochondrial_Stress Bcl2_Family Bcl-2 Family Regulation Mitochondrial_Stress->Bcl2_Family modulates Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak favors MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. This compound-induced intrinsic apoptosis signaling pathway.

References

Technical Support Center: Tetrabromobisphenol A (TBPH/TBBPA)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common experimental challenges related to the solubility of Tetrabromobisphenol A (TBBPA), hereafter referred to as TBPH.

Frequently Asked Questions (FAQs) - Troubleshooting Solubility

Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?

A1: this compound is known to be slightly soluble or insoluble in water but is soluble in organic solvents.[1][2] If you are experiencing issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate organic solvent. Dimethyl sulfoxide (DMSO), methanol, and ethanol are commonly used.[1][3][4] For aqueous solutions, increasing the pH can improve solubility.[5] One study noted dissolving this compound in alkaline water using sonication.[6]

  • Purity and Form: Commercial samples of this compound can appear as a white to light yellow crystalline solid.[1][2] The physical form can sometimes affect the rate of dissolution.

  • Mechanical Assistance: Use of a vortex mixer or sonication can aid in the dissolution process.

Q2: I prepared a clear stock solution of this compound in DMSO, but it precipitated when I added it to my cell culture medium. What happened and how can I prevent this?

A2: This is a common issue known as solvent-shifting precipitation. It occurs when a compound dissolved in a highly organic solvent (like DMSO) is diluted into an aqueous environment (like cell culture media), causing the compound to crash out of solution.[7] Here are several strategies to prevent this:

  • Slow Dilution: Add the stock solution to the culture medium drop-by-drop while gently vortexing or swirling the medium. This avoids localized high concentrations of the compound and DMSO.[7]

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Temperature shifts can cause components to precipitate.[7]

  • Lower Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, typically well below 1%. A final concentration of 0.2% has been shown to be non-toxic for peripheral blood mononuclear cells (PBMCs).[3][8]

  • Test Solubility Limits: You may be exceeding the solubility limit of this compound in your final medium. Perform a preliminary test to determine the maximum concentration that remains in solution under your specific experimental conditions.

Q3: What is the recommended stock solution concentration and final working concentration for this compound in cell culture experiments?

A3: The optimal concentrations will depend on your specific cell type and experimental goals. However, published studies provide a general range:

  • Stock Solutions: A stock solution of 1000 mg/L (1 g/L) in methanol has been used for preparing working solutions.[4]

  • Working Concentrations: For in vitro studies, a wide range of concentrations has been used, from nanomolar (nM) to micromolar (µM) or µg/mL.[3][9] For example, experiments on human PBMCs have used concentrations ranging from 0.01 to 50 µg/mL.[3] Long-term exposure studies on HepG2 cells have used concentrations as low as 1 nM.[9] It is crucial to perform a dose-response curve to determine the optimal concentration for your experiment.

Q4: Can the type of cell culture medium or its components affect this compound solubility?

A4: Yes. Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can interact with your compound.[7]

  • Salt Concentration: High concentrations of salts, particularly calcium, can lead to the formation of insoluble precipitates.[10]

  • Serum Proteins: Components in fetal bovine serum (FBS) can sometimes bind to compounds, which may either help keep them in solution or, conversely, contribute to precipitation.

  • pH: The pH of the medium is critical. This compound solubility is known to increase with a higher pH.[5] Cell metabolism can alter the local pH, potentially affecting solubility over time. Using a medium buffered with HEPES can help maintain a stable pH.[7]

Quantitative Data: Solubility of this compound

The following table summarizes the solubility properties of this compound in various solvents.

SolventSolubilityReference
WaterInsoluble / Slightly Soluble (0.240 mg/L at 25°C)[1][2][11]
Alkaline WaterSoluble (with sonication)[6]
MethanolSoluble[4][11]
EthanolEasily Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[3][8]
ChloroformEasily Soluble[1]
DimethylformamideEasily Soluble[1]
Oxygenated SolventsSoluble[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • Tetrabromobisphenol A (this compound) powder (CAS 79-94-7)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder and place it into a sterile vial.

  • Add 1.0 mL of sterile DMSO to the vial.

  • Tightly cap the vial and vortex thoroughly for 2-5 minutes, or until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if necessary, but avoid overheating.

  • Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into a final working solution for a cell-based assay.

Materials:

  • This compound stock solution (10 mg/mL in DMSO from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Pre-warm the required volume of cell culture medium to 37°C in an incubator or water bath.[7]

  • Thaw one aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed for your final desired concentration. For example, to make 10 mL of a 10 µg/mL working solution:

    • (Concentrationfinal) x (Volumefinal) = (Concentrationstock) x (Volumestock)

    • (10 µg/mL) x (10 mL) = (10,000 µg/mL) x (Volumestock)

    • Volumestock = 0.01 mL or 10 µL

  • Place 10 mL of the pre-warmed medium into a sterile conical tube.

  • While gently vortexing or swirling the medium, add the 10 µL of this compound stock solution drop-by-drop into the medium.[7] Do not add the medium to the concentrated stock.

  • Ensure the final DMSO concentration is non-toxic to your cells (e.g., for this example, the final DMSO concentration is 0.1%).

  • Use the working solution immediately for your experiment. Do not store diluted aqueous solutions of this compound for long periods.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues encountered during experiments.

G start Precipitate Observed in Experiment q1 Is precipitate in freshly prepared medium? start->q1 sol1 Issue is likely solvent shift or concentration. q1->sol1 Yes q2 Is precipitate observed only after incubation? q1->q2 No act1a Add stock dropwise to pre-warmed media while vortexing. sol1->act1a act1b Lower the final This compound concentration. act1a->act1b act1c Perform kinetic solubility test. act1b->act1c end Problem Resolved act1c->end q2->start No (Re-evaluate) sol2 Issue may be media instability, pH shift, or evaporation. q2->sol2 Yes act2a Use HEPES-buffered medium to stabilize pH. sol2->act2a act2b Ensure proper incubator humidity to prevent evaporation. act2a->act2b act2c Test solubility in different media formulations. act2b->act2c act2c->end

Caption: Troubleshooting workflow for this compound precipitation issues.

TBBPA-Induced Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis through the mitochondrial (intrinsic) pathway, which involves an increase in reactive oxygen species (ROS) and disruption of calcium homeostasis.[3][13]

G TBBPA This compound (TBBPA) ROS ↑ Reactive Oxygen Species (ROS) TBBPA->ROS Ca2 ↑ Cytosolic Ca²⁺ TBBPA->Ca2 Mito Mitochondrion ROS->Mito stress Ca2->Mito overload MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway for this compound-induced intrinsic apoptosis.

References

Technical Support Center: Optimization of TBPH Dosing in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TBPH in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary metabolite?

Bis(2-ethylhexyl) tetrabromophthalate (this compound) is a brominated flame retardant used as a replacement for polybrominated diphenyl ethers (PBDEs). In the body, it can be metabolized by esterases to its monoester metabolite, mono-(2-ethylhexyl) tetrabromophthalate (TBMEHP), which is considered a toxicologically active metabolite.[1][2][3]

Q2: What are the known toxicological effects of this compound and TBMEHP in rodents?

Studies in rodents have shown that the this compound metabolite, TBMEHP, can cause maternal hypothyroidism and hepatotoxicity.[2][3] It has also been observed to induce multinucleated germ cells in the fetal testes in rats.[2][3] High-dose chronic exposure to this compound has been linked to decreased body weight and changes in serum biochemical markers.[1] Furthermore, this compound exposure has been associated with oxidative stress and reduced expression of memory-related proteins in the hippocampus of mice.[4] More recent studies have also indicated that this compound can induce renal inflammation and fibrosis.[5]

Q3: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in animal models?

This compound is generally poorly absorbed after oral administration, with a majority (92-98%) being eliminated unchanged in the feces of rats.[6][7] A small amount is metabolized to TBMEHP.[6][7] While it is minimally metabolized, repeated exposure can lead to bioaccumulation in tissues such as the liver and adrenal glands.[6][7]

Q4: What are the common administration routes for this compound in rodent studies?

The most common route for administering this compound in rodent studies is oral gavage, which ensures precise dosing.[2][3][8] Other potential routes for substance administration in rodents include subcutaneous, intraperitoneal, and intravenous injections, though oral administration is most relevant for mimicking human exposure routes.[9][10]

Q5: What vehicle is typically used for administering this compound?

Corn oil is a commonly used vehicle for administering this compound or its metabolite TBMEHP in animal studies via oral gavage.[2][3] The choice of vehicle is critical and should be non-toxic and not interfere with the experimental outcomes.[8]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected toxicological results.

  • Possible Cause: Variability in dosing accuracy.

    • Solution: Ensure precise and accurate dosing by using proper oral gavage techniques.[8] Verify the concentration and homogeneity of the this compound formulation before each administration.

  • Possible Cause: Contamination from caging materials.

    • Solution: Avoid using polycarbonate cages and water bottles, as they can leach bisphenol A (BPA), an estrogenic compound that could confound results.[11]

  • Possible Cause: Animal-to-animal variability.

    • Solution: Normalize the physiological state of the animals. For example, house male rodents individually to avoid stress from dominance hierarchies and assess the estrous cycle of females to dose them at the same stage.[11] When possible, use one animal per litter to avoid confounding litter effects.[11]

Issue 2: Low bioavailability or minimal observed effects at expected doses.

  • Possible Cause: Poor absorption of this compound.

    • Solution: this compound is known to be poorly absorbed orally.[6][7] Researchers should consider this characteristic when designing studies and interpreting results. While increasing the dose might be an option, it's crucial to stay within reported toxicological limits. The formulation can also be optimized to enhance absorption, though this requires careful consideration of the vehicle used.[12][13]

  • Possible Cause: Rapid metabolism and elimination.

    • Solution: While this compound is eliminated relatively quickly, its metabolite TBMEHP is the active toxicant.[6][7] Consider measuring the plasma and tissue concentrations of both this compound and TBMEHP to get a clearer picture of the compound's pharmacokinetic and pharmacodynamic profile.

Issue 3: Animal welfare concerns during the study.

  • Possible Cause: Adverse effects of this compound administration.

    • Solution: Implement a regular animal health monitoring program to observe for clinical signs of toxicity.[14] This includes monitoring body weight, food and water intake, and general behavior.[15] Establish clear humane endpoints for euthanasia based on criteria such as significant body weight loss (>30%), moribundity, or inability to perform normal functions.[15]

  • Possible Cause: Improper administration technique.

    • Solution: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage) to prevent injury, stress, or accidental administration into the trachea.[9][10]

Data Presentation

Table 1: Summary of this compound and TBMEHP Dosing and Effects in Rat Studies

CompoundSpecies/StrainDoseAdministration RouteDurationKey FindingsReference
This compoundRat2,000 ppm (~223 mg/kg/day)Food-borne28 daysNo Observed Adverse Effect Level (NOAEL)[1]
This compoundRat20,000 ppm (~2,331 mg/kg/day)Food-borne28 daysDecreased body weight, decreased serum alanine aminotransferase, calcium, and phosphorus[1]
TBMEHPPregnant Rat200 or 500 mg/kgGavageGestational Days 18 & 19Maternal hypothyroidism, maternal hepatotoxicity, increased multinucleated germ cells in fetal testes[2][3]

Table 2: Pharmacokinetic Parameters of this compound in Female Sprague Dawley Rats

Administration RouteDose% of Dose in Feces (72h)% of Dose in Urine (72h)Key ObservationReference
Oral0.1 µmol/kg92-98% (unchanged)0.8-1%Poorly absorbed and minimally metabolized[6]
Oral10 µmol/kg92-98% (unchanged)0.8-1%Poorly absorbed and minimally metabolized[6]
Intravenous (IV)0.1 µmol/kgSlowly eliminated>15% retained in tissues after 72hSlower elimination compared to oral route; metabolite TBMEHP found in bile and feces[6]

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in Rodents

This protocol outlines the standard procedure for administering this compound via oral gavage, a common method for ensuring accurate dosing.

Materials:

  • This compound compound

  • Vehicle (e.g., corn oil)

  • Analytical balance and weighing paper

  • Homogenizer or sonicator

  • Appropriately sized syringes (e.g., 1 mL)

  • Gavage needles (ball-tipped, appropriate gauge and length for the animal size, e.g., 20-22 G for mice, 18-20 G for rats)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Formulation Preparation: a. Calculate the required amount of this compound and vehicle based on the desired dose concentration (mg/mL) and the total volume needed for the study group. b. Accurately weigh the this compound powder. c. Add the this compound to the vehicle in a suitable container. d. Mix thoroughly using a homogenizer or sonicator to ensure a uniform and stable suspension. Prepare the formulation fresh daily unless stability data indicates otherwise.

  • Animal Handling and Restraint: a. Gently but firmly restrain the mouse or rat. For a mouse, this can be done by gripping the loose skin at the scruff of the neck. b. Ensure the animal's head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion and Administration: a. Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the correct insertion depth to reach the stomach. b. Draw the prepared this compound formulation into the syringe. c. Gently insert the ball-tipped gavage needle into the animal's mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately to prevent tracheal insertion. d. Once the needle is in the stomach, slowly administer the solution.[10] e. After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring: a. Return the animal to its cage. b. Monitor the animal for a short period immediately after dosing for any signs of distress, such as difficulty breathing, which could indicate improper administration. c. Continue with regular health monitoring as per the study protocol.[14]

Mandatory Visualizations

TBPH_Metabolism This compound This compound (Bis(2-ethylhexyl) tetrabromophthalate) TBMEHP TBMEHP (Mono(2-ethylhexyl) tetrabromophthalate) [Active Metabolite] This compound->TBMEHP Esterase Metabolism Excretion Fecal Excretion (Largely Unchanged) This compound->Excretion Poor Oral Absorption Bioaccumulation Bioaccumulation (Liver, Adrenals) This compound->Bioaccumulation Repeated Dosing Dosing_Workflow cluster_preclinical Pre-study Phase cluster_study In-life Phase cluster_analysis Post-study Phase Lit_Review 1. Literature Review (PK/PD, Toxicity Data) Dose_Selection 2. Preliminary Dose Range Selection (e.g., based on NOAEL) Lit_Review->Dose_Selection Formulation 3. Formulation & Vehicle Selection Dose_Selection->Formulation Dose_Admin 4. Dose Administration (e.g., Oral Gavage) Formulation->Dose_Admin Monitoring 5. In-life Monitoring (Clinical Signs, Body Weight) Dose_Admin->Monitoring Data_Collection 6. Sample Collection (Blood, Tissues) Monitoring->Data_Collection Analysis 7. Bioanalysis & Endpoint Assessment (e.g., Histopathology) Data_Collection->Analysis Optimization 8. Dose Optimization (Refine for subsequent studies) Analysis->Optimization Troubleshooting_Tree Start Inconsistent/Unexpected Results Check_Dosing Verify Dosing Procedure & Formulation Homogeneity Start->Check_Dosing Dosing_OK Procedure & Formulation OK? Check_Dosing->Dosing_OK Check_Environment Assess Environmental Factors (e.g., Caging, Feed) Environment_OK Environment Controlled? Check_Environment->Environment_OK Check_Animals Evaluate Animal Health & Physiological State Animals_OK Animals Normalized? Check_Animals->Animals_OK Dosing_OK->Check_Environment Yes Refine_Protocol Refine Dosing Protocol Dosing_OK->Refine_Protocol No Environment_OK->Check_Animals Yes Control_Environment Change Caging/Control Feed Lot Environment_OK->Control_Environment No Normalize_Animals Refine Animal Selection/Handling Animals_OK->Normalize_Animals No Consider_PK Consider Intrinsic PK Properties (Poor Absorption, Metabolism) Animals_OK->Consider_PK Yes

References

Validation & Comparative

A Comparative Toxicological Analysis of TBPH and Other Leading Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Toxicological Profiles of Bis(2-ethylhexyl) tetrabromophthalate (TBPH) and Other Commercially Significant Flame Retardants.

As the scrutiny of chemical safety intensifies, understanding the comparative toxicity of flame retardants is paramount for informed material selection and risk assessment. This guide provides a comprehensive analysis of the toxicological properties of this compound, a common brominated flame retardant, in relation to other widely used alternatives, including tetrabromobisphenol A (TBBPA), hexabromocyclododecane (HBCD), and a selection of organophosphate flame retardants (OPFRs). This comparison is based on a systematic review of published experimental data, focusing on key toxicological endpoints: cytotoxicity, genotoxicity, developmental toxicity, and endocrine disruption.

Quantitative Toxicity Data Summary

The following table summarizes the quantitative toxicity data for this compound and its alternatives across various cell lines and model organisms. These values, primarily half-maximal inhibitory concentrations (IC50), half-maximal effective concentrations (EC50), and lethal concentrations (LC50), offer a snapshot of the relative potency of these compounds under specific experimental conditions.

Flame RetardantEndpointCell Line/OrganismValue (µM)Reference(s)
This compound Cytotoxicity (Viability)Human Umbilical Vein Endothelial Cells (HUVECs)>10 µg/mL (~14 µM)[1]
Developmental Toxicity (LC50, 96h)Zebrafish (Danio rerio)Not explicitly found in searched literature
TBBPA Cytotoxicity (EC50)Rat Kidney Cells (NRK)52[2]
Cytotoxicity (EC50)Human Lung Cells (A549)168[2]
Cytotoxicity (EC50)Human Thyroid Cells (Cal-62)200[2]
Developmental Toxicity (LC50, 96h)Zebrafish (Danio rerio)1.78 mg/L (~3.27 µM)[3]
HBCD Cytotoxicity (IC50, 24h)Mouse Neuroblastoma (N2a) - α-HBCD60.1[4]
Cytotoxicity (IC50, 24h)Mouse Neuroblastoma (N2a) - β-HBCD10.5[4]
Cytotoxicity (LC50)Rat Basophilic Leukemia (RBL2H3)1.5[5]
Cytotoxicity (LC50)Human Neuroblastoma (SH-SY5Y)6.1[5]
Cytotoxicity (LC50)Human Liver Carcinoma (HepG2)28.5[5]
Cytotoxicity (LC50)Monkey Kidney (Cos-7)17.5[5]
Developmental ToxicityZebrafish (Danio rerio)No mortality observed up to 10 mg/L[6]
TCEP Developmental ToxicityZebrafish (Danio rerio)Not overtly toxic at doses tested (up to 100 µM)[7][8]
TCPP Cytotoxicity (IC50, 24h)Human Skin Keratinocytes (HaCaT)275 µg/mL (~840 µM)[9]
CytotoxicityHuman Umbilical Vein Endothelial Cells (HUVECs)Survival decline only at ≥200 µM[10]
Developmental ToxicityZebrafish (Danio rerio)Not overtly toxic at doses tested (up to 100 µM)[7][8]
TPhP Cytotoxicity (IC50)Human Embryonic Kidney (HEK293T)38.3 (mitochondrial activity), 27.5 (cell count)[1]
Developmental ToxicityZebrafish (Danio rerio)Mortality induced in a concentration-dependent manner[11]
TDCPP Cytotoxicity (IC50)Human Kidney Cells171 (viability), 168 (toxicity)[12]
Developmental ToxicityZebrafish (Danio rerio)Overtly toxic at ≥10 µM[7][8]

Genotoxicity Profile

Genotoxicity, the ability of a chemical to damage DNA, is a critical toxicological concern. The comet assay (single-cell gel electrophoresis) is a widely used method to assess DNA strand breaks.

  • This compound : In vivo studies in mice did not show evidence of genotoxicity in the form of micronucleated erythrocytes in bone marrow.[13] In vitro studies using human lymphocytes also did not show any chromosomal aberrations.[13]

  • TBBPA : Has been shown to induce DNA damage in human peripheral blood mononuclear cells (PBMCs) in vitro, causing single and double-strand breaks.[14]

  • HBCD : Information on the genotoxicity of HBCD from the provided search results is limited.

  • Organophosphate Flame Retardants (OPFRs) : Some OPFRs, such as tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), have been shown to induce DNA damage in vivo in Chinese rare minnow.[15] Tris(1-chloro-2-propyl)phosphate (TCPP) induced DNA damage in human umbilical vein endothelial cells (HUVECs).[10]

Key Signaling Pathways and Mechanisms of Toxicity

The toxicity of these flame retardants is often mediated through the disruption of specific cellular signaling pathways.

TBBPA and the MAPK Signaling Pathway

Tetrabromobisphenol A (TBBPA) has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human natural killer (NK) cells.[13][16] This pathway is crucial for regulating a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Activation of the MAPK pathway by TBBPA can lead to downstream effects that contribute to its overall toxicity.

TBBPA_MAPK_Pathway TBBPA TBBPA CellSurface Cell Surface Receptor TBBPA->CellSurface MAP2K MAP2K (MEK1/2, MKK3/6) CellSurface->MAP2K MAPK MAPK (p44/42, p38, JNK) MAP2K->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Altered Cellular Response (e.g., Inflammation, Apoptosis) TranscriptionFactors->CellularResponse

TBBPA's activation of the MAPK signaling cascade.
Organophosphate Flame Retardants and Neurotoxicity

Organophosphate flame retardants (OPFRs) are known to exert neurotoxic effects through various mechanisms that often go beyond the classical acetylcholinesterase (AChE) inhibition associated with organophosphate pesticides.[17][18] These can include disruption of neurotransmitter systems, such as GABAergic and glutamatergic signaling, and interference with neurodevelopmental processes.[14][17]

OPFR_Neurotoxicity_Pathway OPFRs Organophosphate Flame Retardants (OPFRs) NeurotransmitterReceptors Neurotransmitter Receptors (e.g., GABA, Glutamate) OPFRs->NeurotransmitterReceptors IonChannels Voltage-gated Ion Channels OPFRs->IonChannels NeuronalSignaling Altered Neuronal Signaling NeurotransmitterReceptors->NeuronalSignaling IonChannels->NeuronalSignaling Neurodevelopment Disrupted Neurodevelopment (Neurite outgrowth, Synaptogenesis) NeuronalSignaling->Neurodevelopment Neurotoxicity Neurotoxic Outcomes (Behavioral changes, Cognitive deficits) NeuronalSignaling->Neurotoxicity Neurodevelopment->Neurotoxicity

Potential neurotoxic pathways affected by OPFRs.
Endocrine Disruption by Flame Retardants

Several flame retardants, including this compound and TBBPA, are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the body's hormonal systems, including estrogenic, androgenic, and thyroid hormone pathways. This disruption can occur through various mechanisms such as mimicking natural hormones, blocking hormone receptors, or altering hormone synthesis and metabolism.

Endocrine_Disruption_Pathway EDCs Endocrine Disrupting Flame Retardants (e.g., this compound, TBBPA) HormoneReceptor Hormone Receptors (Estrogen, Androgen, Thyroid) EDCs->HormoneReceptor Bind/Block HormoneSynthesis Hormone Synthesis & Metabolism EDCs->HormoneSynthesis Alter GeneExpression Altered Gene Expression HormoneReceptor->GeneExpression HormoneSynthesis->GeneExpression PhysiologicalEffects Adverse Physiological Effects (Reproductive, Developmental) GeneExpression->PhysiologicalEffects

General mechanism of endocrine disruption by flame retardants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of standard protocols for key assays cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Expose cells to flame retardant (various concentrations) A->B C Add MTT reagent to each well B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability (%) F->G

Workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test flame retardant. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the desired exposure time, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow the reduction of MTT by metabolically active cells into insoluble formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined from the dose-response curves.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Workflow:

Comet_Assay_Workflow A Expose cells to flame retardant B Embed cells in low-melting-point agarose A->B C Lyse cells to remove membranes and proteins B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Stain DNA with a fluorescent dye E->F G Visualize and score comets under a microscope F->G

Workflow of the comet assay for genotoxicity.

Detailed Steps:

  • Cell Preparation and Treatment: A single-cell suspension is prepared and treated with the test flame retardant for a specific duration.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA and expose alkali-labile sites.

  • Electrophoresis: An electric field is applied, causing the negatively charged, damaged DNA fragments to migrate from the nucleus toward the anode, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.

Developmental Toxicity Assessment: Zebrafish Embryo Toxicity Test (OECD 236)

The zebrafish embryo toxicity test is a widely accepted alternative to adult fish acute toxicity testing for assessing the effects of chemicals on early life stages.

Workflow:

Zebrafish_Toxicity_Test_Workflow A Collect freshly fertilized zebrafish eggs B Expose embryos to flame retardant (various concentrations) in 96-well plates A->B C Incubate for 96 hours post-fertilization (hpf) B->C D Observe for lethal endpoints daily: - Coagulation - Lack of somite formation - Lack of tail detachment - Lack of heartbeat C->D E Record sublethal malformations D->E F Calculate LC50 and EC50 values E->F

Workflow of the zebrafish embryo toxicity test (OECD 236).

Detailed Steps:

  • Embryo Collection: Freshly fertilized zebrafish eggs are collected and staged.

  • Exposure: Healthy embryos are placed individually into the wells of a 96-well plate containing the test flame retardant at various concentrations. A control group is also maintained.

  • Incubation: The plates are incubated at 26-28°C for up to 96 hours post-fertilization (hpf).

  • Observation: Embryos are observed at 24, 48, 72, and 96 hpf under a stereomicroscope for four apical lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.

  • Data Recording: The number of dead embryos at each concentration is recorded at each time point. Sublethal effects such as malformations (e.g., pericardial edema, yolk sac edema, spinal curvature) are also noted.

  • Data Analysis: The LC50 (lethal concentration for 50% of the population) is calculated at the end of the exposure period. The EC50 (effective concentration for 50% of the population) for specific sublethal endpoints can also be determined.

References

A Comparative Guide to Analytical Methods for Tetrabromophenolphthalein (TBPH) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Tetrabromophenolphthalein (TBPH) is paramount for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a critical step in this process, providing confidence in the reliability and interchangeability of data. This guide offers an objective comparison of the three primary analytical techniques used for this compound analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound quantification hinges on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each technique, based on data from studies on this compound and other brominated flame retardants.

Performance CharacteristicHPLC-UVGC-MSLC-MS/MS
Linearity (Correlation Coefficient, R²) > 0.995> 0.999> 0.999
Accuracy (% Recovery) 90 – 110%80 – 120%95 – 105%
Precision (Relative Standard Deviation, %RSD) < 5%< 15%< 10%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL~0.01-0.1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL~0.05-0.5 ng/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely accessible method suitable for routine analysis and quality control where high sensitivity is not a primary requirement.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol).

    • Use sonication to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detector Wavelength: 230 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique offers enhanced selectivity and sensitivity compared to HPLC-UV, making it suitable for the analysis of this compound in more complex matrices.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate this compound from the sample matrix.

    • A derivatization step may be necessary to improve the volatility and thermal stability of this compound.

    • Concentrate the extract and reconstitute it in a solvent suitable for GC analysis (e.g., hexane or ethyl acetate).

  • Instrumental Conditions:

    • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program: Start at 100°C, ramp to 300°C.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for target ions of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for high-sensitivity and high-selectivity quantification of this compound, particularly at trace levels in complex biological and environmental matrices.

  • Sample Preparation:

    • Employ a protein precipitation or solid-phase extraction method for sample clean-up and concentration.

    • Reconstitute the final extract in the initial mobile phase.

  • Instrumental Conditions:

    • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Mass Spectrometer: A triple quadrupole instrument.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.

Visualization of Cross-Validation Workflow

The following diagram outlines the logical workflow for the cross-validation of different analytical methods for this compound, ensuring the comparability and reliability of the data generated.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Cross-Validation (e.g., HPLC-UV, GC-MS, LC-MS/MS) define_scope->select_methods prepare_samples Prepare Standard and Quality Control Samples select_methods->prepare_samples analyze_hplc Analyze Samples by HPLC-UV prepare_samples->analyze_hplc analyze_gcms Analyze Samples by GC-MS prepare_samples->analyze_gcms analyze_lcmsms Analyze Samples by LC-MS/MS prepare_samples->analyze_lcmsms collect_data Collect and Process Data from all Methods analyze_hplc->collect_data analyze_gcms->collect_data analyze_lcmsms->collect_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) collect_data->statistical_analysis compare_results Compare Results against Acceptance Criteria statistical_analysis->compare_results report Generate Cross-Validation Report compare_results->report

Caption: A logical workflow for the cross-validation of analytical methods for this compound.

Global Exposure to TBPH: A Comparative Analysis of Levels in Diverse Populations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of biomonitoring studies reveals widespread human exposure to bis(2-ethylhexyl) tetrabromophthalate (TBPH), a common flame retardant. Analysis of this compound levels in various human tissues, including urine, blood, and breast milk, indicates geographical and occupational differences in exposure, with higher concentrations often observed in regions with extensive electronic waste recycling and among workers in specific industries.

This compound, a key component of flame retardant mixtures like Firemaster® 550, is utilized in a wide range of consumer and industrial products to reduce flammability. However, its potential for human exposure and associated health risks have raised concerns among researchers and public health officials. This guide provides a comparative analysis of this compound levels reported in different human populations, summarizes the analytical methods used for its detection, and illustrates a key signaling pathway potentially affected by this chemical.

Comparative Analysis of this compound Levels

Quantitative data from various biomonitoring studies have been compiled to compare this compound concentrations across different populations and biological matrices. The following table summarizes these findings, highlighting the variability in exposure levels based on geographical location and occupational settings.

Population/RegionBiological MatrixConcentration RangeMean/Median ConcentrationKey Findings & Citation
China (Three Cities) Urine0.0793 - 1.15 µg/L-Levels varied across the three cities, suggesting regional differences in exposure.
United States (California & New Jersey) Urine (toddlers)Not specified-A study comparing mother-toddler pairs from California and New Jersey found regional differences in exposure to a metabolite of a component of the Firemaster® 550 mixture, which contains this compound.
Belgium SerumLow detection frequency-A study on various phenolic organohalogens in the Belgian population reported a very low detection frequency for brominated compounds other than TBBPA.
China (Beijing) Human MilkNot specified-A study detected TBBPA, a related brominated flame retardant, and noted a negative correlation with maternal age.

Note: This table is a summary of available data and is not exhaustive. Concentrations are presented as reported in the respective studies and may not be directly comparable due to differences in analytical methods and population characteristics.

Experimental Protocols for this compound Analysis

The determination of this compound in human biological samples typically involves sophisticated analytical techniques to ensure accuracy and sensitivity at low concentrations. The most common methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized experimental protocol based on methods reported for the analysis of brominated flame retardants in human matrices.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Sample Pre-treatment: A known volume of the biological sample (e.g., 1 mL of serum or urine) is fortified with an isotopically labeled internal standard of this compound to correct for analytical variability.

  • Enzymatic Hydrolysis (for urine): For the analysis of total this compound (free and conjugated forms) in urine, the sample is incubated with β-glucuronidase/sulfatase to deconjugate the metabolites.

  • Protein Precipitation (for serum/plasma): Proteins are precipitated by adding an organic solvent like acetonitrile. The sample is vortexed and centrifuged to separate the supernatant.

  • Solid-Phase Extraction: The supernatant is loaded onto an SPE cartridge (e.g., C18). The cartridge is washed with a low-polarity solvent to remove interferences, and then the target analyte (this compound) is eluted with a stronger organic solvent (e.g., methanol or a mixture of dichloromethane and hexane).

  • Concentration and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a small volume of a solvent compatible with the LC-MS/MS system.

Instrumental Analysis (LC-MS/MS):

  • Chromatographic Separation: The reconstituted sample is injected into an LC system equipped with a C18 analytical column. A gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization, is used to separate this compound from other components in the extract.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The mass spectrometer is operated in the negative ion mode, and specific precursor-to-product ion transitions for this compound and its internal standard are monitored using Multiple Reaction Monitoring (MRM) for quantification.

Visualizing the Impact: this compound and Cellular Signaling

This compound has been shown to exert various biological effects, including the induction of oxidative stress and apoptosis. One of the key cellular pathways implicated in these processes is the p53 signaling pathway. The following diagram, generated using the DOT language, illustrates a simplified representation of how this compound might influence this pathway, leading to cell cycle arrest and apoptosis.

TBPH_p53_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p53 ↑ p53 Activation ROS->p53 p21 ↑ p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest

Caption: Simplified diagram of this compound-induced p53 signaling pathway.

This guide provides a snapshot of the current understanding of human exposure to this compound. Further research is needed to establish a more comprehensive global picture of this compound levels in diverse populations and to fully elucidate the long-term health implications of exposure to this ubiquitous flame retardant.

Persistence of TBPH: A Comparative Analysis with Other Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Environmental Persistence of TBPH and Other Common Brominated Flame Retardants, Supported by Experimental Data.

The environmental persistence of brominated flame retardants (BFRs) is a critical factor in assessing their potential for long-term ecological impact. This guide provides a comparative analysis of the persistence of bis(2-ethylhexyl) tetrabromophthalate (this compound) against other widely used BFRs, including polybrominated diphenyl ethers (PBDEs), hexabromocyclododecane (HBCD), and tetrabromobisphenol A (TBBPA). The data presented is compiled from various experimental studies to offer a quantitative and objective overview for the scientific community.

Quantitative Comparison of Persistence

The persistence of a chemical in the environment is often quantified by its half-life (t½), the time it takes for 50% of the substance to degrade. The following table summarizes available half-life data for this compound and other BFRs in different environmental compartments. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is collated from various sources.

Flame RetardantEnvironmental MatrixHalf-life (t½)Conditions
This compound Soil~600-1000 days (predicted)Not specified
Sediment>200 daysField pond study
Suspended Solids25 daysField pond study
PBDEs (e.g., BDE-47, BDE-99, BDE-153) Human (whole body)1.8 - 6.5 years-
HBCD Human (whole body)64 days (range: 22-210 days)-
TBBPA Submerged Soil11.4 - 20.8 daysAnoxic-oxic interface
Human (blood serum)~2 daysOccupationally exposed individuals

Note: The data presented is for comparative purposes and is derived from different studies with varying experimental setups. Direct comparison of half-lives should be made with caution.

Available data suggests that this compound is a persistent organic pollutant. Predicted soil half-lives for this compound range from approximately 600 to 1000 days. In a field pond study, the dissipation half-life of this compound in sediment was greater than 200 days, while in suspended solids it was 25 days. In vitro studies have also indicated that this compound is resistant to metabolic degradation. Furthermore, the photolytic degradation of this compound has been reported to be slower than that of some higher brominated PBDEs, suggesting a greater potential for persistence in environments exposed to sunlight.

In comparison, some legacy BFRs like certain PBDE congeners (BDE-47, -99, and -153) exhibit very long half-lives in the human body, ranging from 1.8 to 6.5 years, indicating significant bioaccumulation potential. HBCD has a shorter estimated half-life in humans of about 64 days. TBBPA, on the other hand, appears to be less persistent in the environment, with a reported half-life in submerged soil of 11.4 to 20.8 days and a rapid elimination half-life of about 2 days in the blood serum of occupationally exposed workers.

Experimental Protocols

The determination of the environmental persistence of chemical substances like BFRs is typically conducted following standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline is designed to determine the rate and route of degradation of a chemical in soil under aerobic and anaerobic conditions.

Experimental Workflow:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil Collect and characterize soil radiolabel Radiolabel test substance (e.g., ¹⁴C-TBPH) soil->radiolabel application Apply substance to soil samples radiolabel->application aerobic Aerobic Incubation (controlled temp., moisture, O₂) application->aerobic anaerobic Anaerobic Incubation (flooded, O₂-free) application->anaerobic sampling Periodic sampling aerobic->sampling mineralization Measure ¹⁴CO₂ (aerobic) or ¹⁴CH₄ (anaerobic) aerobic->mineralization anaerobic->sampling anaerobic->mineralization extraction Solvent extraction sampling->extraction quantification Quantify parent compound and metabolites (e.g., HPLC, GC-MS) extraction->quantification kinetics Calculate degradation kinetics (t½) quantification->kinetics pathway Identify degradation pathway quantification->pathway mineralization->kinetics

Caption: OECD 307 Experimental Workflow.

Methodology Details:

  • Test System: Soil is collected from a location with no prior contamination by the test substance. The soil is sieved and its physicochemical properties (pH, organic carbon content, texture, etc.) are determined.

  • Test Substance: The BFR to be tested (e.g., this compound) is typically radiolabeled (e.g., with ¹⁴C) to facilitate tracking of its degradation and the formation of metabolites and non-extractable residues.

  • Application: The test substance is applied to the soil samples at a concentration relevant to potential environmental exposures.

  • Incubation:

    • Aerobic: The treated soil is incubated in the dark in a flow-through system at a constant temperature and moisture content. Air is passed through the system to maintain aerobic conditions, and evolved ¹⁴CO₂ is trapped to measure mineralization.

    • Anaerobic: The treated soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions. Evolved ¹⁴CO₂ and ¹⁴CH₄ are trapped.

  • Sampling and Analysis: Soil samples are taken at various time points throughout the incubation period. The samples are extracted with appropriate solvents, and the concentrations of the parent compound and major transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of degradation of the parent compound is calculated, and the half-life (DT50) is determined. The degradation pathway is elucidated by identifying the transformation products.

Signaling Pathways Affected by this compound and Other BFRs

Exposure to BFRs, including this compound, has been shown to interfere with various cellular signaling pathways, potentially leading to adverse health effects. Understanding these pathways is crucial for assessing the toxicological risks associated with these compounds.

This compound-Induced Cellular Stress and Toxicity

Studies have indicated that this compound can induce cellular stress and toxicity through multiple pathways.

cluster_er Endoplasmic Reticulum Stress cluster_ox Oxidative Stress cluster_mapk MAPK Signaling cluster_outcomes Adverse Outcomes This compound This compound Exposure ER_Stress ER Stress This compound->ER_Stress ROS Increased ROS This compound->ROS Ca ↑ Intracellular Ca²⁺ This compound->Ca Thyroid_disruption Thyroid Disruption This compound->Thyroid_disruption Apoptosis Apoptosis ER_Stress->Apoptosis Inflammation Inflammation ROS->Inflammation ROS->Apoptosis Rap1 Rap1 Activation Ca->Rap1 MAPK MAPK Activation (ERK, JNK, p38) Rap1->MAPK MAPK->Inflammation MAPK->Apoptosis

Caption: this compound-induced signaling pathways.

This compound exposure has been linked to the induction of endoplasmic reticulum (ER) stress and oxidative stress, characterized by an increase in reactive oxygen species (ROS). Additionally, this compound can lead to an increase in intracellular calcium levels, which can activate the Rap1/MAPK (Mitogen-Activated Protein Kinase) signaling cascade. These disruptions in cellular homeostasis can ultimately lead to adverse outcomes such as inflammation, apoptosis (programmed cell death), and thyroid disruption.

Common Pathways Affected by BFRs

Several BFRs, including TBBPA and certain PBDEs, share common mechanisms of toxicity, often involving the induction of cellular stress.

cluster_stress Cellular Stress Responses cluster_downstream Downstream Signaling cluster_outcomes Toxicological Endpoints BFRs BFR Exposure (TBBPA, PBDEs, HBCD) ER_Stress ER Stress BFRs->ER_Stress Oxidative_Stress Oxidative Stress BFRs->Oxidative_Stress Ca_Homeostasis Disrupted Ca²⁺ Homeostasis BFRs->Ca_Homeostasis Endocrine_Disruption Endocrine Disruption BFRs->Endocrine_Disruption MAPK MAPK Activation (p38, JNK, ERK) ER_Stress->MAPK AMPK AMPKα Activation ER_Stress->AMPK Oxidative_Stress->MAPK Ca_Homeostasis->MAPK Apoptosis Apoptosis MAPK->Apoptosis Neurotoxicity Neurotoxicity MAPK->Neurotoxicity AMPK->Apoptosis

Caption: Common BFR signaling pathways.

Exposure to BFRs like TBBPA, PBDEs, and HBCD frequently leads to the disruption of calcium homeostasis, induction of ER stress, and oxidative stress. These initial cellular insults can trigger downstream signaling cascades, including the activation of Mitogen-Activated Protein Kinases (MAPK) such as p38, JNK, and ERK, as well as AMP-activated protein kinase (AMPKα). The dysregulation of these pathways is associated with a range of toxicological endpoints, including apoptosis, neurotoxicity, and endocrine disruption.

Validating In Vitro Models for Predicting Triphenylbismuth (TBPH) Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro models used to assess the toxicity of Triphenylbismuth (TBPH), a compound with applications in various industrial and biomedical fields. By juxtaposing in vitro findings with available in vivo data, this document aims to critically evaluate the predictive validity of current cell-based assays and explore the potential of advanced models to better forecast systemic toxicity. Detailed experimental protocols and elucidated signaling pathways are provided to support further research and development in this area.

Executive Summary

Triphenylbismuth (this compound) has demonstrated cytotoxic effects in a range of in vitro models, with mechanisms implicating oxidative stress, disruption of calcium homeostasis, and enzymatic inhibition. However, a direct and comprehensive validation of these in vitro findings with in vivo toxicity data for this compound remains an area of active investigation. This guide summarizes the current state of knowledge, highlighting both the utility and limitations of existing in vitro systems in predicting the real-world toxicological profile of this compound.

In Vitro vs. In Vivo Toxicity: A Comparative Analysis

Predicting the in vivo toxicity of a compound based solely on in vitro data is a complex challenge. The following tables summarize the available quantitative data from both in vitro and in vivo studies on this compound and related bismuth compounds to facilitate a comparative assessment.

Table 1: In Vitro Cytotoxicity of Triphenylbismuth (this compound) and its Derivatives

Cell LineAssayCompoundEndpointConcentration/IC50Citation(s)
Rat ThymocytesEthidium Bromide StainingTriphenylbismuthDecreased Cell Viability3-30 µM[1]
Rat ThymocytesAnnexin V-FITCTriphenylbismuthIncreased Apoptosis30 µM[1]
Human Leukemia (HL-60)Not SpecifiedTriphenylbismuth dichlorideCytotoxicityNot Specified[2]
Human Lung Cancer (NCI-H522)Not SpecifiedTriphenylbismuth dichlorideCytotoxicityNot Specified[2]
Human Embryonic Lung Fibroblasts (WI-38)Cell Growth, Viability, Visual AppearanceTriphenylbismuthSlight CytotoxicityNot Specified[3]

Table 2: In Vivo Acute Toxicity Data for Triphenylbismuth and Elemental Bismuth

SpeciesRoute of AdministrationCompoundLD50/LDLoCitation(s)
MouseIntravenousTriphenylbismuth180 mg/kg (LD50)[4]
MouseOralTriphenylbismuth320 mg/kg (LDLo)[4]
RatOralElemental Bismuth>2000 mg/kg (LD50)[5]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death in a particular species.

Key Experimental Protocols

To ensure the reproducibility and standardization of toxicity testing, detailed methodologies for key in vitro assays are crucial.

Cell Viability and Apoptosis Assay in Rat Thymocytes

This protocol is based on the methodology described for assessing the cytotoxic effects of Triphenylbismuth on rat thymocytes.[1]

a. Cell Preparation:

  • Isolate thymocytes from male Wistar rats.

  • Suspend the cells in a suitable buffer (e.g., HEPES-buffered saline).

b. Triphenylbismuth Exposure:

  • Incubate the thymocytes with varying concentrations of Triphenylbismuth (e.g., 3-30 µM) for a specified duration at 37°C.

c. Staining for Viability and Apoptosis:

  • Viability (Ethidium Bromide): Add ethidium bromide to the cell suspension. Ethidium bromide can only enter cells with compromised membranes, thus staining non-viable cells.

  • Apoptosis (Annexin V-FITC): Resuspend cells in a binding buffer and add Annexin V-FITC. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

d. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer to quantify the percentage of viable, apoptotic, and necrotic cells.

Cellular Glutathione (GSH) Depletion Assay

This protocol outlines a method to measure the decrease in intracellular glutathione levels, a key indicator of oxidative stress.[1][6]

a. Cell Preparation and Exposure:

  • Prepare and expose rat thymocytes to Triphenylbismuth as described above.

b. Staining with 5-chloromethylfluorescein diacetate (CMF-DA):

  • Incubate the cells with CMF-DA. CMF-DA is a cell-permeant dye that becomes fluorescent upon reaction with glutathione, catalyzed by intracellular glutathione S-transferases.

c. Flow Cytometry Analysis:

  • Measure the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity in Triphenylbismuth-treated cells compared to controls indicates glutathione depletion.

Intracellular Calcium Ion (Ca²⁺) Concentration Assay

This protocol describes the use of a fluorescent indicator to measure changes in intracellular calcium levels.[1]

a. Cell Preparation and Exposure:

  • Prepare and expose rat thymocytes to Triphenylbismuth.

b. Loading with Fluo-3/AM:

  • Incubate the cells with Fluo-3/AM, a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive indicator Fluo-3.

c. Flow Cytometry Analysis:

  • Measure the fluorescence intensity of the cells. An increase in fluorescence indicates a rise in intracellular Ca²⁺ concentration.

Glyoxalase I (GLO1) Inhibition Assay

This protocol is based on the methodology to assess the inhibitory effect of Triphenylbismuth dichloride on human glyoxalase I.[2]

a. Reagents and Enzyme Preparation:

  • Prepare a reaction mixture containing methylglyoxal, glutathione, and a suitable buffer.

  • Use recombinant human glyoxalase I.

b. Inhibition Assay:

  • Pre-incubate the glyoxalase I enzyme with various concentrations of Triphenylbismuth dichloride.

  • Initiate the enzymatic reaction by adding the methylglyoxal and glutathione mixture.

  • Monitor the formation of S-D-lactoylglutathione by measuring the increase in absorbance at 240 nm using a spectrophotometer.

c. Data Analysis:

  • Calculate the percentage of inhibition and determine the IC50 value of Triphenylbismuth dichloride.

Signaling Pathways in Triphenylbismuth Toxicity

Understanding the molecular pathways perturbed by Triphenylbismuth is essential for predicting its toxic effects and for developing potential therapeutic interventions.

Oxidative Stress and Apoptosis Induction

In vitro studies suggest that Triphenylbismuth induces cytotoxicity in rat thymocytes through mechanisms involving oxidative stress and the induction of apoptosis.[1] A key event is the depletion of intracellular glutathione (GSH), a critical antioxidant. This reduction in GSH can lead to an accumulation of reactive oxygen species (ROS), causing cellular damage. Concurrently, Triphenylbismuth triggers an increase in intracellular calcium (Ca²⁺) concentration. Elevated Ca²⁺ levels can activate various downstream signaling cascades, including those leading to apoptosis. The externalization of phosphatidylserine, detected by Annexin V, confirms the induction of apoptosis.[1]

This compound Triphenylbismuth GSH_Depletion Glutathione (GSH) Depletion This compound->GSH_Depletion Ca_Increase Intracellular Ca²⁺ Increase This compound->Ca_Increase ROS_Increase Increased ROS GSH_Depletion->ROS_Increase Apoptosis Apoptosis Ca_Increase->Apoptosis ROS_Increase->Apoptosis

Caption: Proposed pathway of Triphenylbismuth-induced cytotoxicity in rat thymocytes.

Inhibition of Glyoxalase I and Induction of Cytotoxicity

Triphenylbismuth dichloride has been shown to be a potent inhibitor of human glyoxalase I (GLO1), an enzyme crucial for the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[2] Inhibition of GLO1 leads to the accumulation of methylglyoxal, which can induce apoptosis in cancer cells. This suggests a potential mechanism for the selective cytotoxicity of certain organobismuth compounds.

TBPH_Cl2 Triphenylbismuth dichloride GLO1 Glyoxalase I (GLO1) TBPH_Cl2->GLO1 Inhibits Methylglyoxal Methylglyoxal Accumulation GLO1->Methylglyoxal Prevents accumulation of Apoptosis Apoptosis Methylglyoxal->Apoptosis

Caption: Mechanism of cytotoxicity via Glyoxalase I inhibition by Triphenylbismuth dichloride.

Alternative In Vitro Models: The Path Forward

While 2D cell cultures have provided valuable initial insights, they often fail to recapitulate the complex microenvironment of tissues in vivo. Advanced in vitro models offer the potential for more accurate prediction of systemic toxicity.

3D Cell Culture Models (Spheroids and Organoids)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, better mimic the cell-cell and cell-matrix interactions found in native tissues.[7][8][9][10] These models can provide a more physiologically relevant context for assessing the toxicity of organometallic compounds like Triphenylbismuth. For instance, liver spheroids could be used to investigate the potential hepatotoxicity of this compound, a critical aspect that is difficult to assess in simple 2D cultures.

Organ-on-a-Chip Technology

Organ-on-a-chip platforms are microfluidic devices that culture living cells in continuously perfused, micro-engineered environments that mimic the structure and function of human organs.[9][11][12][13] These systems allow for the study of organ-level pathophysiology and can be interconnected to model systemic effects. An interconnected "human-on-a-chip" could be used to investigate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Triphenylbismuth, providing a more holistic and predictive understanding of its in vivo behavior.

cluster_0 In Vitro Models cluster_1 Predictive Power for In Vivo Toxicity 2D_Culture 2D Cell Culture Low Low 2D_Culture->Low 3D_Spheroids 3D Spheroids/Organoids Medium Medium 3D_Spheroids->Medium Organ_Chip Organ-on-a-Chip High High Organ_Chip->High

Caption: Progression of in vitro models and their predicted correlation with in vivo toxicity.

Conclusion and Future Directions

Current in vitro models provide a valuable starting point for assessing the toxicity of Triphenylbismuth. They have successfully identified key mechanisms of cytotoxicity, including the induction of oxidative stress and apoptosis. However, the direct translation of these findings to predict in vivo toxicity remains a challenge due to the limitations of conventional 2D cell culture systems.

Future research should focus on:

  • Direct Comparative Studies: Conducting in vivo studies with Triphenylbismuth in rodent models to directly compare with existing in vitro data and establish a more robust correlation.

  • Adoption of Advanced In Vitro Models: Utilizing 3D cell cultures and organ-on-a-chip technology to investigate the organ-specific toxicity and systemic effects of Triphenylbismuth in a more physiologically relevant context.

  • Elucidation of Signaling Pathways: Further investigation into the specific signaling cascades, such as the p53, MAP kinase, and NF-κB pathways, that are modulated by Triphenylbismuth to gain a deeper understanding of its molecular mechanisms of toxicity.

By embracing these advanced methodologies, the scientific community can enhance the predictive power of in vitro toxicology and ensure a more accurate and efficient safety assessment of Triphenylbismuth and other organometallic compounds.

References

assessing the efficacy of TBPH as a flame retardant compared to alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Bis(2-ethylhexyl) tetrabromophthalate (TBPH) is a widely utilized additive brominated flame retardant (BFR) incorporated into various polymers to enhance their fire resistance. This guide provides a comprehensive comparison of the efficacy of this compound against common alternative flame retardants, including organophosphorus, inorganic, and nitrogen-based compounds. The comparison is supported by quantitative data from key flammability tests and detailed experimental protocols.

Executive Summary

This compound demonstrates effective flame retardancy, primarily through a gas-phase inhibition mechanism. Upon thermal decomposition, it releases bromine radicals that scavenge free radicals in the flame, thereby interrupting the combustion cycle. However, concerns regarding the environmental and health impacts of halogenated flame retardants have driven the search for alternatives. This guide evaluates the performance of these alternatives relative to this compound, highlighting their respective mechanisms of action and providing a basis for informed selection in research and product development.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the flame retardant performance of this compound and its alternatives in various polymer matrices. It is important to note that the direct comparison of performance can be influenced by the polymer type, loading level of the flame retardant, and the presence of synergists.

Table 1: Limiting Oxygen Index (LOI) and UL 94 Vertical Burn Test Results

Polymer MatrixFlame RetardantLoading (%)LOI (%)UL 94 RatingReference Polymer LOI (%)Reference Polymer UL 94 Rating
Epoxy ResinNone021.0-21.0-
Epoxy ResinThis compound2032.0V-021.0-
Epoxy ResinDOPO~15 (2 wt% P)>30.0V-021.0-[1]
Polypropylene (PP)None018.0-18.0-
Polypropylene (PP)This compound + Sb2O325 + 528.0V-018.0-
Polypropylene (PP)Aluminum Hydroxide6027.0V-018.0-
Polypropylene (PP)Ammonium Polyphosphate (APP) + THEIC30>30.0V-018.0-[2]

Table 2: Cone Calorimetry Data

Polymer MatrixFlame RetardantLoading (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Time to Ignition (TTI) (s)
Polycarbonate (PC)None05509530
Polycarbonate (PC)This compound153507045
Polycarbonate (PC)Resorcinol bis(diphenyl phosphate) (RDP)103006540[3]
Polypropylene (PP)None0170013025
Polypropylene (PP)Aluminum Hydroxide406008050

Mechanisms of Action

The efficacy of a flame retardant is dictated by its mechanism of action, which can occur in the gas phase, the condensed phase, or both.

This compound: Gas-Phase Inhibition

This compound primarily functions as a gas-phase flame retardant. During combustion, the C-Br bonds in the this compound molecule break, releasing bromine radicals (Br•) into the flame. These radicals actively interfere with the chain reactions of combustion by scavenging highly reactive H• and OH• radicals, replacing them with less reactive Br• radicals, thus quenching the flame.

TBPH_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) This compound This compound Br_radicals Bromine Radicals (Br•) This compound->Br_radicals Release Heat Heat Heat->this compound Decomposition Polymer Polymer Matrix Combustion H•, OH• Radicals (Propagation) Br_radicals->Combustion Scavenging Quenching Flame Quenching (HBr, H₂O) Combustion->Quenching Inhibition Organophosphorus_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) OPFR Organophosphorus FR Char Protective Char Layer OPFR->Char Promotes PO_radicals PO• Radicals OPFR->PO_radicals Release Heat Heat Heat->OPFR Decomposition Polymer Polymer Matrix Polymer->Char Combustion H•, OH• Radicals PO_radicals->Combustion Scavenging Quenching Flame Quenching Combustion->Quenching Inhibition Inorganic_Mechanism Heat Heat ATH Aluminum Hydroxide (Al(OH)₃) Heat->ATH Decomposition Endothermic Decomposition ATH->Decomposition Cooling Cooling of Polymer Decomposition->Cooling Water Water Vapor (H₂O) Decomposition->Water Dilution Dilution of Flammable Gases Water->Dilution LOI_Workflow start Start specimen_prep Prepare vertically oriented specimen in a glass chimney start->specimen_prep gas_flow Introduce a mixture of Oxygen and Nitrogen specimen_prep->gas_flow ignite Ignite the top of the specimen gas_flow->ignite observe Observe combustion behavior ignite->observe decision Sustained combustion? observe->decision adjust_o2 Adjust O₂ concentration adjust_o2->gas_flow decision->adjust_o2 Yes record_loi Record O₂ concentration as LOI value decision->record_loi No end End record_loi->end

References

Safety Operating Guide

Navigating the Disposal of tert-Butylphenyl Diphenyl Phosphate (TBPH): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides essential safety and logistical information for the operational management and disposal of tert-Butylphenyl diphenyl phosphate (TBPH), a common organophosphate flame retardant.

While specific, detailed chemical neutralization or deactivation protocols for this compound at the laboratory scale are not publicly available, this document outlines the critical steps for its safe handling, temporary storage, and preparation for final disposal by a licensed waste management provider. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles are required. For enhanced protection, a full-face shield may be worn over the goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Gloves should be inspected for any signs of degradation before use.

  • Body Protection: A chemical-resistant apron or lab coat must be worn to protect against splashes.

  • Respiratory Protection: In situations where aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. Laboratory personnel should not attempt to chemically treat or neutralize this compound waste without explicit, validated procedures and the approval of their institution's Environmental Health and Safety (EHS) department.

1. Waste Collection and Segregation:

  • Collect all this compound waste, including pure chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible waste container.

  • The container must be in good condition, with no leaks or cracks, and must have a secure lid.

  • Do not mix this compound waste with other incompatible waste streams.

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "tert-Butylphenyl diphenyl phosphate," the CAS number (56803-37-3), and an indication of the hazards (e.g., "Harmful," "Environmental Hazard").

  • Include the accumulation start date and the name of the generating laboratory or researcher.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Store away from incompatible materials.

4. Arrange for Pickup:

  • Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.

  • Provide them with accurate information about the waste contents.

Spill and Emergency Procedures

In the event of a this compound spill, the immediate priorities are to ensure personnel safety and contain the material.

Small Spills:

  • Alert personnel in the immediate area.

  • Ensure proper PPE is worn before attempting cleanup.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Ventilate the area and do not re-enter until it is confirmed to be clean and safe.[1]

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Data for Disposal and Handling

While specific quantitative data for this compound disposal methods are not detailed in publicly available literature, the following table outlines the types of information that should be obtained from the Safety Data Sheet (SDS) and your licensed waste disposal contractor to ensure safe handling and disposal.

ParameterInformation to Obtain from SDS and/or Waste Disposal ContractorImportance in Disposal Process
Physical State Solid or LiquidDetermines appropriate collection and storage methods.
Solubility Information on solubility in water and other solvents.Informs appropriate cleaning procedures for spills and decontamination of equipment.
Compatibility List of incompatible materials.Crucial for preventing dangerous reactions during storage and transport of waste.
Hazard Class UN number, proper shipping name, and hazard class for transportation.Required for proper labeling and legal transportation of the hazardous waste.
Recommended Disposal Method Confirmation of incineration or other high-temperature destruction methods.Ensures the chosen disposal method is effective and environmentally sound for this type of chemical.
Incineration Parameters Recommended temperature range and information on potential hazardous byproducts of combustion (e.g., oxides of phosphorus, carbon monoxide, carbon dioxide).While specific data for this compound is not readily available, the waste disposal facility will have standard operating procedures for organophosphate compounds.

Experimental Protocols

As previously stated, there are no established and validated experimental protocols for the chemical neutralization or disposal of this compound at the laboratory level. The standard and required procedure is to transfer the waste to a specialized facility.

For the analysis of this compound in waste streams or environmental samples , researchers would typically employ methods such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common and effective method for the separation and identification of organophosphate flame retardants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Also used for the detection of this compound, particularly in complex matrices.

The specific experimental protocol for these analyses would involve sample preparation (e.g., liquid-liquid extraction, solid-phase extraction), followed by instrumental analysis. The exact parameters would need to be optimized based on the sample matrix and the specific instrumentation being used.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste from a laboratory setting.

TBPH_Disposal_Workflow Start This compound Waste Generation Collection Collect in Designated Container Start->Collection Labeling Label Container (Hazardous Waste, Chemical Name, CAS, Date) Collection->Labeling Storage Store in Secure Secondary Containment Labeling->Storage EHS_Contact Contact EHS/ Waste Vendor Storage->EHS_Contact Pickup Scheduled Waste Pickup EHS_Contact->Pickup Disposal Final Disposal by Licensed Facility (e.g., Incineration) Pickup->Disposal End Disposal Complete Disposal->End

This compound Waste Management Workflow

By following these guidelines, laboratory professionals can ensure the safe handling and proper disposal of tert-Butylphenyl diphenyl phosphate, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.